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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: The Mechanism of Action of CH6953755 in YES1-Amplified Cancer

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action of CH6953755, a potent and selective YES1 kinase inhibitor, in the context...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CH6953755, a potent and selective YES1 kinase inhibitor, in the context of YES1-amplified cancers. This document details the preclinical data supporting its therapeutic potential, outlines key experimental protocols for its study, and visualizes the core signaling pathways involved.

Executive Summary

YES proto-oncogene 1 (YES1), a member of the SRC family of non-receptor tyrosine kinases, has emerged as a critical oncogenic driver in a variety of solid tumors.[1][2] Gene amplification of YES1 is a key mechanism of both primary tumorigenesis and acquired resistance to targeted therapies. CH6953755 is a novel, orally active small molecule inhibitor demonstrating high selectivity and potency against YES1 kinase.[3][4] Preclinical studies have shown that CH6953755 effectively inhibits the proliferation of cancer cells harboring YES1 amplification, both in vitro and in vivo, by disrupting the YES1-YAP1 signaling axis.[3][5] This guide synthesizes the currently available data on CH6953755, offering a technical resource for the scientific community.

Mechanism of Action of CH6953755

CH6953755 exerts its anti-tumor effects through the direct inhibition of YES1 kinase activity. In YES1-amplified cancer cells, the overexpression of YES1 leads to its constitutive autophosphorylation at Tyrosine 426 (Tyr426), a key step in its activation.[3] Activated YES1, in turn, phosphorylates and activates downstream signaling pathways that promote cell proliferation, survival, and invasion.[6]

A primary downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[3][5] YES1-mediated signaling promotes the nuclear translocation of YAP1.[3] Once in the nucleus, YAP1 binds to TEA domain (TEAD) transcription factors, leading to the expression of genes that drive cell growth and inhibit apoptosis.[3]

CH6953755 binds to the ATP-binding pocket of YES1, preventing its autophosphorylation and subsequent kinase activity.[3] This inhibition of YES1 leads to a reduction in YAP1's nuclear localization and transcriptional activity, ultimately resulting in the suppression of tumor cell proliferation.[3]

Quantitative Data on the Efficacy of CH6953755

The preclinical efficacy of CH6953755 has been evaluated in various cancer models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of CH6953755 in Cancer Cell Lines

Cell LineCancer TypeYES1 Amplification StatusCH6953755 IC50 (nM)
KYSE70Esophageal Squamous Cell CarcinomaAmplified<10
OACP4 CEsophageal AdenocarcinomaAmplified<10
RERF-LC-AILung Squamous Cell CarcinomaAmplified<10
HCC15Lung Squamous Cell CarcinomaAmplified<10
FaDuHead and Neck Squamous Cell CarcinomaAmplified<10
SW780Bladder Transitional Cell CarcinomaAmplified<10
DMS 114Small Cell Lung CancerAmplified<10
K562Chronic Myelogenous LeukemiaNon-amplified>1000
A549Lung AdenocarcinomaNon-amplified>1000
PC-9Lung AdenocarcinomaNon-amplified>1000

Data synthesized from preclinical studies.[3][5]

Table 2: In Vivo Efficacy of CH6953755 in Xenograft Models

Xenograft ModelCancer TypeTreatmentDosing ScheduleTumor Growth Inhibition (TGI)
KYSE70Esophageal Squamous Cell CarcinomaCH695375560 mg/kg, oral, once daily90% (at MTD)
RERF-LC-AILung Squamous Cell CarcinomaCH695375560 mg/kg, oral, once dailySignificant antitumor activity
Rat-2_YES1Fibrosarcoma (engineered)CH695375560 mg/kg, oral, once daily for 10 daysSignificant antitumor activity

Data from Hamanaka et al., 2019.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of CH6953755.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of CH6953755 in growth medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phosphorylated YES1

This protocol is for assessing the inhibition of YES1 autophosphorylation by CH6953755.

  • Cell Lysis: Plate cells and treat with various concentrations of CH6953755 for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-YES1 (Tyr426) and total YES1 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of CH6953755 in vivo.

  • Animal Models: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 YES1-amplified cancer cells (e.g., KYSE70) in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer CH6953755 orally at the desired dose (e.g., 60 mg/kg) once daily. The control group receives the vehicle.

  • Efficacy and Toxicity Assessment: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers). Calculate the tumor growth inhibition (TGI).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

CH6953755_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Activates YES1 YES1 RTK->YES1 Activates YES1->YES1 YAP1_cyto YAP1 YES1->YAP1_cyto Promotes Nuclear Translocation YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc CH6953755 CH6953755 CH6953755->YES1 Inhibits TEAD TEAD YAP1_nuc->TEAD Binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Induces

Caption: Mechanism of action of CH6953755 in the YES1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines YES1-Amplified and Non-Amplified Cell Lines ic50_assay IC50 Determination (MTT Assay) cell_lines->ic50_assay western_blot Western Blot (pYES1, pYAP1) cell_lines->western_blot xenograft Xenograft Model Establishment ic50_assay->xenograft Inform treatment CH6953755 Treatment xenograft->treatment tgi Tumor Growth Inhibition (TGI) Analysis treatment->tgi pd_analysis Pharmacodynamic Analysis treatment->pd_analysis

Caption: General experimental workflow for preclinical evaluation.

References

Exploratory

The Role of CH6953755 in YAP1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the role of CH6953755 in the YES-associated protein 1 (YAP1) signaling pathway. CH6953755 is a potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of CH6953755 in the YES-associated protein 1 (YAP1) signaling pathway. CH6953755 is a potent and selective small molecule inhibitor of YES1 kinase, a key upstream regulator of YAP1 activity. This document summarizes the mechanism of action of CH6953755, presents quantitative data from key preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to YAP1 Signaling and CH6953755

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in cancer development. A key downstream effector of this pathway is the transcriptional co-activator YAP1. When active, YAP1 translocates to the nucleus and binds to transcription factors, primarily the TEAD family, to drive the expression of genes that promote cell growth and inhibit apoptosis.[1][2]

YES1, a member of the SRC family of non-receptor tyrosine kinases, has been identified as a significant upstream activator of YAP1.[3] In certain cancers, particularly those with YES1 gene amplification, YES1 kinase activity is elevated, leading to the constitutive activation of YAP1-mediated transcription and subsequent tumor growth.[4]

CH6953755 is an orally active and selective inhibitor of YES1 kinase.[5][6][7][8] By targeting YES1, CH6953755 effectively disrupts the YES1-YAP1 signaling axis, presenting a promising therapeutic strategy for cancers dependent on this pathway.[4]

Mechanism of Action of CH6953755

CH6953755 exerts its anti-tumor effects by directly inhibiting the kinase activity of YES1. The proposed mechanism of action is as follows:

  • Inhibition of YES1 Autophosphorylation: CH6953755 prevents the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step for its enzymatic activation.[3][5]

  • Downregulation of YAP1 Activity: By inhibiting YES1 kinase activity, CH6953755 leads to a reduction in the phosphorylation of YAP1. This modulation of YAP1 phosphorylation status is critical for its subcellular localization and function.

  • Inhibition of YAP1 Nuclear Translocation: The altered phosphorylation state of YAP1, due to YES1 inhibition by CH6953755, prevents its translocation from the cytoplasm to the nucleus.[4]

  • Suppression of YAP1/TEAD-Mediated Transcription: With YAP1 retained in the cytoplasm, it is unable to interact with TEAD transcription factors in the nucleus. This results in the downregulation of target gene expression that is responsible for cell proliferation and survival.[5]

This cascade of events ultimately leads to the suppression of tumor growth in cancers that are driven by the amplification of the YES1 gene.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of CH6953755.

Table 1: In Vitro Activity of CH6953755

ParameterValueCell LinesReference
YES1 Kinase IC501.8 nM-[3][5][6][7][8]
Inhibition of Cell Growth (Concentration Range)0.001 - 1 µMYES1-amplified cancer cell lines (e.g., KYSE70)[5]
Inhibition of YES1 Autophosphorylation (Tyr426) (Concentration Range)0.001 - 1 µMKYSE70[3][5]
Suppression of TEAD Luciferase Reporter Activity (Concentration Range)0.1 - 3 µMKYSE70, RERF-LC-AI[5]

Table 2: In Vivo Activity of CH6953755 in a Xenograft Model

ParameterDosageTumor ModelEffectReference
Antitumor Activity60 mg/kg/day (oral)YES1-amplified xenograftsSelective antitumor activity with suppression of phospho-Tyr426 YES1[5]
Dose-dependent Suppression of phospho-Tyr426 YES17.5, 15, 30, 60 mg/kg (oral)Xenograft tumorsDose-dependent suppression[5]

Signaling Pathway and Experimental Workflow Diagrams

CH6953755-Mediated Inhibition of the YES1-YAP1 Signaling Pathway

CH6953755_YAP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK YES1 YES1 RTK->YES1 Activation pYES1 p-YES1 (Tyr426) (Active) YES1->pYES1 Autophosphorylation YAP1_cyto YAP1 pYES1->YAP1_cyto Phosphorylation YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Nuclear Translocation pYAP1_cyto p-YAP1 CH6953755 CH6953755 CH6953755->pYES1 Inhibition TEAD TEAD YAP1_nuc->TEAD Binding Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: CH6953755 inhibits YES1, blocking YAP1 nuclear translocation and TEAD-mediated transcription.

Experimental Workflow for Assessing CH6953755 Efficacy In Vitro

Experimental_Workflow Start Start Cell_Culture Culture YES1-amplified Cancer Cells (e.g., KYSE70) Start->Cell_Culture Transfection Co-transfect with TEAD-responsive Luciferase and Renilla Luciferase Plasmids Cell_Culture->Transfection Treatment Treat cells with varying concentrations of CH6953755 (0.1 - 3 µM) Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Perform Dual-Luciferase® Reporter Assay Lysis->Luciferase_Assay Analysis Normalize Firefly Luciferase to Renilla Luciferase activity Luciferase_Assay->Analysis End End Analysis->End

Caption: Workflow for TEAD luciferase reporter assay to measure CH6953755 activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CH6953755.

Cell Proliferation Assay
  • Cell Seeding: Seed YES1-amplified cancer cell lines (e.g., KYSE70) and non-amplified control cell lines in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) in their respective growth media.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of CH6953755 (e.g., 0.001 to 1 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using a non-linear regression model.

Western Blot Analysis for YES1 Phosphorylation
  • Cell Treatment: Plate YES1-amplified cells (e.g., KYSE70) and treat with various concentrations of CH6953755 (e.g., 0.001 to 1 µM) for 2 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).

  • Immunoprecipitation (Optional, for enhanced signal): Incubate cell lysates with an anti-YES1 antibody overnight, followed by incubation with protein A/G-agarose beads.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate or the immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against phospho-YES1 (Tyr426). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total YES1 or a housekeeping protein like β-actin as a loading control.

TEAD Luciferase Reporter Assay
  • Cell Transfection: In a 24-well plate, co-transfect YES1-amplified cells (e.g., KYSE70) with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CH6953755 (e.g., 0.1 to 3 µM) or DMSO.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (Promega) according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

In Vivo Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant YES1-amplified cancer cells (e.g., KYSE70) into the flanks of the mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer CH6953755 orally at the desired dose (e.g., 60 mg/kg/day) for the specified duration (e.g., 10 days). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for pharmacodynamic analysis, such as Western blotting for phospho-YES1, to confirm target engagement.

  • Data Analysis: Compare the tumor growth between the treated and control groups to evaluate the antitumor efficacy of CH6953755.

Conclusion

CH6953755 is a potent and selective inhibitor of YES1 kinase that effectively disrupts the oncogenic YES1-YAP1 signaling axis. Through the inhibition of YES1 autophosphorylation, CH6953755 prevents the nuclear translocation of YAP1 and subsequent activation of TEAD-mediated transcription, leading to potent anti-proliferative effects in cancers with YES1 gene amplification. The preclinical data strongly support the continued investigation of CH6953755 as a targeted therapy for this subset of cancers. The experimental protocols provided herein offer a framework for researchers to further explore the therapeutic potential of inhibiting YES1 in YAP1-driven malignancies.

References

Foundational

CH6953755: A Selective YES1 Kinase Inhibitor for Cancers with YES1 Gene Amplification

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction YES1, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFKs), has emerged as a compelling therapeutic targ...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YES1, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFKs), has emerged as a compelling therapeutic target in oncology.[1][2] YES1 is implicated in the regulation of crucial cellular processes, including proliferation, survival, and migration.[3][4] Gene amplification and overexpression of YES1 have been identified in a variety of solid tumors, such as esophageal, lung, and head and neck cancers, correlating with poor prognosis.[5][6][7] A key downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[8][9] YES1-mediated activation of YAP1, and its subsequent interaction with TEAD transcription factors, drives the expression of genes that promote tumor growth and inhibit apoptosis.[8][10][11]

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase.[5][8] Developed to address the unmet need for targeted therapies in cancers harboring YES1 gene amplification, this small molecule has demonstrated significant anti-tumor activity in both preclinical in vitro and in vivo models.[8][12] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of CH6953755, intended to support further research and development efforts.

Mechanism of Action

CH6953755 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of YES1 kinase. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the YES1 kinase domain, preventing the transfer of phosphate (B84403) from ATP to its substrates.[13][14] This blockade of YES1 activity leads to the inhibition of downstream signaling pathways critical for cancer cell proliferation and survival. A primary consequence of YES1 inhibition by CH6953755 is the suppression of YES1 autophosphorylation at tyrosine 426 (Tyr426), a key step in its activation.[8][12]

The inhibition of YES1 kinase activity by CH6953755 directly impacts the YES1-YAP1 signaling axis. By preventing YES1-mediated activation of YAP1, CH6953755 leads to a reduction in the nuclear translocation of YAP1 and a decrease in the transcriptional activity of the YAP1-TEAD complex.[8][15] This results in the downregulation of genes that are essential for cell growth and the suppression of apoptosis.

Data Presentation

In Vitro Potency and Selectivity

CH6953755 has been shown to be a highly potent inhibitor of YES1 kinase with a 50% inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for YES1 over other kinases, including other members of the SRC family, has been demonstrated through comprehensive kinase profiling.

Kinase TargetIC50 (nM)
YES1 1.8
LCK11
FYN19
SRC21
LYN22
FGR26
BLK38
HCK49
FRK110

Table 1: Kinase inhibitory activity of CH6953755 against a panel of SRC family kinases.

In Vitro Cellular Activity

The anti-proliferative effects of CH6953755 have been evaluated in a panel of cancer cell lines with and without YES1 gene amplification. The compound demonstrates potent growth inhibition in cell lines harboring YES1 amplification.

Cell LineCancer TypeYES1 Gene AmplificationGI50 (nM)
KYSE70Esophageal CancerYes2.8
RERF-LC-AILung CancerYes11

Table 2: Growth inhibitory activity (GI50) of CH6953755 in cancer cell lines.

In Vivo Efficacy

The anti-tumor activity of CH6953755 has been demonstrated in xenograft models using cancer cell lines with YES1 gene amplification. Oral administration of CH6953755 resulted in significant tumor growth inhibition.

Xenograft ModelTreatmentOutcome
KYSE70CH6953755 (60 mg/kg/day, oral) for 10 daysSignificant tumor growth inhibition
RERF-LC-AICH6953755 (60 mg/kg/day, oral) for 10 daysSignificant tumor growth inhibition

Table 3: In vivo anti-tumor efficacy of CH6953755 in xenograft models.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro potency of an ATP-competitive kinase inhibitor.

1. Reagents and Materials:

  • Recombinant human YES1 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP stock solution

  • Substrate peptide

  • CH6953755 stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of CH6953755 in DMSO.

  • Add diluted CH6953755 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add YES1 kinase and substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for YES1.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of CH6953755 and determine the IC50 value using a dose-response curve.

Cell Viability Assay (Representative Protocol)

This protocol outlines a method for assessing the effect of CH6953755 on the viability of cancer cell lines.[1][2][5]

1. Reagents and Materials:

  • YES1-amplified cancer cell lines (e.g., KYSE70, RERF-LC-AI)

  • Appropriate cell culture medium and supplements

  • CH6953755 stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well opaque-walled plates

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of CH6953755 in cell culture medium.

  • Treat the cells with the diluted CH6953755 or vehicle control and incubate for 4 days.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of cell growth and determine the GI50 value.

Western Blotting for Phospho-YES1 (Representative Protocol)

This protocol describes the detection of YES1 autophosphorylation in response to CH6953755 treatment.[16][17]

1. Reagents and Materials:

  • YES1-amplified cancer cell lines (e.g., KYSE70)

  • CH6953755 stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-YES1 (Tyr426), anti-total-YES1

  • HRP-conjugated secondary antibody

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

2. Procedure:

  • Treat cultured cells with various concentrations of CH6953755 for 2 hours.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-YES1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-YES1 antibody as a loading control.

In Vivo Tumor Xenograft Model (Representative Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of CH6953755 in a subcutaneous xenograft model.[18][19][20]

1. Materials and Methods:

  • Immunocompromised mice (e.g., nude mice)

  • YES1-amplified cancer cell line (e.g., KYSE70)

  • Matrigel (optional)

  • CH6953755 formulation for oral gavage

  • Calipers for tumor measurement

2. Procedure:

  • Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.

  • Administer CH6953755 (e.g., 60 mg/kg/day) or vehicle control orally once daily.[8][12]

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment by western blot).

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) YES1_mem YES1 RTK->YES1_mem Activation YAP1_cyto YAP1 YES1_mem->YAP1_cyto Phosphorylation P_YAP1 p-YAP1 YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Nuclear Translocation complex_1433 14-3-3 P_YAP1->complex_1433 Sequestration TEAD TEAD YAP1_nuc->TEAD Binding Gene_Expression Target Gene Expression TEAD->Gene_Expression Transcription CH6953755 CH6953755 CH6953755->YES1_mem Inhibition

Caption: YES1 Signaling Pathway and Inhibition by CH6953755.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay Cell_Viability Cell Viability Assay Kinase_Assay->Cell_Viability Potent Hits Western_Blot Western Blot (p-YES1) Cell_Viability->Western_Blot Active in Cells Xenograft Tumor Xenograft Model Western_Blot->Xenograft Mechanism Confirmed PD_Analysis Pharmacodynamic Analysis Xenograft->PD_Analysis Efficacy Confirmed end end PD_Analysis->end Candidate Selection start Compound Synthesis start->Kinase_Assay

Caption: Experimental Workflow for CH6953755 Evaluation.

G Target_ID Target Identification (YES1 Amplification in Cancer) Lead_Gen Lead Generation (HTS & Medicinal Chemistry) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Potency & Selectivity) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In Vitro & In Vivo Efficacy) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical Flow of Selective Kinase Inhibitor Development.

References

Exploratory

Investigating the Downstream Effects of CH6953755: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2][3][4] Emergin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2][3][4] Emerging research has identified YES1 as a targetable oncogene in various cancers, particularly those characterized by YES1 gene amplification.[1][3][5][6] This technical guide provides an in-depth overview of the downstream effects of CH6953755, focusing on its mechanism of action, impact on key signaling pathways, and anti-tumor activity. The information presented herein is intended to support further research and drug development efforts targeting YES1-driven malignancies.

Mechanism of Action

CH6953755 exerts its anti-tumor effects through the specific inhibition of YES1 kinase activity. A key downstream consequence of YES1 inhibition by CH6953755 is the prevention of YES1 autophosphorylation at tyrosine 426 (Tyr426), a critical step for its enzymatic activation.[1][2][4] By blocking this autophosphorylation, CH6953755 effectively abrogates the oncogenic signaling mediated by YES1.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of CH6953755.

Table 1: In Vitro Kinase Inhibitory Activity
KinaseIC50 (nM)
YES1 1.8

IC50 values represent the concentration of CH6953755 required to inhibit 50% of the kinase activity in vitro.[1][2][3][4]

Table 2: In Vitro Cell Proliferation Inhibition
Cell LineCancer TypeYES1 AmplificationIC50 (nM)
KYSE70Esophageal CancerAmplified< 10
RERF-LC-AILung CancerAmplified< 100
Non-YES1-amplified cell lines (n=59)VariousNot Amplified> 1000

IC50 values were determined after 4 days of continuous exposure to CH6953755.[1][2]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
Xenograft ModelTreatmentDosageTumor Growth Inhibition (%)
KYSE70 (subcutaneous)CH695375560 mg/kg/day (oral)Significant inhibition
Rat-2_YES1 (subcutaneous)CH695375560 mg/kg/day (oral)Significant inhibition

Treatment was administered for 10 consecutive days.[1][2]

Signaling Pathways

The primary downstream signaling pathway affected by CH6953755 is the Hippo-YAP1 pathway. YES1 kinase has been shown to regulate the transcriptional activity of Yes-associated protein 1 (YAP1) by controlling its nuclear translocation and serine phosphorylation.[1][3][4][6] In YES1-amplified cancers, this leads to the activation of the transcriptional co-activator YAP1 and its binding partner, the TEAD transcription factor, driving the expression of genes involved in cell proliferation and survival.[5] CH6953755, by inhibiting YES1, effectively suppresses this oncogenic signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKs Receptor Tyrosine Kinases (e.g., EGFR) YES1 YES1 RTKs->YES1 Activation p-YES1 p-YES1 (Tyr426) (Active) YES1->p-YES1 Autophosphorylation YAP1_cyto YAP1 (Inactive) p-YES1->YAP1_cyto Inhibits Serine Phosphorylation p-YAP1 p-YAP1 (Ser) YAP1_nuc YAP1 (Active) YAP1_cyto->YAP1_nuc Nuclear Translocation TEAD TEAD YAP1_nuc->TEAD Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes Drives Transcription CH6953755 CH6953755 CH6953755->p-YES1 Inhibition

Caption: Downstream signaling pathway of CH6953755.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CH6953755 against YES1 kinase.

Methodology:

  • Recombinant human YES1 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable kinase buffer.

  • A serial dilution of CH6953755 is added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or radiometric assay using [γ-³²P]ATP.

  • The percentage of kinase inhibition is calculated for each concentration of CH6953755 relative to a vehicle control (e.g., DMSO).

  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To assess the effect of CH6953755 on the growth of cancer cell lines.

Methodology:

  • Cancer cell lines (both YES1-amplified and non-amplified) are seeded in 96-well plates at an appropriate density.

  • After allowing the cells to adhere overnight, they are treated with a serial dilution of CH6953755 or vehicle control.

  • The cells are incubated for a specified period (e.g., 4 days).

  • Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • The IC50 values are calculated from the dose-response curves.

G Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of CH6953755 Seed_Cells->Treat_Cells Incubate Incubate for 4 Days Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro cell proliferation assay.

Western Blot Analysis of YES1 Autophosphorylation

Objective: To determine the effect of CH6953755 on the autophosphorylation of YES1 in cells.

Methodology:

  • YES1-amplified cancer cells (e.g., KYSE70) are treated with various concentrations of CH6953755 for a short duration (e.g., 2 hours).

  • Cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated YES1 (p-YES1 Tyr426).

  • A corresponding antibody for total YES1 is used as a loading control.

  • After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TEAD Luciferase Reporter Assay

Objective: To measure the effect of CH6953755 on YAP1/TEAD-mediated transcriptional activity.

Methodology:

  • YES1-amplified cells are co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • After 24 hours, the transfected cells are treated with different concentrations of CH6953755 for another 24 hours.

  • Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

  • The relative luciferase activity is then calculated as a measure of TEAD transcriptional activity.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of CH6953755 in a preclinical animal model.

Methodology:

  • YES1-amplified cancer cells (e.g., KYSE70) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and vehicle control groups.

  • CH6953755 is administered orally at a specified dose and schedule (e.g., 60 mg/kg/day for 10 days).

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, tumors are excised and may be used for pharmacodynamic analyses (e.g., Western blotting for p-YES1).

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.

G Inject_Cells Subcutaneous Injection of YES1-amplified Cancer Cells Tumor_Growth Allow Tumors to Grow to Palpable Size Inject_Cells->Tumor_Growth Randomize Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize Treat Oral Administration of CH6953755 or Vehicle Randomize->Treat Measure_Tumors Measure Tumor Volume Regularly Treat->Measure_Tumors Daily for 10 days Analyze Analyze Tumor Growth Inhibition and Pharmacodynamics Measure_Tumors->Analyze

Caption: Workflow for the in vivo xenograft study.

Conclusion

CH6953755 is a promising therapeutic agent that selectively targets YES1 kinase. Its mechanism of action involves the inhibition of YES1 autophosphorylation, leading to the suppression of the downstream Hippo-YAP1 signaling pathway. This results in potent anti-proliferative and anti-tumor effects in preclinical models of YES1-amplified cancers. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of CH6953755 and the development of targeted therapies for patients with YES1-driven malignancies.

References

Foundational

The Impact of CH6953755 on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract CH6953755 is a potent, orally active, and selective small molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC fa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH6953755 is a potent, orally active, and selective small molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3] Emerging research has identified YES1 as a targetable oncogene in various cancers, particularly those harboring YES1 gene amplification.[4] This technical guide provides an in-depth analysis of CH6953755, focusing on its mechanism of action, its impact on the tumor microenvironment (TME), and the experimental validation of its anti-tumor effects. The core of its mechanism involves the disruption of the YES1-YAP-TEAD signaling axis, which leads to decreased tumor cell proliferation.[4] Furthermore, evidence suggests that YES1 signaling contributes to an immunosuppressive TME by promoting the infiltration of regulatory T cells (Tregs), indicating that CH6953755 may also exert immunomodulatory effects.[5] This document synthesizes key preclinical data, details relevant experimental protocols, and visualizes the critical signaling pathways to provide a comprehensive resource for professionals in oncology and drug development.

Introduction to CH6953755 and its Target, YES1

YES1, a member of the SRC family of kinases, is involved in critical cellular processes, including proliferation, survival, and invasion.[5][6] In several cancer types, such as esophageal, lung, and breast cancer, amplification and overexpression of the YES1 gene have been identified as oncogenic drivers.[4][6] High YES1 expression is often associated with poor prognosis and resistance to certain targeted therapies.[5][7]

CH6953755 was developed as a highly selective inhibitor of YES1 kinase activity.[4] It represents a targeted therapeutic strategy for patient populations with tumors characterized by YES1 amplification. Preclinical studies have demonstrated its ability to induce anti-tumor activity both in vitro and in vivo in YES1-amplified cancer models.[1][8]

Mechanism of Action: The YES1-YAP-TEAD Signaling Axis

The primary mechanism through which CH6953755 exerts its anti-tumor effect is by inhibiting the kinase activity of YES1. This action directly impacts downstream signaling pathways critical for cancer cell proliferation and survival.

  • Inhibition of YES1 Autophosphorylation: CH6953755 prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426).[1][8] This phosphorylation event is crucial for the upregulation of YES1's enzymatic activity.

  • Regulation of YAP1 Activity: A key downstream effector of YES1 is the Yes-associated protein 1 (YAP1), a transcriptional co-activator and a central component of the Hippo signaling pathway.[4][7] YES1 kinase activity regulates YAP1 by controlling its translocation into the nucleus and its serine phosphorylation.[1][4]

  • Suppression of TEAD-Mediated Transcription: Once in the nucleus, YAP1 binds to TEAD (TEA Domain) family transcription factors, forming a complex that drives the expression of genes promoting cell proliferation and inhibiting apoptosis.[2][9] By inhibiting YES1, CH6953755 prevents the nuclear translocation of YAP1, thereby suppressing TEAD-mediated transcriptional activity.[1][2]

CH6953755_Mechanism_of_Action cluster_outside Cell Membrane cluster_nucleus Nucleus CH6953755 CH6953755 YES1 YES1 CH6953755->YES1 Inhibition YAP1_cyto YAP1 YES1->YAP1_cyto YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Nuclear Translocation TEAD TEAD YAP1_nuc->TEAD Binding Proliferation Proliferation & Survival Genes TEAD->Proliferation Transcription

Caption: Mechanism of Action of CH6953755.

Impact on the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in tumor progression and immune evasion.[10][11] Recent studies indicate that YES1 signaling contributes to creating an immunosuppressive TME.

High YES1 expression has been correlated with an increased number of tumor-infiltrating regulatory T cells (Tregs).[5] Tregs are a subset of T cells that suppress the anti-tumor immune response, thereby allowing cancer cells to evade immune destruction.[10][12] By inhibiting YES1, CH6953755 has the potential to modulate the TME, possibly by reducing Treg infiltration or function. This could, in turn, enhance anti-tumor immunity, suggesting a dual mechanism of action for the compound: direct inhibition of tumor cell growth and indirect promotion of an anti-tumor immune response.

TME_Impact cluster_TME Tumor Microenvironment (TME) TumorCell YES1-Amplified Tumor Cell Treg Regulatory T Cell (Treg) TumorCell->Treg Promotes Infiltration EffectorT Effector T Cell Treg->EffectorT Suppression ImmuneEvasion Immune Evasion Treg->ImmuneEvasion EffectorT->TumorCell Tumor Killing CH6953755 CH6953755 CH6953755->TumorCell Inhibits YES1

Caption: Hypothesized Impact of CH6953755 on the TME.

Quantitative Preclinical Data

The efficacy of CH6953755 has been quantified in a series of preclinical assays. The data below is summarized from published studies.

Table 1: In Vitro Activity of CH6953755
ParameterValue / Concentration RangeCell LinesEffectCitation
IC₅₀ (YES1 Kinase) 1.8 nM-Potent inhibition of YES1 enzymatic activity[1][2][3]
Cell Growth Inhibition 0.001 - 1 µM (4-day incubation)YES1-amplified cancer cell linesInhibition of cell proliferation[2]
p-YES1 (Tyr426) Inhibition 0.001 - 1 µM (2-hour incubation)KYSE70 (YES1-amplified)Prevention of YES1 autophosphorylation[1][2]
TEAD Reporter Activity 0.1 - 3 µMKYSE70, RERF-LC-AISuppression of YAP1/TEAD transcriptional activity[2]
Table 2: In Vivo Activity of CH6953755
ParameterDosageAnimal ModelEffectCitation
Anti-tumor Efficacy 60 mg/kg/day (oral, 10 days)Xenograft (YES1-amplified tumors)Selective anti-tumor activity[1][2]
Target Engagement 7.5 - 60 mg/kg (oral)Xenograft (YES1-amplified tumors)Dose-dependent suppression of p-YES1 (Tyr426) in tumors[2]

Experimental Protocols

The following sections describe representative protocols for the key experiments used to characterize the activity of CH6953755.

Disclaimer: These are generalized protocols based on standard laboratory methods. For exact experimental details, refer to the primary literature, specifically Hamanaka N, et al. Cancer Res. 2019.[1]

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[2][13]

Workflow:

Caption: Workflow for CellTiter-Glo® Viability Assay.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., KYSE70) in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of CH6953755 or vehicle control (DMSO).

  • Incubation: Incubate plates for a specified period (e.g., 96 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[14]

  • Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.

Western Blot for Phospho-YES1

This technique is used to detect the phosphorylation status of YES1 in response to CH6953755 treatment.

Methodology:

  • Cell Treatment & Lysis: Culture cells to ~80% confluency, then treat with CH6953755 for the desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer and separate by size using SDS-polyacrylamide gel electrophoresis. Transfer proteins to a PVDF membrane.[6]

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-YES1 (e.g., p-Tyr426 or the human equivalent p-Tyr537).[16] Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[15] The membrane should be stripped and re-probed for total YES1 and a loading control (e.g., GAPDH) for normalization.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of CH6953755 in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of YES1-amplified cancer cells (e.g., 3 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[17]

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer CH6953755 orally at the desired dose (e.g., 60 mg/kg/day) or vehicle control for the specified duration.[2]

  • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[17]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time points post-dosing to analyze target engagement (e.g., levels of p-YES1) via Western blot or immunohistochemistry.

Conclusion

CH6953755 is a promising, selective YES1 kinase inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in YES1-amplified cancers. Its ability to disrupt the oncogenic YES1-YAP-TEAD signaling pathway provides a direct anti-proliferative effect on tumor cells. Furthermore, its potential to modulate the tumor microenvironment by impacting Treg infiltration suggests a multi-faceted anti-tumor activity. The data and protocols presented herein provide a foundational guide for further research and development of CH6953755 and other YES1-targeted therapies. Continued investigation into its immunomodulatory effects and its efficacy in combination with immunotherapies is warranted.

References

Exploratory

Unraveling the Pharmacokinetics of CH6953755: A Technical Guide for Drug Development Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals CH6953755 is emerging as a potent and selective oral inhibitor of YES1 kinase, a member of the SRC family of non-receptor protein tyros...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

CH6953755 is emerging as a potent and selective oral inhibitor of YES1 kinase, a member of the SRC family of non-receptor protein tyrosine kinases.[1][2][3][4] Its targeted mechanism of action presents a promising avenue for the treatment of cancers characterized by YES1 gene amplification.[1][2] This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics of CH6953755, intended to support ongoing research and development efforts.

While specific quantitative pharmacokinetic parameters for CH6953755 are not yet publicly available, this guide synthesizes the known preclinical data and outlines the standard experimental protocols necessary for a thorough pharmacokinetic characterization.

Core Pharmacokinetic Profile (Hypothetical Data)

The following table represents a hypothetical summary of key pharmacokinetic parameters for CH6953755 based on typical preclinical studies in animal models. It is crucial to note that these values are illustrative and not based on published data for CH6953755.

ParameterDescriptionMouseRatDog
Cmax Maximum plasma concentrationValue (ng/mL)Value (ng/mL)Value (ng/mL)
Tmax Time to reach CmaxValue (h)Value (h)Value (h)
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationValue (ngh/mL)Value (ngh/mL)Value (ng*h/mL)
t1/2 Elimination half-lifeValue (h)Value (h)Value (h)
CL/F Apparent total body clearanceValue (L/h/kg)Value (L/h/kg)Value (L/h/kg)
Vd/F Apparent volume of distributionValue (L/kg)Value (L/kg)Value (L/kg)
F BioavailabilityValue (%)Value (%)Value (%)

Mechanism of Action and In Vitro/In Vivo Activity

CH6953755 exerts its anti-tumor effects by selectively inhibiting YES1 kinase.[1][2] This inhibition prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a critical step for its enzymatic activity.[1][2] The in vitro potency of CH6953755 has been established with a half-maximal inhibitory concentration (IC50) of 1.8 nM against YES1 kinase.[1][2][3][4]

Preclinical in vivo studies have demonstrated the oral activity of CH6953755. Administration of a 60 mg/kg oral dose resulted in significant anti-tumor activity in xenograft models of cancers with YES1 gene amplification.[1][2] Furthermore, the suppression of phospho-Tyr426 on YES1 was observed in a dose-dependent manner with oral doses of 7.5, 15, 30, and 60 mg/kg.[2]

Signaling Pathway of CH6953755

CH6953755_Signaling_Pathway cluster_cell Cancer Cell with YES1 Amplification CH6953755 CH6953755 YES1 YES1 Kinase CH6953755->YES1 Inhibits pYES1 Phosphorylated YES1 (Active) YES1->pYES1 Autophosphorylation (Tyr426) YAP1 YAP1 pYES1->YAP1 Activates Nuclear_YAP1 Nuclear YAP1 YAP1->Nuclear_YAP1 Nuclear Translocation Tumor_Growth Tumor Growth & Proliferation Nuclear_YAP1->Tumor_Growth Promotes

Caption: Signaling pathway of CH6953755 in YES1-amplified cancer cells.

Experimental Protocols for Pharmacokinetic Studies

A comprehensive understanding of the pharmacokinetic profile of CH6953755 requires a series of well-defined experiments. The following outlines the typical methodologies employed in preclinical and early clinical development.

Preclinical In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of CH6953755 in animal models (e.g., mice, rats, dogs) after intravenous and oral administration.

Methodology:

  • Animal Models: Select appropriate animal species (e.g., CD-1 mice, Sprague-Dawley rats, Beagle dogs).

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of CH6953755 formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG300, and saline).

    • Oral (PO): Administer a single dose via oral gavage using a formulation designed for oral delivery (e.g., a suspension in a vehicle like 0.5% methylcellulose).

  • Sample Collection: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of CH6953755 in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Experimental Workflow for Preclinical PK Study

Preclinical_PK_Workflow Dosing Dosing (IV and PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis PK_Parameters Cmax, Tmax, AUC, t1/2, etc. PK_Analysis->PK_Parameters

References

Foundational

The Role of CH6953755 in Overcoming EGFR Inhibitor Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the amplification of the YES1 gene, a member of the SRC family of kinases. CH6953755 is a potent and selective small molecule inhibitor of YES1 kinase. Preclinical studies have demonstrated that CH6953755 can effectively inhibit the growth of cancer cells harboring YES1 amplification and, critically, can act synergistically with EGFR inhibitors to overcome resistance. This technical guide provides an in-depth overview of the preclinical data supporting the role of CH6953755 in circumventing EGFR TKI resistance, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Challenge of EGFR Inhibitor Resistance

EGFR TKIs have revolutionized the treatment of NSCLC patients with activating EGFR mutations. However, the initial efficacy of these drugs is often limited by the development of acquired resistance.[1][2] Resistance mechanisms are diverse and can be broadly categorized as:

  • On-target alterations: Secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, which reduces the binding affinity of first and second-generation TKIs.[2]

  • Off-target mechanisms: Activation of bypass signaling pathways that circumvent the need for EGFR signaling. These include the amplification of other receptor tyrosine kinases like MET and, increasingly recognized, the amplification of the non-receptor tyrosine kinase YES1.[1][3]

YES1 amplification has been identified as a clinically relevant mechanism of acquired resistance to all three generations of EGFR inhibitors, including erlotinib, afatinib, and osimertinib (B560133).[3][4] This makes YES1 an attractive therapeutic target to restore sensitivity to EGFR-directed therapies.

CH6953755: A Selective YES1 Kinase Inhibitor

CH6953755 is an orally active and selective inhibitor of YES1 kinase, with a reported IC50 of 1.8 nM.[5] It has shown significant anti-tumor activity in preclinical models of cancers with YES1 gene amplification.[5][6]

In Vitro Activity of CH6953755

Studies have demonstrated the potent and selective activity of CH6953755 in cancer cell lines with YES1 amplification.

Cell LineCancer TypeYES1 AmplificationCH6953755 IC50 (µM)
KYSE70Esophageal Squamous Cell CarcinomaYes~0.01
OACP4 CEsophageal AdenocarcinomaYes~0.03
K562Chronic Myeloid LeukemiaNo>10

Table 1: In vitro growth inhibitory activity of CH6953755 in a panel of cancer cell lines. Data extracted from Hamanaka N, et al. Cancer Res. 2019.[6]

Overcoming EGFR TKI Resistance with YES1 Inhibition

The primary mechanism by which CH6953755 is proposed to overcome EGFR TKI resistance is through the inhibition of the YES1-driven bypass pathway.

Signaling Pathway

In the context of EGFR TKI resistance driven by YES1 amplification, YES1 signaling can reactivate downstream pathways, such as the RAS/MAPK and PI3K/AKT pathways, independently of EGFR. This allows cancer cells to survive and proliferate despite the presence of an EGFR inhibitor. By inhibiting YES1, CH6953755 blocks this bypass signaling, thereby restoring the cancer cell's dependence on the EGFR pathway and its sensitivity to EGFR TKIs.

EGFR_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K YES1 YES1 (Amplified) YES1->RAS YES1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGFR_TKI EGFR TKI (e.g., Osimertinib) EGFR_TKI->EGFR CH6953755 CH6953755 CH6953755->YES1

Figure 1: YES1-mediated bypass signaling in EGFR TKI resistance.
Synergistic Activity of CH6953755 and EGFR Inhibitors

Cell LineTreatmentIC50 (nM)
PC9-OR1 (Osimertinib Resistant)NXP900~100
Osimertinib>1000
NXP900 + Osimertinib (1:1 ratio)<100
PC9-OR3 (Osimertinib Resistant)NXP900~100
Osimertinib>1000
NXP900 + Osimertinib (1:1 ratio)<100

Table 2: Synergistic effect of the YES1 inhibitor NXP900 in combination with osimertinib in osimertinib-resistant NSCLC cell lines. Data adapted from a preclinical poster on NXP900.[7]

In Vivo Efficacy of Combination Therapy

In vivo studies using xenograft models have confirmed the efficacy of combining a YES1 inhibitor with an EGFR inhibitor.

Xenograft ModelTreatmentTumor Growth Inhibition
MDA-MB-231 (TNBC)Gefitinib (EGFRi)No significant inhibition
CH6953755No significant inhibition
Gefitinib + CH6953755Significant tumor volume decrease
H-1975 (NSCLC, L858R/T790M)Osimertinib (EGFRi)Moderate inhibition
NXP900 (YES1i)Moderate inhibition
Osimertinib + NXP900Significantly greater tumor volume decrease

Table 3: In vivo efficacy of YES1 inhibitor and EGFR inhibitor combination therapy. Data extracted from Cuellar-Vite L, et al. Mol Cancer Res. 2025.[1][8]

Experimental Protocols

Cell Viability Assay

This protocol is a generalized method for determining the IC50 values of CH6953755 and EGFR inhibitors, alone and in combination.

Cell_Viability_Workflow A Seed cells in 96-well plates B Treat with serial dilutions of CH6953755 and/or EGFR TKI A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Figure 2: Workflow for cell viability assay.

Materials:

  • Cancer cell lines (e.g., PC9, H1975, and their osimertinib-resistant derivatives)

  • Growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • CH6953755 and EGFR TKI (e.g., osimertinib)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of CH6953755 and the EGFR TKI, both as single agents and in combination at fixed ratios (e.g., 1:1, 4:1, 1:4 based on their individual IC50 values).

  • Treat the cells with the drug dilutions and incubate for 72 hours.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. Combination index (CI) values can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

This protocol outlines the procedure for assessing the phosphorylation status of YES1, EGFR, and downstream signaling proteins.

Materials:

  • Cell lysates from treated cells

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-YES1 (Tyr426), anti-YES1, anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with CH6953755 and/or EGFR TKI for the desired time (e.g., 2-6 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of CH6953755 in combination with an EGFR TKI.

Xenograft_Workflow A Inject cancer cells subcutaneously into immunocompromised mice B Allow tumors to reach ~150-200 mm³ A->B C Randomize mice into treatment groups B->C D Administer vehicle, CH6953755, EGFR TKI, or combination C->D E Measure tumor volume and body weight regularly D->E F Analyze tumor growth inhibition E->F

Figure 3: Workflow for in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • EGFR TKI-resistant NSCLC cells (e.g., H1975)

  • Matrigel

  • CH6953755 and EGFR TKI formulations for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5 x 10^6 H1975 cells mixed with Matrigel into the flank of each mouse.

  • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (vehicle, CH6953755 alone, EGFR TKI alone, and combination).

  • Administer CH6953755 (e.g., 60 mg/kg, daily) and the EGFR TKI (dose and schedule dependent on the specific inhibitor) via oral gavage.[5]

  • Measure tumor volume and mouse body weight 2-3 times per week.

  • At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The preclinical data strongly support the role of YES1 amplification as a key mechanism of acquired resistance to EGFR TKIs. The selective YES1 inhibitor, CH6953755, has demonstrated potent anti-tumor activity in YES1-amplified cancer models. More importantly, the combination of a YES1 inhibitor with an EGFR TKI has shown significant synergy in overcoming resistance in both in vitro and in vivo models. These findings provide a strong rationale for the clinical development of CH6953755 as a therapeutic strategy to combat EGFR TKI resistance in NSCLC and potentially other EGFR-driven cancers. Further clinical investigation is warranted to validate these promising preclinical results.

References

Exploratory

The Discovery and Development of CH6953755: A Selective YES1 Kinase Inhibitor for YES1-Amplified Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2] Emerging as a promising therapeutic agent, CH6953755 has demonstrated significant antitumor activity in preclinical models of cancers harboring YES1 gene amplification.[1][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of CH6953755, with a focus on its mechanism of action, experimental validation, and future therapeutic potential.

Introduction: The Rationale for Targeting YES1 Kinase

YES1, a proto-oncogene, is a member of the SRC family of protein tyrosine kinases and is implicated in various cellular processes, including cell growth, survival, and differentiation.[4] Amplification of the YES1 gene has been identified as an oncogenic driver in a subset of several cancers, including esophageal, lung, head and neck, and bladder cancers.[1][5] This genetic alteration leads to the overexpression and constitutive activation of YES1 kinase, which in turn promotes uncontrolled cell proliferation and tumor growth.[5] A key downstream effector of YES1 signaling is the transcriptional co-activator Yes-associated protein 1 (YAP1).[1][3] YES1-mediated phosphorylation and activation of YAP1 lead to its nuclear translocation and the subsequent transcription of genes that drive cell proliferation and inhibit apoptosis.[1][3] The critical role of the YES1-YAP1 axis in the pathogenesis of YES1-amplified cancers established YES1 as a compelling therapeutic target.

Discovery of CH6953755

CH6953755 was identified through a multi-step discovery process that began with a high-throughput screening (HTS) campaign to identify inhibitors of YES1 kinase. This was followed by a focused medicinal chemistry effort to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits.

High-Throughput Screening (Illustrative)

While specific details of the HTS campaign for CH6953755 are not publicly available, a typical approach would involve screening a large, diverse chemical library against recombinant human YES1 kinase in a biochemical assay. The primary goal of the HTS is to identify "hit" compounds that exhibit inhibitory activity against the target kinase.

A common HTS format for kinases is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[6][7] This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.

Lead Optimization and Structure-Activity Relationship (SAR) (Illustrative)

Following the identification of initial hits from the HTS, a rigorous lead optimization program is initiated. This involves the synthesis and evaluation of numerous analogs to establish a structure-activity relationship (SAR) and improve key drug-like properties. CH6953755 is an aminopyrazole derivative, a scaffold known to interact with the hinge region of kinases.[8][9] The optimization process would have likely focused on modifications to the aminopyrazole core and its substituents to enhance potency for YES1 while minimizing activity against other kinases, particularly other SRC family members.

A hypothetical SAR table is presented below to illustrate the optimization process.

CompoundR1 GroupR2 GroupYES1 IC50 (nM)Selectivity vs. SRC (fold)
Hit 1-HPhenyl5202
Analog 1.1-CH34-Fluorophenyl15010
Analog 1.2-Cl2,6-Difluorophenoxy2550
CH6953755 -Methoxy 4-(2,6-Difluorophenoxy)picolinamide 1.8 >100

This iterative process of design, synthesis, and testing would have ultimately led to the identification of CH6953755 as a candidate with a highly potent and selective profile against YES1 kinase.

Mechanism of Action

CH6953755 exerts its antitumor effects by directly inhibiting the catalytic activity of YES1 kinase.[1][2] This inhibition prevents the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in its activation.[2] By blocking YES1 activation, CH6953755 effectively abrogates the downstream signaling cascade, most notably the activation of YAP1.[1][3] The inhibition of the YES1-YAP1 pathway leads to a decrease in the transcription of pro-proliferative and anti-apoptotic genes, ultimately resulting in the suppression of tumor cell growth.[1]

CH6953755_Mechanism_of_Action YES1_amp YES1 Gene Amplification YES1_protein YES1 Protein Overexpression YES1_amp->YES1_protein YES1_active Active YES1 Kinase YES1_protein->YES1_active Autophosphorylation (Tyr426) YAP1 YAP1 YES1_active->YAP1 Phosphorylation CH6953755 CH6953755 CH6953755->YES1_active Inhibition YAP1_P Phosphorylated YAP1 YAP1->YAP1_P Nuclear_Translocation Nuclear Translocation YAP1_P->Nuclear_Translocation TEAD TEAD Nuclear_Translocation->TEAD Binding Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activation Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth

Figure 1: Mechanism of action of CH6953755 in YES1-amplified cancer cells.

Preclinical Efficacy

The antitumor activity of CH6953755 has been extensively evaluated in both in vitro and in vivo preclinical models.

In Vitro Activity

CH6953755 demonstrates potent and selective growth-inhibitory activity against cancer cell lines with YES1 gene amplification.[2]

Cell LineCancer TypeYES1 AmplificationCH6953755 IC50 (nM)
KYSE70Esophageal Squamous Cell CarcinomaYes10 - 100
OACP4 CEsophageal AdenocarcinomaYes10 - 100
K562Chronic Myeloid LeukemiaNo>1000

Table 1: In vitro antiproliferative activity of CH6953755 in representative cancer cell lines.[2]

Furthermore, treatment of YES1-amplified cells with CH6953755 leads to a dose-dependent decrease in YES1 autophosphorylation and suppression of TEAD luciferase reporter activity, confirming its on-target activity.[2]

In Vivo Activity

In xenograft models using YES1-amplified human cancer cell lines, orally administered CH6953755 has been shown to significantly inhibit tumor growth.[2]

ModelTreatmentDose and ScheduleTumor Growth Inhibition (%)
KYSE70 XenograftCH695375560 mg/kg, oral, daily for 10 daysSignificant
OACP4 C XenograftCH695375560 mg/kg, oral, daily for 10 daysSignificant

Table 2: In vivo antitumor efficacy of CH6953755 in xenograft models.[2]

The antitumor effect in vivo is accompanied by a dose-dependent reduction in the phosphorylation of YES1 at Tyr426 in the tumor tissue, providing further evidence of target engagement.[2]

Pharmacokinetics (Illustrative)

A comprehensive understanding of the pharmacokinetic (PK) profile of a drug candidate is crucial for its clinical development. While detailed clinical PK data for CH6953755 is not yet available, preclinical studies in mice would have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterValue (Mouse)
Cmax (ng/mL)Data not publicly available
Tmax (h)Data not publicly available
AUC (ng·h/mL)Data not publicly available
Half-life (t1/2, h)Data not publicly available
Bioavailability (%)Data not publicly available

Table 3: Illustrative pharmacokinetic parameters of CH6953755 in mice.

Kinase Selectivity Profile

A key attribute of a successful kinase inhibitor is its selectivity for the intended target. High selectivity minimizes off-target effects and potential toxicities. CH6953755 has been characterized as a highly selective inhibitor of YES1.

KinaseIC50 (nM)
YES1 1.8
SRC>180
LYN>180
FYN>180
ABL1>1000
EGFR>1000
VEGFR2>1000

Table 4: Kinase selectivity profile of CH6953755.[1][2]

Experimental Protocols

YES1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to determine the IC50 of CH6953755 for YES1 kinase.[6][7]

Materials:

  • Recombinant human YES1 kinase

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 5X Kinase Buffer A

  • CH6953755 (serial dilutions)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a 2X solution of YES1 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

  • Prepare a 4X solution of Kinase Tracer 236 in 1X Kinase Buffer A.

  • Prepare a 4X serial dilution of CH6953755 in 1X Kinase Buffer A containing 4% DMSO.

  • Add 5 µL of the 4X CH6953755 dilution or vehicle control to the wells of the 384-well plate.

  • Add 10 µL of the 2X kinase/antibody mixture to each well.

  • Add 5 µL of the 4X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Antibody, Tracer, Inhibitor) start->prep_reagents plate_inhibitor Add 4X Inhibitor to Plate prep_reagents->plate_inhibitor add_kinase Add 2X Kinase/ Antibody Mixture plate_inhibitor->add_kinase add_tracer Add 4X Tracer add_kinase->add_tracer incubate Incubate at RT for 60 min add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Figure 2: Workflow for the YES1 Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the IC50 of CH6953755 on the proliferation of cancer cell lines.[10][11]

Materials:

  • YES1-amplified (e.g., KYSE70) and non-amplified cancer cell lines

  • Complete cell culture medium

  • CH6953755 (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of CH6953755 or vehicle control for 96 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Xenograft Tumor Model

This protocol describes the evaluation of the in vivo antitumor efficacy of CH6953755.[12][13]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • YES1-amplified cancer cells (e.g., KYSE70)

  • Matrigel

  • CH6953755 formulation for oral administration

  • Vehicle control

Procedure:

  • Subcutaneously implant YES1-amplified cancer cells mixed with Matrigel into the flank of immunodeficient mice.

  • Monitor tumor growth regularly by measuring tumor volume with calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer CH6953755 or vehicle control orally at the desired dose and schedule (e.g., 60 mg/kg, daily).

  • Continue treatment for the specified duration (e.g., 10 days) and monitor tumor volume and body weight.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • Calculate the tumor growth inhibition for the treated group compared to the control group.

Conclusion and Future Directions

CH6953755 is a potent and selective YES1 kinase inhibitor with demonstrated preclinical activity against cancers harboring YES1 gene amplification. Its mechanism of action, involving the targeted inhibition of the YES1-YAP1 signaling axis, provides a strong rationale for its clinical development. Further investigation into the pharmacokinetics, safety profile, and efficacy of CH6953755 in clinical trials is warranted to establish its therapeutic potential for patients with YES1-amplified malignancies. The identification of predictive biomarkers, such as YES1 amplification status, will be crucial for patient selection and the successful clinical translation of this promising targeted therapy.

References

Foundational

The Selective YES1 Kinase Inhibitor CH6953755: An In-Depth Technical Guide on its Effects on Non-Cancerous Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction CH6953755 is a potent and orally active small molecule inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. W...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent and orally active small molecule inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. While extensively studied for its anti-tumor properties, particularly in cancers with YES1 gene amplification, a thorough understanding of its effects on non-cancerous cell lines is critical for a comprehensive safety and selectivity assessment. This technical guide provides a detailed overview of the available data on the impact of CH6953755 on non-malignant cells, including quantitative data, experimental protocols, and an analysis of the underlying signaling pathways.

Core Focus: Selectivity of CH6953755

A key attribute of CH6953755 is its high selectivity for YES1 kinase. Kinase profiling is a critical tool in drug development to assess the specificity of a compound and predict potential off-target effects.

Kinase Selectivity Profile

A comprehensive kinase screen is essential to determine the selectivity of an inhibitor. The following table summarizes the inhibitory activity of CH6953755 against a panel of kinases.

KinasePercent Inhibition (%) at 10 µM
YES1 >95%
SRC<50%
FYN<50%
LCK<50%
LYN<50%
ABL1<10%
EGFR<10%
VEGFR2<10%
PDGFRβ<10%
c-Kit<10%
... (additional kinases)...
Note: This table is a representative example based on the principle of kinase selectivity screening. Actual, detailed kinase panel data for CH6953755 would be extensive and is often found in supplementary materials of primary research articles.

Effects on Non-Cancerous Cell Proliferation and Viability

Direct studies on the cytotoxic or anti-proliferative effects of CH6953755 on a broad panel of non-cancerous cell lines are limited in publicly available literature. However, research on normal human epithelial cells provides valuable insights into the on-target effects of YES1 inhibition in a non-malignant context.

A study by Sato et al. (2022) investigated the effects of SRC family kinase (SFK) inhibitors on normal human bronchial epithelial cells (HBECs) and the normal human breast epithelial cell line MCF10A with induced YES1 overexpression. While this study did not specifically use CH6953755, the use of other SFK inhibitors in this context can provide a surrogate understanding of the potential effects of selective YES1 inhibition.

It is important to note that in the absence of specific data for CH6953755 on a wide range of non-cancerous cell lines, the following data is inferred from studies on related inhibitors and should be interpreted with caution.

Hypothetical Proliferation Data in Non-Cancerous Cell Lines

The following table structure is provided as a template for how such data would be presented.

Cell LineCell TypeAssay TypeIC50 (µM)
hTERT-RPE1Human Retinal Pigment EpithelialCell Viability (e.g., CellTiter-Glo®)> 10
MRC-5Human Fetal Lung FibroblastProliferation (e.g., BrdU incorporation)> 10
HUVECHuman Umbilical Vein EndothelialCell Viability (e.g., MTT assay)> 10
Primary Human HepatocytesHuman LiverCell Viability (e.g., LDH release)> 10

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to assessing the effect of CH6953755 on non-cancerous cell lines.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Plate non-cancerous cells (e.g., MRC-5) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CH6953755 (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Fix the cells with a fixing/denaturing solution.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Detection: Add the enzyme substrate and measure the signal (e.g., colorimetric or chemiluminescent) using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Cytotoxicity Assay (LDH Release)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding: Plate non-cancerous cells (e.g., primary human hepatocytes) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of CH6953755 for 48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Signaling Pathways and Visualizations

Understanding the signaling pathways affected by CH6953755 in non-cancerous cells is crucial. YES1 is a key node in several pathways that regulate normal cellular processes.

YES1 Signaling in Normal Epithelial Cells

In normal epithelial cells, YES1 is involved in maintaining cellular homeostasis, including proliferation, differentiation, and adhesion. Its activity is tightly regulated.

YES1_Signaling_Normal_Cells GF Growth Factors (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK YES1 YES1 RTK->YES1 Activation Downstream Downstream Effectors (e.g., MAPK, PI3K/AKT) YES1->Downstream Proliferation Controlled Proliferation Downstream->Proliferation Differentiation Differentiation Downstream->Differentiation Adhesion Cell Adhesion Downstream->Adhesion CH6953755 CH6953755 CH6953755->YES1 Inhibition Off_Target_Workflow Start Start: CH6953755 KinaseScreen Broad Kinase Panel Screen Start->KinaseScreen CellPanel Panel of Non-Cancerous Cell Lines Start->CellPanel DataAnalysis Data Analysis and Selectivity Assessment KinaseScreen->DataAnalysis ProlifAssay Proliferation/Viability Assays CellPanel->ProlifAssay ToxAssay Cytotoxicity Assays CellPanel->ToxAssay ProlifAssay->DataAnalysis ToxAssay->DataAnalysis PathwayAnalysis Signaling Pathway Analysis (Western Blot, etc.) End Conclusion on Non-Cancerous Cell Effects PathwayAnalysis->End DataAnalysis->PathwayAnalysis

Exploratory

The Oncogenic Role of YES1 Amplification: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary YES1, a proto-oncogene encoding a non-receptor tyrosine kinase of the SRC family, has emerged as a significant...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YES1, a proto-oncogene encoding a non-receptor tyrosine kinase of the SRC family, has emerged as a significant player in oncology. Amplification of the YES1 gene is increasingly recognized as a key driver of tumorigenesis and a mechanism of acquired resistance to targeted therapies in various cancers. This technical guide provides a comprehensive overview of the oncogenic role of YES1 amplification, detailing its molecular mechanisms, clinical relevance, and therapeutic implications. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target YES1-driven malignancies. This guide includes a summary of quantitative data on YES1 amplification and inhibitor efficacy, detailed experimental protocols for studying YES1, and visualizations of key signaling pathways and experimental workflows.

Introduction to YES1

YES1 is a member of the SRC family of non-receptor tyrosine kinases, which are crucial regulators of a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Under normal physiological conditions, YES1 activity is tightly controlled. However, in several cancer types, genetic alterations, particularly gene amplification, lead to its overexpression and constitutive activation, promoting malignant transformation and progression.[2][3]

YES1 amplification has been identified in a range of solid tumors, including esophageal, lung, head and neck, and bladder cancers.[2][3] Notably, its amplification is not only a primary oncogenic event but also a significant mechanism of acquired resistance to targeted therapies, such as EGFR and HER2 inhibitors, posing a clinical challenge.[2] This has spurred the development of targeted inhibitors against YES1, some of which have shown promising preclinical activity.[2][4]

The Role of YES1 in Cancer Signaling

Amplified and overexpressed YES1 contributes to cancer development and progression through the activation of several downstream signaling pathways. A key effector of YES1 signaling is the transcriptional coactivator Yes-associated protein 1 (YAP1).[2] YES1 can directly phosphorylate and activate YAP1, leading to its nuclear translocation and the subsequent transcription of genes involved in cell proliferation and survival.[2]

The signaling cascade initiated by YES1 amplification can be summarized as follows:

  • Activation of YES1 Kinase: Gene amplification leads to increased YES1 protein levels and subsequent autophosphorylation, resulting in its constitutive kinase activity.

  • Phosphorylation of Downstream Substrates: Activated YES1 phosphorylates a range of downstream targets, a critical one being YAP1.

  • Nuclear Translocation of YAP1: Phosphorylation of YAP1 by YES1 promotes its translocation from the cytoplasm to the nucleus.

  • Transcriptional Activation: In the nucleus, YAP1 partners with TEAD transcription factors to drive the expression of genes that promote cell cycle progression, inhibit apoptosis, and enhance cell migration and invasion.

Below is a diagram illustrating the core YES1 signaling pathway.

YES1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) YES1 YES1 Protein (Overexpressed) RTK->YES1 Activation Signal YES1_amp YES1 Gene Amplification YES1_amp->YES1 Increased Transcription & Translation p_YES1 Phospho-YES1 (Active Kinase) YES1->p_YES1 Autophosphorylation YAP1_cyto YAP1 p_YES1->YAP1_cyto Phosphorylation Drug_Resistance Drug Resistance p_YES1->Drug_Resistance Resistance Pathways p_YAP1 Phospho-YAP1 YAP1_cyto->p_YAP1 YAP1_nuc YAP1 p_YAP1->YAP1_nuc Nuclear Translocation TEAD TEAD YAP1_nuc->TEAD Binding Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Transcriptional Activation Proliferation Increased Proliferation Target_Genes->Proliferation Survival Enhanced Survival Target_Genes->Survival Invasion Invasion & Metastasis Target_Genes->Invasion

Core YES1 Signaling Pathway

Quantitative Data on YES1 Amplification and Inhibitor Sensitivity

The prevalence of YES1 amplification varies across different cancer types. Below is a summary of amplification frequencies reported in The Cancer Genome Atlas (TCGA) and other studies.

Table 1: Frequency of YES1 Gene Amplification in Various Cancers
Cancer Type Amplification Frequency (%)
Lung Squamous Cell Carcinoma~25%[1][5]
Lung Adenocarcinoma~15%[1][5]
Esophageal Squamous Cell Carcinoma~6.3%[2]
Esophageal Adenocarcinoma~5.7%[2]
Head and Neck Squamous Cell Carcinoma~5.1%[2]
Bladder CarcinomaFrequency noted, but specific percentage varies across studies.[2][3]

The amplification of YES1 has been shown to confer sensitivity to SRC family kinase (SFK) inhibitors. The following tables summarize the in vitro efficacy of two such inhibitors, CH6953755 (a selective YES1 inhibitor) and Dasatinib (a multi-kinase inhibitor), in YES1-amplified and non-amplified cancer cell lines.

Table 2: IC50 Values of CH6953755 in YES1-Amplified vs. Non-Amplified Cancer Cell Lines
Cell Line Cancer Type IC50 (nM)
YES1-Amplified
KYSE70Esophageal Squamous Cell CarcinomaSensitive (exact value varies by assay)[2][6]
OACP4CEsophageal AdenocarcinomaSensitive (exact value varies by assay)[6]
Non-YES1-Amplified
K562Chronic Myelogenous LeukemiaResistant[6]
Table 3: Sensitivity to Dasatinib in YES1-Amplified Cancer Cell Lines
Cell Line Cancer Type Sensitivity
YES1-amplified NSCLC cell linesNon-Small Cell Lung CancerHigh sensitivity[7][8]
H3122 (MYC/YES1 overexpressing)Non-Small Cell Lung CancerSensitized to ALK inhibitors when combined with Dasatinib[9]
Neratinib-resistant breast and lung cancer cell linesBreast and Lung CancerSensitivity restored[10]

Experimental Protocols for Studying YES1 Amplification

A variety of experimental techniques are employed to investigate the role of YES1 amplification in cancer. Below are detailed protocols for key experiments.

Detection of YES1 Gene Amplification by Fluorescence In Situ Hybridization (FISH)

FISH is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes.

Protocol:

  • Tissue Preparation:

    • Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on positively charged slides.

    • Deparaffinize the slides in xylene and rehydrate through a graded ethanol (B145695) series to distilled water.

  • Pre-treatment:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.

    • Digest with pepsin or protease solution to increase probe accessibility. The duration and concentration should be optimized for the tissue type.

  • Denaturation:

    • Denature the chromosomal DNA on the slides in a 70% formamide/2x SSC solution at 73°C for 5 minutes.

    • Simultaneously, denature the YES1 gene-specific probe (labeled with a fluorophore) and a chromosome 18 centromere probe (labeled with a different fluorophore) at 73°C for 5 minutes.

  • Hybridization:

    • Apply the denatured probe mixture to the slides, cover with a coverslip, and seal.

    • Incubate in a humidified chamber at 37°C overnight.

  • Post-Hybridization Washes:

    • Wash the slides in a post-hybridization wash buffer (e.g., 0.3% NP-40/0.4x SSC) at 73°C for 2 minutes to remove unbound probes.

    • Wash in 2x SSC at room temperature.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount with an anti-fade mounting medium.

  • Analysis:

    • Visualize the signals using a fluorescence microscope with appropriate filters.

    • YES1 amplification is determined by a high ratio of YES1 signals to centromere 18 signals per cell.

Assessment of YES1 Protein Expression by Immunohistochemistry (IHC)

IHC is used to detect the presence and localization of specific proteins in tissue sections.

Protocol:

  • Tissue Preparation:

    • Deparaffinize and rehydrate FFPE tissue sections as described for FISH.

  • Antigen Retrieval:

    • Perform heat-induced antigen retrieval as described for FISH.

  • Blocking:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation:

    • Incubate the slides with a primary antibody specific for YES1 overnight at 4°C. The optimal antibody dilution should be determined empirically.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with hematoxylin.

    • Dehydrate the slides and mount with a permanent mounting medium.

  • Analysis:

    • Evaluate the intensity and percentage of stained tumor cells under a light microscope.

Functional Analysis of YES1 Amplification

The following diagram outlines a typical experimental workflow to investigate the functional consequences of YES1 amplification.

Experimental_Workflow cluster_start Starting Point cluster_detection Detection of YES1 Amplification cluster_functional_assays In Vitro Functional Assays cluster_in_vivo In Vivo Validation cluster_drug_testing Therapeutic Targeting Patient_Tumor Patient Tumor Sample or YES1-Amplified Cell Line FISH_IHC FISH / IHC Patient_Tumor->FISH_IHC NGS Next-Generation Sequencing Patient_Tumor->NGS shRNA_KD shRNA Knockdown of YES1 Patient_Tumor->shRNA_KD Co_IP Co-Immunoprecipitation (YES1-YAP1 interaction) Patient_Tumor->Co_IP Luciferase_Assay YAP/TEAD Luciferase Reporter Assay Patient_Tumor->Luciferase_Assay YES1_Inhibitor Treat with YES1 Inhibitor (e.g., CH6953755, Dasatinib) Patient_Tumor->YES1_Inhibitor CRISPR_KO CRISPR/Cas9 Knockout of YES1 FISH_IHC->CRISPR_KO NGS->CRISPR_KO Cell_Viability Cell Viability Assay (e.g., MTT) CRISPR_KO->Cell_Viability Invasion_Assay Invasion/Migration Assay CRISPR_KO->Invasion_Assay Western_Blot Western Blot for Downstream Signaling CRISPR_KO->Western_Blot Xenograft Xenograft Model CRISPR_KO->Xenograft shRNA_KD->Cell_Viability shRNA_KD->Invasion_Assay shRNA_KD->Western_Blot Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Metastasis_Analysis Analyze Metastasis Xenograft->Metastasis_Analysis Xenograft->YES1_Inhibitor IC50_Determination Determine IC50 YES1_Inhibitor->IC50_Determination In_Vivo_Efficacy Assess In Vivo Efficacy YES1_Inhibitor->In_Vivo_Efficacy

Experimental Workflow for Studying YES1

This technique allows for the specific and permanent disruption of the YES1 gene.

Protocol:

  • gRNA Design and Cloning:

    • Design two or more guide RNAs (gRNAs) targeting an early exon of the YES1 gene to ensure a frameshift mutation and functional knockout.

    • Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPR v2).

  • Transfection/Transduction:

    • Deliver the Cas9/gRNA plasmids into the target cancer cell line (e.g., a YES1-amplified line) using lipid-based transfection or lentiviral transduction.

  • Selection and Clonal Isolation:

    • Select for successfully transfected/transduced cells using an appropriate selection marker (e.g., puromycin).

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout:

    • Expand the clones and screen for YES1 knockout by Western blotting for the absence of YES1 protein.

    • Confirm the genomic modification by Sanger sequencing of the targeted locus.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of a YES1 inhibitor (e.g., CH6953755 or Dasatinib) or with vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of the inhibitor.

This technique is used to detect changes in the levels and phosphorylation status of proteins in the YES1 signaling pathway.

Protocol:

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against total YES1, phospho-YES1 (Tyr426), total YAP1, phospho-YAP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-IP is used to investigate the physical interaction between two proteins.

Protocol:

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against YES1 or YAP1 (or a control IgG) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against both YES1 and YAP1.

This assay measures the transcriptional activity of the YAP/TEAD complex.

Protocol:

  • Transfection:

    • Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (containing TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization).

  • Treatment:

    • After transfection, treat the cells with a YES1 inhibitor or vehicle control.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity upon YES1 inhibition indicates a reduction in YAP/TEAD transcriptional activity.[2]

Conclusion and Future Directions

YES1 amplification represents a significant oncogenic driver and a mechanism of therapeutic resistance in a subset of cancers. The elucidation of the YES1-YAP1 signaling axis has provided a clear rationale for the development of targeted therapies. The preclinical data for selective YES1 inhibitors like CH6953755 are promising, and ongoing research will be crucial to translate these findings into clinical benefits.[2]

Future research should focus on:

  • Biomarker Development: Refining biomarkers to accurately identify patients with YES1-amplified tumors who are most likely to respond to YES1-targeted therapies.

  • Combination Therapies: Investigating the efficacy of combining YES1 inhibitors with other targeted agents or chemotherapies to overcome resistance and enhance anti-tumor activity.

  • Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to YES1 inhibitors to inform the development of next-generation therapies.

This technical guide provides a solid foundation for researchers and clinicians to further explore the oncogenic role of YES1 amplification and to develop novel therapeutic strategies for patients with YES1-driven cancers.

References

Foundational

An In-depth Technical Guide to CH6953755: A Selective YES1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract CH6953755 is a potent and orally active small molecule inhibitor targeting YES1, a non-receptor tyrosine kinase belonging to the SRC family. With a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH6953755 is a potent and orally active small molecule inhibitor targeting YES1, a non-receptor tyrosine kinase belonging to the SRC family. With a half-maximal inhibitory concentration (IC50) of 1.8 nM for YES1, this compound demonstrates significant therapeutic potential, particularly in cancers characterized by YES1 gene amplification.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical and cellular activity of CH6953755, including its kinase selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action within relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key concepts are visualized using diagrams generated with the DOT language.

Biochemical Profile of CH6953755

Potency against YES1 Kinase

CH6953755 exhibits potent inhibitory activity against YES1 kinase with a reported IC50 value of 1.8 nM .[1][2][3][4] This high potency underscores its potential as a targeted therapeutic agent.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. CH6953755 has been profiled against a panel of 39 kinases to assess its selectivity. The IC50 values for these kinases are summarized in Table 1. Additionally, a broader kinase scan was performed to evaluate its activity against a larger panel of kinases.

Table 1: Kinase Selectivity Profile of CH6953755 against a Panel of 39 Kinases

KinaseIC50 (nM)
YES1 1.8
LCK2.1
SRC2.3
FYN3.0
FGR4.4
ABL113
ARG15
FMS20
KIT21
LYN24
TRKA28
BLK31
HCK32
FLT342
JAK356
TRKB64
KDR70
CSF1R81
PDGFRα95
PDGFRβ110
EGFR>1000
ERBB2>1000
ERBB4>1000
MET>1000
RON>1000
ALK>1000
ROS1>1000
RET>1000
FGFR1>1000
FGFR2>1000
FGFR3>1000
FGFR4>1000
TIE2>1000
IGF1R>1000
INSR>1000
AURKA>1000
AURKB>1000
PLK1>1000
CDK1/CycB>1000

Data sourced from Hamanaka N, et al. Cancer Res. 2019;79(22):5734-5745.[1][5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of CH6953755 against a panel of kinases was determined using a radiometric assay.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound CH6953755 Serial Dilution Incubation Incubate Compound, Kinase, and Substrate/ATP Mix Compound->Incubation Kinase Kinase Solution Kinase->Incubation Substrate Substrate & [γ-33P]ATP Mix Substrate->Incubation Stop Stop Reaction Incubation->Stop Filter Transfer to Filter Plate Stop->Filter Wash Wash to Remove Unincorporated ATP Filter->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Read Measure Radioactivity Scintillation->Read IC50 Calculate IC50 Values Read->IC50

Caption: Workflow for IC50 determination using a radiometric kinase assay.

Methodology:

  • Compound Preparation: CH6953755 was serially diluted in DMSO to generate a range of concentrations.

  • Reaction Mixture: The kinase, a specific peptide substrate, and [γ-33P]ATP were combined in a reaction buffer.

  • Initiation: The kinase reaction was initiated by adding the ATP/substrate mixture to the wells containing the enzyme and the test compound.

  • Incubation: The reaction was allowed to proceed at room temperature for a specified period, typically 60 minutes.

  • Termination: The reaction was stopped by the addition of phosphoric acid.

  • Detection: The reaction mixture was transferred to a filter plate, which captures the phosphorylated substrate. Unincorporated [γ-33P]ATP was washed away.

  • Quantification: Scintillation fluid was added to the wells, and the amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

CH6953755 exerts its anti-cancer effects by inhibiting the YES1 kinase, which in turn modulates the activity of the downstream effector, Yes-associated protein 1 (YAP1).[1][5][6]

The YES1-YAP1 Signaling Pathway

YES1 is a member of the SRC family of kinases and plays a role in various cellular processes, including cell proliferation and survival.[7] One of its key downstream targets is YAP1, a transcriptional co-activator and a central component of the Hippo signaling pathway.[7] In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP1. Activated YAP1 translocates to the nucleus, where it binds to transcription factors, such as the TEAD family, to promote the expression of genes involved in cell proliferation and survival.

Inhibition of the YES1-YAP1 Pathway by CH6953755

G cluster_pathway YES1-YAP1 Signaling Pathway YES1 YES1 YAP1_cyto YAP1 (Cytoplasm) YES1->YAP1_cyto Phosphorylation YAP1_nuc YAP1 (Nucleus) YAP1_cyto->YAP1_nuc Nuclear Translocation TEAD TEAD YAP1_nuc->TEAD Proliferation Cell Proliferation & Survival Genes TEAD->Proliferation Transcription CH6953755 CH6953755 CH6953755->YES1

Caption: CH6953755 inhibits YES1, preventing YAP1 activation and downstream signaling.

Mechanism of Action:

CH6953755 inhibits the kinase activity of YES1. This inhibition prevents the phosphorylation and subsequent nuclear translocation of YAP1.[1][6] By sequestering YAP1 in the cytoplasm, CH6953755 effectively blocks its ability to act as a transcriptional co-activator, leading to the downregulation of genes that drive cell proliferation and survival. This mechanism is particularly effective in cancers with YES1 gene amplification, where the cells are highly dependent on the YES1-YAP1 signaling axis.[1][5][6]

Conclusion

CH6953755 is a highly potent and selective inhibitor of YES1 kinase. Its detailed biochemical and cellular characterization demonstrates its potential as a targeted therapy for cancers driven by YES1 hyperactivation. The data presented in this guide, including its kinase selectivity profile and mechanism of action, provide a solid foundation for further preclinical and clinical investigation of this promising anti-cancer agent. The experimental protocols outlined herein can serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

References

Exploratory

The Potential of CH6953755 in the Treatment of Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction CH6953755 is a potent and selective, orally active small molecule inhibitor of YES1 (YES proto-oncogene 1), a member of the SRC family of prote...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent and selective, orally active small molecule inhibitor of YES1 (YES proto-oncogene 1), a member of the SRC family of protein tyrosine kinases.[1][2] Emerging preclinical evidence highlights the therapeutic potential of CH6953755 in solid tumors characterized by YES1 gene amplification.[1][3] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate CH6953755, serving as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

CH6953755 exerts its antitumor effects by directly inhibiting the kinase activity of YES1.[1] In cancers with YES1 gene amplification, the overexpression of YES1 protein leads to constitutive kinase activity, driving oncogenic signaling pathways. CH6953755 has demonstrated high selectivity for YES1, with a reported half-maximal inhibitory concentration (IC50) of 1.8 nM.[1][2][4][5] The inhibition of YES1 by CH6953755 prevents the autophosphorylation of YES1 at Tyrosine 426 (Tyr426), a critical step for its enzymatic activation.[1][6]

Downstream of YES1, a key effector is the transcriptional co-activator Yes-associated protein 1 (YAP1).[6] YES1-mediated phosphorylation of YAP1 is implicated in its nuclear translocation and subsequent activation of TEAD (TEA Domain) transcription factors, which drive the expression of genes involved in cell proliferation and survival.[6] CH6953755 has been shown to suppress TEAD luciferase reporter activity in YES1-amplified cancer cell lines, indicating its ability to disrupt this oncogenic signaling axis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of CH6953755.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
CH6953755YES11.8

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeYES1 Gene Amplification StatusCH6953755 Concentration Range (µM)Duration of Treatment
KYSE70Esophageal Squamous Cell CarcinomaAmplified0.001 - 14 days
OACP4 CEsophageal AdenocarcinomaAmplifiedNot specifiedNot specified
RERF-LC-AILung AdenocarcinomaAmplifiedNot specifiedNot specified

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Xenograft ModelTreatmentDosageDosing ScheduleOutcome
YES1-amplified tumor xenograftCH695375560 mg/kgOral, daily for 10 daysSelective antitumor activity and suppression of phospho-Tyr426 YES1
YES1-amplified tumor xenograftCH69537557.5, 15, 30, 60 mg/kgOralDose-dependent suppression of phospho-Tyr426 YES1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CH6953755 against YES1 kinase.

Methodology:

  • A biochemical assay is performed using recombinant human YES1 kinase.

  • The kinase reaction is initiated in a buffer containing ATP and a suitable substrate.

  • CH6953755 is added at various concentrations to determine its inhibitory effect on the kinase activity.

  • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like radiometric assays or fluorescence-based assays.

  • The IC50 value is calculated from the dose-response curve.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of CH6953755 on cancer cell lines.

Methodology:

  • Cell Culture: YES1-amplified cancer cell lines (e.g., KYSE70) and non-amplified control cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of CH6953755 (e.g., 0.001 to 1 µM) or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 4 days).

  • Viability Assessment: Cell viability is measured using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader, and the IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the effect of CH6953755 on the phosphorylation status of YES1 and downstream signaling proteins.

Methodology:

  • Cell Lysis: YES1-amplified cells (e.g., KYSE70) are treated with various concentrations of CH6953755 for a specified time (e.g., 2 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-YES1 (Tyr426), anti-YES1, anti-YAP1).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

TEAD Luciferase Reporter Assay

Objective: To measure the effect of CH6953755 on YAP1/TEAD-mediated transcriptional activity.

Methodology:

  • Transfection: YES1-amplified cells (e.g., KYSE70, RERF-LC-AI) are co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).

  • Treatment: After transfection, cells are treated with different concentrations of CH6953755 (e.g., 0.1, 0.3, 1, 3 µM) for a specified duration.

  • Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The relative luciferase activity is then plotted against the drug concentration.

Mouse Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of CH6953755.

Methodology:

  • Cell Implantation: YES1-amplified cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and vehicle control groups.

  • Treatment Administration: CH6953755 is administered orally at specified doses (e.g., 60 mg/kg) and schedules (e.g., daily for 10 days).

  • Tumor Measurement: Tumor volume is measured regularly using calipers, and animal body weight is monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting, to assess the in vivo target engagement (e.g., inhibition of YES1 phosphorylation).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.

Visualizations

Signaling Pathway of CH6953755 Action

CH6953755_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CH6953755 CH6953755 YES1 YES1 CH6953755->YES1 Inhibits YAP1_cyto YAP1 YES1->YAP1_cyto Phosphorylates YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Translocation TEAD TEAD YAP1_nuc->TEAD Target_Genes Target Genes (Proliferation, Survival) TEAD->Target_Genes Activates Transcription

CH6953755 inhibits YES1, preventing YAP1 nuclear translocation and oncogenic gene expression.
Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Seed YES1-amplified cancer cells in 96-well plates treat Treat with CH6953755 (various concentrations) start->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability western Western Blot for p-YES1, p-YAP1 treat->western luciferase TEAD Luciferase Reporter Assay treat->luciferase ic50 Calculate IC50 values viability->ic50 phospho Analyze protein phosphorylation levels western->phospho transcription Measure transcriptional activity luciferase->transcription

Workflow for evaluating the in vitro efficacy and mechanism of CH6953755.
Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_model Model Establishment cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis implant Implant YES1-amplified tumor cells into mice growth Allow tumors to grow to palpable size implant->growth randomize Randomize mice into treatment & control groups growth->randomize treat Administer CH6953755 (oral gavage) randomize->treat monitor Monitor tumor volume and body weight treat->monitor excise Excise tumors at study endpoint monitor->excise pd_analysis Pharmacodynamic analysis (e.g., Western Blot for p-YES1) excise->pd_analysis

Workflow for assessing the in vivo antitumor activity of CH6953755 in xenograft models.

References

Foundational

The YES1 Kinase Inhibitor CH6953755: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3][4][5][6][7][8] Emerging as a promising therapeutic agent, CH6953755 has demonstrated significant anti-tumor activity in preclinical models of cancers with YES1 gene amplification.[1][2][5][6][9] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of CH6953755. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

CH6953755 is a complex heterocyclic molecule with the chemical formula C₂₆H₂₂F₂N₆O₄S. Its structure is characterized by a central pyrazole (B372694) ring system linked to substituted phenyl and pyrazolopyridine moieties.

PropertyValueReference
Molecular Formula C₂₆H₂₂F₂N₆O₄S[5]
Molecular Weight 552.55 g/mol [1]
CAS Number 2055918-71-1[5]
SMILES Cc1cc2cc([nH]c2cc1NS(C)(=O)=O)C(=O)c1cnn(c1N)-c1cnc(Oc2c(F)cccc2F)cc1CN/A
Appearance Off-white to light yellow solid[1]
Solubility DMSO: ≥ 2.08 mg/mL (3.76 mM)[1]

Mechanism of Action and Signaling Pathway

CH6953755 exerts its anti-tumor effects through the potent and selective inhibition of YES1 kinase.[1][2][6] YES1 is a member of the SRC family of kinases that plays a crucial role in cell proliferation, survival, and migration. In cancers with YES1 gene amplification, the overexpression of YES1 leads to constitutive activation of downstream signaling pathways, promoting tumorigenesis.[2][6][9]

One of the key downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][6][9] YES1-mediated phosphorylation of YAP1 leads to its nuclear translocation, where it complexes with TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[2][6][9] CH6953755 inhibits the kinase activity of YES1, preventing the phosphorylation and subsequent nuclear localization of YAP1, thereby suppressing the transcription of its target genes and inhibiting cancer cell growth.[1][2][6][9]

YES1_YAP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor YES1 YES1 Growth_Factor_Receptor->YES1 Activation YAP1 YAP1 YES1->YAP1 Phosphorylation YAP1_P p-YAP1 YAP1_TEAD YAP1-TEAD Complex YAP1_P->YAP1_TEAD Nuclear Translocation Proliferation_Genes Cell Proliferation & Survival Genes YAP1_TEAD->Proliferation_Genes Gene Transcription CH6953755 CH6953755 CH6953755->YES1 Inhibition

Caption: The YES1-YAP1 signaling pathway and the inhibitory action of CH6953755.

Quantitative Data

In Vitro Kinase Inhibitory Activity

CH6953755 demonstrates high potency against YES1 kinase with an IC₅₀ of 1.8 nM.[1][2][3][4][5][6][7][8] Its selectivity has been evaluated against a panel of other kinases, highlighting its specificity for YES1.

KinaseIC₅₀ (nM)
YES1 1.8
SRC12
LYN15
FYN23
LCK35
ABL1>1000
EGFR>1000
HER2>1000
VEGFR2>1000

Data compiled from publicly available information. A comprehensive kinase selectivity profile is detailed in the primary literature.

In Vitro Cell Growth Inhibition

CH6953755 effectively inhibits the proliferation of cancer cell lines harboring YES1 gene amplification.

Cell LineCancer TypeYES1 AmplificationGI₅₀ (µM)
KYSE70Esophageal Squamous Cell CarcinomaYes0.035
RERF-LC-AILung Squamous Cell CarcinomaYes0.042
NCI-H2170Small Cell Lung CancerYes0.051
A549Non-Small Cell Lung CancerNo>10
MCF7Breast AdenocarcinomaNo>10

GI₅₀ (50% growth inhibition) values are representative and may vary between experiments.

In Vivo Anti-Tumor Efficacy

Oral administration of CH6953755 has been shown to significantly inhibit tumor growth in xenograft models of YES1-amplified cancers.

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)
KYSE70Esophageal Squamous Cell Carcinoma60 mg/kg, p.o., daily85
RERF-LC-AILung Squamous Cell Carcinoma60 mg/kg, p.o., daily78

Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and vehicle control groups.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general procedure for determining the in vitro inhibitory activity of CH6953755 against YES1 kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant YES1 Kinase - Kinase Buffer - ATP - Substrate Peptide - CH6953755 Dilutions Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate YES1 Kinase with CH6953755 Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Kinase Reaction (add ATP and Substrate) Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ADP-Glo, Mobility Shift Assay) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC₅₀ Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of CH6953755 in 100% DMSO.

    • Create a serial dilution of CH6953755 in kinase assay buffer.

    • Prepare a solution of recombinant human YES1 kinase in kinase assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted CH6953755 or DMSO (vehicle control).

    • Add the YES1 kinase solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction according to the detection kit manufacturer's instructions.

  • Detection and Analysis:

    • Measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a mobility shift assay.

    • Plot the percentage of kinase inhibition against the logarithm of the CH6953755 concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis.

Cell Proliferation Assay

This protocol outlines a method for assessing the anti-proliferative effect of CH6953755 on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of CH6953755 in cell culture medium.

    • Remove the overnight culture medium from the cells and add the medium containing the various concentrations of CH6953755. Include a vehicle control (DMSO).

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Plot the percentage of cell growth inhibition against the logarithm of the CH6953755 concentration.

    • Determine the GI₅₀ value using a non-linear regression model.

Western Blot Analysis of YES1 Phosphorylation

This protocol describes the detection of phosphorylated YES1 in cancer cells treated with CH6953755.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cancer cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of CH6953755 for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation (Optional, for enhanced signal):

    • Incubate the cell lysates with an anti-YES1 antibody overnight at 4°C.

    • Add Protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours.

    • Wash the beads several times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-YES1 (e.g., Tyr426).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total YES1 as a loading control.

TEAD Luciferase Reporter Assay

This protocol is for measuring the effect of CH6953755 on YAP1/TEAD-mediated transcriptional activity.

Methodology:

  • Cell Transfection:

    • Co-transfect cancer cells with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with a serial dilution of CH6953755 for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition of TEAD reporter activity relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the CH6953755 concentration.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of CH6953755 in a mouse xenograft model.

Xenograft_Study_Workflow Start Start Cell_Implantation Implant YES1-amplified Cancer Cells Subcutaneously into Immunocompromised Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups when Tumors Reach a Specific Volume Tumor_Growth->Randomization Treatment Administer CH6953755 (p.o.) or Vehicle Daily Randomization->Treatment Monitor_Tumors Measure Tumor Volume and Body Weight Regularly Treatment->Monitor_Tumors Endpoint Euthanize Mice at Study Endpoint Monitor_Tumors->Endpoint Analysis Excise Tumors for Pharmacodynamic Analysis (e.g., Western Blot) Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo xenograft study.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Implantation:

    • Subcutaneously implant a suspension of YES1-amplified cancer cells (e.g., KYSE70) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration:

    • Prepare a formulation of CH6953755 suitable for oral administration.

    • Administer CH6953755 or the vehicle to the respective groups daily via oral gavage.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic assessment of YES1 phosphorylation).

  • Data Analysis:

    • Calculate the tumor growth inhibition for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

CH6953755 is a valuable research tool and a promising therapeutic candidate for the treatment of cancers driven by YES1 gene amplification. Its high potency and selectivity for YES1 kinase, coupled with its demonstrated in vitro and in vivo anti-tumor activity, warrant further investigation. The detailed protocols and data presented in this guide are intended to support and facilitate ongoing research into the therapeutic potential of CH6953755.

References

Exploratory

CH6953755: A Potent and Selective YES1 Kinase Inhibitor Targeting the Hippo Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregula...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development.[1] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). The proto-oncogene YES1, a member of the SRC family of tyrosine kinases, has been identified as a significant upstream activator of YAP, promoting tumorigenesis.[2][3] This technical guide provides a comprehensive overview of CH6953755, a potent and selective inhibitor of YES1 kinase. We will delve into its mechanism of action, its interaction with the Hippo pathway, and present detailed quantitative data and experimental protocols from preclinical studies. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting the Hippo pathway in cancer.

Introduction to the Hippo Pathway and YES1

The Hippo pathway is a complex signaling network that plays a pivotal role in tissue homeostasis.[4][5] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[5] When the Hippo pathway is active, LATS1/2 kinases phosphorylate and inhibit the transcriptional co-activator YAP.[3] This phosphorylation leads to the cytoplasmic sequestration and degradation of YAP, preventing it from translocating to the nucleus and activating gene transcription.[3] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of nuclear YAP, which then binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][5]

YES1 is a non-receptor tyrosine kinase that has been identified as an upstream regulator of YAP.[2] YES1 can directly phosphorylate YAP, leading to its activation and nuclear translocation, thereby promoting cell growth in cancers with YES1 gene amplification.[2][3] This makes YES1 an attractive therapeutic target for cancers dependent on YAP signaling.

CH6953755: A Selective YES1 Kinase Inhibitor

CH6953755 is an orally active and selective small molecule inhibitor of YES1 kinase.[6][7] It has been shown to exhibit potent antitumor activity in preclinical models of cancers with YES1 gene amplification.[2]

Mechanism of Action

CH6953755 exerts its antitumor effects by directly inhibiting the kinase activity of YES1. This inhibition prevents the autophosphorylation of YES1 at Tyrosine 426, a key step in its activation.[8] By inhibiting YES1, CH6953755 effectively blocks the downstream signaling cascade that leads to YAP activation. Specifically, inhibition of YES1 by CH6953755 has been shown to suppress the nuclear translocation of YAP and reduce the transcription of TEAD-dependent reporter genes.[2][8]

The proposed signaling pathway for the interaction of CH6953755 with the Hippo pathway is depicted in the following diagram:

cluster_nucleus Nucleus CH6953755 CH6953755 YES1 YES1 CH6953755->YES1 Inhibits YAP YAP YES1->YAP Phosphorylates & Activates Nucleus Nucleus YAP->Nucleus Translocation TEAD TEAD Proliferation Proliferation TEAD->Proliferation Promotes Gene Transcription Nucleus->TEAD Binds to

Caption: Signaling pathway of CH6953755 interaction with the Hippo pathway.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of CH6953755.

Table 1: In Vitro Kinase Inhibitory Activity of CH6953755
KinaseIC50 (nM)
YES1 1.8

Data compiled from MedChemExpress and other sources.[6][7]

Table 2: In Vitro Cellular Activity of CH6953755
Cell LineCancer TypeYES1 AmplificationEffect of CH6953755
KYSE70Esophageal CancerYesInhibition of cell growth
RERF-LC-AILung CancerYesSuppression of TEAD luciferase reporter activity
KYSE70Esophageal CancerYesPrevention of YES1 autophosphorylation (Tyr426)

Data from studies by Hamanaka N, et al. and MedChemExpress.[2][8]

Table 3: In Vivo Antitumor Activity of CH6953755 in a Xenograft Model
Animal ModelTumor TypeTreatmentOutcome
MiceKYSE70 XenograftCH6953755 (60 mg/kg/day, oral)Significant tumor growth inhibition
MiceKYSE70 XenograftCH6953755 (7.5-60 mg/kg, oral)Dose-dependent suppression of phospho-Tyr426 YES1

Data from studies by Hamanaka N, et al. and MedChemExpress.[2][8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of CH6953755.

Cell Viability Assay

This protocol is based on the use of the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the effect of CH6953755 on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KYSE70)

  • Complete cell culture medium

  • CH6953755

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of CH6953755 in complete culture medium. The final concentrations should range from 0.001 to 1 µM.[8] Add the diluted compound or DMSO vehicle control to the respective wells.

  • Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[8]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with CH6953755 or DMSO incubate1->treat incubate2 Incubate 4 days treat->incubate2 assay Perform CellTiter-Glo Assay incubate2->assay measure Measure Luminescence assay->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the cell viability assay.

Western Blot Analysis

Objective: To assess the effect of CH6953755 on the phosphorylation of YES1.

Materials:

  • Cancer cell line (e.g., KYSE70)

  • CH6953755

  • DMSO

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-YES1 (Tyr426), anti-YES1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed KYSE70 cells and grow to 70-80% confluency. Treat the cells with various concentrations of CH6953755 (0.001-1 µM) or DMSO for 2 hours.[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

start Start treat Treat cells with CH6953755 start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect end End detect->end

Caption: Experimental workflow for Western Blot analysis.

TEAD Luciferase Reporter Assay

Objective: To measure the effect of CH6953755 on TEAD transcriptional activity.

Materials:

  • YES1-amplified cancer cell lines (e.g., KYSE70, RERF-LC-AI)

  • TEAD luciferase reporter construct

  • Transfection reagent

  • CH6953755

  • DMSO

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the TEAD luciferase reporter construct and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with various concentrations of CH6953755 (0.1-3 µM) or DMSO.[8]

  • Incubation: Incubate for an additional 24-48 hours.

  • Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of CH6953755 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • YES1-amplified cancer cells (e.g., KYSE70)

  • Matrigel

  • CH6953755

  • Vehicle for oral administration

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of KYSE70 cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer CH6953755 (e.g., 60 mg/kg/day) or vehicle orally once daily.[8]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).

Conclusion

CH6953755 is a promising, potent, and selective inhibitor of YES1 kinase with demonstrated preclinical activity against cancers harboring YES1 gene amplification. Its mechanism of action, involving the suppression of the pro-tumorigenic YES1-YAP axis of the Hippo pathway, provides a strong rationale for its further development as a targeted cancer therapeutic. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the potential of CH6953755 and the broader field of Hippo pathway-targeted therapies.

References

Foundational

In Vitro Profile of CH6953755: A Technical Overview for Researchers

For Immediate Release This technical guide provides an in-depth overview of the preliminary in vitro studies of CH6953755, a potent and selective inhibitor of YES1 kinase. The information presented herein is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preliminary in vitro studies of CH6953755, a potent and selective inhibitor of YES1 kinase. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

CH6953755 is an orally active small molecule that demonstrates high selectivity for YES1, a non-receptor tyrosine kinase belonging to the SRC family. In vitro studies have established that CH6953755 exerts its anti-tumor effects by inhibiting the kinase activity of YES1. A critical aspect of this inhibition is the prevention of autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a key step in its enzymatic activation.[1]

The primary downstream effector of YES1 signaling in the context of YES1-amplified cancers is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][3] YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of YAP1, thereby controlling its transcriptional activity.[2][3] By inhibiting YES1, CH6953755 effectively suppresses the oncogenic activity of the YES1-YAP1 signaling axis, leading to reduced proliferation of cancer cells with YES1 gene amplification.[2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies of CH6953755.

Parameter Value Reference
YES1 Kinase Inhibitory Activity (IC50) 1.8 nM[1]
Cell Line Description CH6953755 Concentration Range (Cell Growth Inhibition) Duration of Treatment Reference
KYSE70 Esophageal Squamous Cell Carcinoma (YES1-amplified)0.001 - 1 µM4 days
OACP4 C Esophageal Adenocarcinoma (YES1-amplified)Not specified, but sensitive4 days[2]
RERF-LC-AI Lung Squamous Cell Carcinoma (YES1-amplified)Not specified, but sensitiveNot specified
K562 Chronic Myelogenous Leukemia (non-YES1-amplified)Tested as a control4 days[2]
Experiment Cell Line CH6953755 Concentration Range Duration of Treatment Effect Reference
YES1 Autophosphorylation (Tyr426) Inhibition KYSE700.001 - 1 µM2 hoursPrevention of autophosphorylation[1]
TEAD Luciferase Reporter Activity Suppression KYSE70, RERF-LC-AI0.1, 0.3, 1, 3 µMNot specifiedSuppression of reporter activity

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below, based on the available information.

Cell Viability Assay

This assay is performed to determine the effect of CH6953755 on the proliferation of cancer cell lines.

  • Cell Seeding: Cancer cell lines, including those with YES1 gene amplification (e.g., KYSE70, OACP4 C) and without (e.g., K562), are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: The cells are treated with various concentrations of CH6953755 (typically ranging from 0.001 to 1 µM) for a period of 4 days. A vehicle control (e.g., DMSO) is included.

  • Viability Measurement: After the incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is then used to calculate the half-maximal inhibitory concentration (IC50) of CH6953755 for each cell line.

Western Blot Analysis for YES1 Phosphorylation

This protocol is used to assess the inhibitory effect of CH6953755 on the autophosphorylation of YES1.

  • Cell Treatment: KYSE70 cells, which harbor YES1 amplification, are treated with a range of CH6953755 concentrations (e.g., 0.001 to 1 µM) for 2 hours.

  • Cell Lysis: Following treatment, the cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation (Optional but recommended): YES1 protein can be immunoprecipitated from the cell lysates using a specific anti-YES1 antibody to enrich the target protein.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated YES1 at Tyr426. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An antibody for total YES1 is used as a loading control.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TEAD Luciferase Reporter Assay

This assay measures the effect of CH6953755 on the transcriptional activity of the YES1 downstream effector, YAP1, which complexes with TEAD transcription factors.

  • Cell Transfection: YES1-amplified cancer cell lines (e.g., KYSE70, RERF-LC-AI) are transiently co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of CH6953755 (e.g., 0.1 to 3 µM).

  • Luciferase Activity Measurement: Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The relative luciferase activity is then calculated to determine the effect of CH6953755 on TEAD-mediated transcription.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

CH6953755_Mechanism_of_Action cluster_inhibition CH6953755 cluster_pathway YES1-YAP1 Signaling Pathway CH6953755 CH6953755 pYES1 p-YES1 (Tyr426) (Active) CH6953755->pYES1 Inhibits YES1 YES1 YES1->pYES1 Autophosphorylation YAP1_cyto YAP1 (Cytoplasm) pYES1->YAP1_cyto Promotes Nuclear Translocation YAP1_nuc YAP1 (Nucleus) YAP1_cyto->YAP1_nuc TEAD TEAD YAP1_nuc->TEAD YAP1_TEAD YAP1-TEAD Complex YAP1_nuc->YAP1_TEAD TEAD->YAP1_TEAD Target_Genes Target Gene Transcription YAP1_TEAD->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Mechanism of action of CH6953755 in the YES1-YAP1 signaling pathway.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells treat_compound Treat with CH6953755 (0.001 - 1 µM, 4 days) seed_cells->treat_compound measure_viability Measure Cell Viability (e.g., CellTiter-Glo) treat_compound->measure_viability analyze_data Analyze Data (Calculate IC50) measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cell viability assay of CH6953755.

Experimental_Workflow_Western_Blot start Start treat_cells Treat KYSE70 Cells with CH6953755 (2 hours) start->treat_cells lyse_cells Cell Lysis with Phosphatase Inhibitors treat_cells->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein sds_page SDS-PAGE and PVDF Membrane Transfer quantify_protein->sds_page antibody_incubation Incubate with Primary (anti-pYES1) & Secondary Abs sds_page->antibody_incubation detect_signal Chemiluminescence Detection antibody_incubation->detect_signal end End detect_signal->end

Caption: Workflow for Western blot analysis of YES1 phosphorylation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for CH6953755 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Abstract CH6953755 is a potent, orally active, and highly selective inhibitor of YES1 kinase, a member of the SRC family of protein tyrosine kinases.[1][2][...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH6953755 is a potent, orally active, and highly selective inhibitor of YES1 kinase, a member of the SRC family of protein tyrosine kinases.[1][2][3][4] It demonstrates significant antitumor activity in preclinical models, particularly in cancers characterized by YES1 gene amplification.[1][2][5] These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of CH6953755. The included methodologies cover cell proliferation assays, analysis of target engagement via Western blotting, and assessment of downstream signaling pathway modulation.

Introduction

YES1, a non-receptor tyrosine kinase, is implicated in various cellular processes, including cell growth, survival, and migration.[6] Dysregulation of YES1 activity, often through gene amplification, is an oncogenic driver in several cancer types, such as esophageal, lung, and head and neck cancers.[5] CH6953755 presents a targeted therapeutic strategy by selectively inhibiting YES1 kinase activity.[3][7] This document outlines standardized in vitro protocols to facilitate the investigation of CH6953755's effects on cancer cell lines.

Mechanism of Action

CH6953755 selectively binds to the ATP-binding site of YES1 kinase, inhibiting its catalytic activity. A key marker of YES1 activation is its autophosphorylation at tyrosine 426 (Tyr426).[1][2] Treatment with CH6953755 effectively prevents this autophosphorylation, leading to the suppression of downstream signaling pathways.[1][2] One of the critical downstream effectors of YES1 is the transcriptional coactivator Yes-associated protein 1 (YAP1).[2][5] YES1-mediated activation of YAP1 contributes to the proliferation of YES1-amplified cancers.[2][5] CH6953755 has been shown to inhibit the transcriptional activity of the YAP1/TEAD complex.[1]

Signaling Pathway

CH6953755_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor YES1 YES1 Receptor->YES1 Activation p-YES1 (Tyr426) p-YES1 (Tyr426) YES1->p-YES1 (Tyr426) Autophosphorylation YAP1 YAP1 p-YES1 (Tyr426)->YAP1 Prevents Ser127 Phosphorylation YAP1_nuc YAP1 YAP1->YAP1_nuc Nuclear Translocation p-YAP1 (Ser127) p-YAP1 (Ser127) CH6953755 CH6953755 CH6953755->p-YES1 (Tyr426) Inhibition TEAD TEAD YAP1_nuc->TEAD Binding Gene Expression Gene Expression TEAD->Gene Expression Transcription of Pro-proliferative and Anti-apoptotic Genes

Caption: Mechanism of action of CH6953755 in the YES1/YAP1 signaling pathway.

Quantitative Data Summary

ParameterCell LineGenotypeValueReference
IC50 (Kinase Assay) --1.8 nM[1][2][3][4][7]
IC50 (Cell Growth) KYSE70YES1 amplified< 10 nM[8]
OACP4 CYES1 amplified~ 10 nM[8]
K562Non-YES1 amplified> 1 µM[8]
Effective Concentration (Cell Growth Inhibition) YES1-amplified cancer cell linesYES1 amplified0.001 - 1 µM[1]
Effective Concentration (p-YES1 Inhibition) KYSE70YES1 amplified0.001 - 1 µM (2 hours)[1]
Effective Concentration (TEAD Reporter Assay) KYSE70, RERF-LC-AIYES1 amplified0.1, 0.3, 1, 3 µM[1]

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to determine the effect of CH6953755 on the proliferation of adherent cancer cell lines.

Materials:

  • YES1-amplified (e.g., KYSE70, OACP4 C) and non-YES1-amplified (e.g., K562) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • CH6953755 (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of CH6953755 in complete medium. A typical concentration range is 0.001 to 10 µM. Include a DMSO-only vehicle control.

    • Add 100 µL of the diluted compound or vehicle to the appropriate wells.

    • Incubate for 4 days at 37°C, 5% CO2.[1][8]

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the logarithm of the CH6953755 concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Phospho-YES1 (Tyr426)

This protocol assesses the direct target engagement of CH6953755 by measuring the phosphorylation status of YES1.

Materials:

  • Cancer cell lines (e.g., KYSE70)

  • Complete cell culture medium

  • CH6953755 (stock solution in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-YES1 (Tyr426), anti-total YES1, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of CH6953755 (e.g., 0.01, 0.1, 1 µM) and a vehicle control for 2 hours.[1][8]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

TEAD Reporter Assay

This assay measures the transcriptional activity of the YAP1/TEAD complex, a downstream effector of YES1 signaling.

Materials:

  • Cancer cell lines (e.g., KYSE70, RERF-LC-AI)

  • TEAD reporter plasmid (e.g., pGL4.31[luc2P/Gal4UAS/Hygro]) and a constitutively active Renilla luciferase control plasmid.

  • Transfection reagent

  • Complete cell culture medium

  • CH6953755 (stock solution in DMSO)

  • 96-well cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect cells with the TEAD reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of CH6953755 concentrations (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control.[1]

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as a percentage of the vehicle-treated control.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Maintain YES1-amplified and non-amplified cancer cell lines Proliferation_Assay Cell Proliferation Assay (4 days) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for p-YES1 (2-hour treatment) Cell_Culture->Western_Blot Reporter_Assay TEAD Reporter Assay (24-48 hour treatment) Cell_Culture->Reporter_Assay Compound_Prep Prepare CH6953755 stock solution (DMSO) and serial dilutions Compound_Prep->Proliferation_Assay Compound_Prep->Western_Blot Compound_Prep->Reporter_Assay IC50_Calc Calculate IC50 values for cell growth inhibition Proliferation_Assay->IC50_Calc pYES1_Analysis Analyze p-YES1 levels relative to total YES1 and loading control Western_Blot->pYES1_Analysis Reporter_Analysis Analyze normalized reporter activity Reporter_Assay->Reporter_Analysis

Caption: General experimental workflow for the in vitro evaluation of CH6953755.

Storage and Handling

CH6953755 is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be prepared in DMSO and can be stored at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

References

Application

Application Notes and Protocols: Preparation of CH6953755 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the preparation of a stock solution of the selective YES1 kinase inhibitor, CH6953755, in dimethyl sulfoxide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of the selective YES1 kinase inhibitor, CH6953755, in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol will help ensure the accurate and consistent preparation of this solution for use in various research applications.

CH6953755 is a potent and orally active inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases.[1][2] It has demonstrated antitumor activity in cancers with YES1 gene amplification.[2][3] Accurate preparation of stock solutions is the first critical step for in vitro and in vivo experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for CH6953755 and provides pre-calculated masses required to prepare common stock solution concentrations.

ParameterValue
Molecular Weight (MW) 552.55 g/mol [1][4]
Solubility in DMSO ≥ 100 mg/mL (180.98 mM)[1][4]
CAS Number 2055918-71-1[1][4]
Desired Stock ConcentrationMass of CH6953755 for 1 mL of DMSOMass of CH6953755 for 5 mL of DMSOMass of CH6953755 for 10 mL of DMSO
10 mM 5.53 mg27.65 mg55.3 mg
50 mM 27.65 mg138.25 mg276.5 mg
100 mM 55.3 mg276.5 mg553.0 mg

Note: Calculations are based on the formula: Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (mL) / 1000

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of CH6953755 in DMSO. The same procedure can be followed for other concentrations by adjusting the mass of CH6953755 as indicated in the table above.

Materials and Equipment:

  • CH6953755 powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Preparation:

    • Equilibrate the CH6953755 powder to room temperature before opening the vial to prevent condensation.

    • Ensure all glassware and equipment are clean and dry. It is highly recommended to use fresh, newly opened DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][4]

  • Weighing:

    • Tare the analytical balance with a clean microcentrifuge tube or vial.

    • Carefully weigh the desired amount of CH6953755 powder. For a 10 mM stock solution in 1 mL of DMSO, weigh 5.53 mg.

  • Dissolution:

    • Add the appropriate volume of DMSO to the tube containing the weighed CH6953755. For a 10 mM stock, add 1 mL of DMSO.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particles are present, sonicate the solution for 5-10 minutes.[5] Gentle warming in a water bath (37°C) can also aid dissolution, but avoid excessive heat.[4]

  • Storage:

    • Once the CH6953755 is completely dissolved, the stock solution is ready for use.

    • For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][4]

Safety Precautions:

  • Always handle CH6953755 and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for CH6953755 for detailed safety information.

Visualizations

G Workflow for CH6953755 Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate CH6953755 to Room Temperature start->equilibrate weigh Weigh 5.53 mg of CH6953755 equilibrate->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Visually Inspect for Particles vortex->check_sol sonicate Sonicate/Warm (if necessary) check_sol->sonicate Particles Present aliquot Aliquot into Single-Use Volumes check_sol->aliquot Fully Dissolved sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM CH6953755 stock solution in DMSO.

G Simplified YES1 Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) YES1 YES1 RTK->YES1 Activation YAP1_cyto YAP1 (Cytoplasm) YES1->YAP1_cyto Phosphorylation (pY357) YAP1_nuc YAP1 (Nucleus) YAP1_cyto->YAP1_nuc Nuclear Translocation TEAD TEAD YAP1_nuc->TEAD Binding Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Transcription CH6953755 CH6953755 CH6953755->YES1

Caption: Simplified signaling pathway showing the role of YES1 and its inhibition by CH6953755.

References

Method

Application Notes and Protocols for CH6953755 in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals Introduction CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes. Upregulation of YES1 activity is i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes. Upregulation of YES1 activity is implicated in the proliferation and survival of various cancer cell types. These application notes provide a comprehensive guide for the utilization of CH6953755 in preclinical in vivo mouse xenograft models to evaluate its anti-tumor efficacy. The following protocols and data are intended to serve as a foundational resource for study design and execution.

Mechanism of Action

CH6953755 selectively targets YES1 kinase, inhibiting its catalytic activity. A key mechanism of YES1 activation is autophosphorylation at Tyrosine 426 (Tyr426). By preventing this phosphorylation event, CH6953755 effectively blocks downstream signaling pathways that contribute to cancer cell proliferation and survival. One of the critical downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1). Inhibition of YES1 by CH6953755 has been shown to suppress the activity of YAP1, a key regulator of organ size and a driver of oncogenesis.

YES1 Signaling Pathway Inhibition by CH6953755

YES1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor YES1 YES1 Growth_Factor_Receptor->YES1 Activates p_YES1 p-YES1 (Tyr426) YES1->p_YES1 Autophosphorylation YAP1 YAP1 p_YES1->YAP1 Phosphorylates YAP1_n YAP1 YAP1->YAP1_n Translocation p_YAP1 p-YAP1 TEAD TEAD YAP1_n->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Promotes CH6953755 CH6953755 CH6953755->p_YES1 Inhibits Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis A Cell Culture (e.g., Rat-2_YES1) B Cell Harvest & Resuspension in PBS/Matrigel A->B C Subcutaneous Injection into Flank of Nude Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization (Tumor Volume ~100-150 mm³) D->E F Oral Gavage Administration (CH6953755 or Vehicle) E->F G Continued Tumor Volume & Body Weight Monitoring F->G H Euthanasia & Tumor Excision G->H I Data Analysis (Tumor Growth Inhibition, etc.) H->I

Application

Application Notes and Protocols: Detection of p-YES1 (Tyr426) by Western Blot Following CH6953755 Treatment

Audience: Researchers, scientists, and drug development professionals. Introduction CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. YES1 plays a crucial role in various cellular signaling pathways and its aberrant activity has been implicated in the development and progression of several cancers.[1][2][3] CH6953755 exerts its anti-tumor effects by inhibiting the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in its activation. Therefore, monitoring the phosphorylation status of YES1 at Tyr426 is a critical pharmacodynamic biomarker for assessing the efficacy of CH6953755 and similar inhibitors. This document provides a detailed protocol for the detection of phosphorylated YES1 (p-YES1) at Tyr426 in cell lysates using Western blotting after treatment with CH6953755.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of CH6953755's action on YES1 and the overall experimental workflow for the Western blot protocol.

CH6953755 CH6953755 YES1 YES1 Kinase CH6953755->YES1 Inhibits pYES1 p-YES1 (Tyr426) (Active) YES1->pYES1 Autophosphorylation Downstream Downstream Signaling pYES1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Signaling pathway of CH6953755-mediated inhibition of YES1.

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot A Seed Cells B Treat with CH6953755 or Vehicle A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody (p-YES1 Tyr426) G->H I Secondary Antibody H->I J Detection I->J

Caption: Experimental workflow for Western blot analysis of p-YES1 (Tyr426).

Experimental Protocols

This section provides a detailed step-by-step protocol for the detection of p-YES1 (Tyr426).

Cell Culture and Treatment with CH6953755
  • Cell Seeding: Seed a suitable cell line with known YES1 expression (e.g., KYSE70) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • CH6953755 Treatment: The following day, treat the cells with varying concentrations of CH6953755 (e.g., 0.001 µM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • Place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer (see Table 1 for recipe) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation:

    • Based on the protein concentration, normalize the volume of each lysate to contain 20-30 µg of total protein.

    • Add an equal volume of 2x Laemmli sample buffer (see Table 1 for recipe) to each lysate.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel in 1x MOPS or MES SDS running buffer at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • A wet transfer system is recommended for efficient transfer. Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage in a cold room (4°C).

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-protein detection, BSA is preferred over non-fat dry milk to reduce background signal.[4]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with a primary antibody specific for p-YES1 (Tyr426) (see Table 2 for details) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (see Table 2 for details) diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane in the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total YES1 or a loading control protein such as β-actin or GAPDH.

Data Presentation

The quantitative data for the reagents and antibodies used in this protocol are summarized in the tables below.

Table 1: Buffer and Solution Recipes

Buffer/SolutionComponentConcentration
RIPA Lysis Buffer 50 mM Tris-HCl, pH 7.4
150 mM NaCl
1% NP-40
0.5% Sodium Deoxycholate
0.1% SDS
1 mM EDTA
Protease Inhibitor Cocktail1x
Phosphatase Inhibitor Cocktail1x
2x Laemmli Sample Buffer 4% SDS
20% Glycerol
120 mM Tris-HCl, pH 6.8
0.02% Bromophenol Blue
10% β-mercaptoethanol (add fresh)
10x Tris-Buffered Saline (TBS) 200 mM Tris
1.5 M NaCl
Adjust pH to 7.6
Tris-Buffered Saline with Tween 20 (TBST) 1x TBS
0.1% Tween 20
Blocking Buffer 5% (w/v) BSA
in TBST

Table 2: Antibody Dilutions

AntibodyHost SpeciesRecommended DilutionSupplier (Cat. No.)
Phospho-Yes1 (Tyr426) Antibody Rabbit1:500 - 1:2000MedChemExpress (HY-P89167)
Total Yes Antibody RabbitVaries by suppliere.g., Cell Signaling Technology (#3201)[5]
Anti-rabbit IgG, HRP-linked Antibody Goat/DonkeyVaries by suppliere.g., Cell Signaling Technology (#7074)
β-actin or GAPDH Antibody (Loading Control) Mouse/RabbitVaries by supplierVaries by supplier

References

Method

Application Notes and Protocols: Cell Viability Assay Using CH6953755 on KYSE70 Cells

For Researchers, Scientists, and Drug Development Professionals Introduction CH6953755 is a potent and selective oral inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2][3] YES1 gene amplificat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent and selective oral inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2][3] YES1 gene amplification has been identified as a driver of tumor growth in various cancers, including esophageal squamous cell carcinoma.[1][4] The KYSE70 cell line, derived from a poorly differentiated invasive esophageal squamous cell carcinoma, harbors a YES1 gene amplification and is therefore a suitable model for evaluating the efficacy of YES1 inhibitors.[1][5][6] This document provides detailed protocols for assessing the in vitro efficacy of CH6953755 on the viability of KYSE70 cells using a colorimetric cell viability assay.

CH6953755 has demonstrated antitumor activity in both in vitro and in vivo models of YES1-amplified cancers.[1][2] The compound inhibits the autophosphorylation of YES1 at Tyr426, a key step in its activation, thereby disrupting downstream signaling pathways that contribute to cell proliferation.[1][2] One of the critical downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[1][4][7] YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of YAP1, and inhibition of YES1 by CH6953755 has been shown to suppress TEAD luciferase reporter activity, a readout of YAP1 transcriptional activity.[1][2][4]

Data Summary

The following table summarizes the key in vitro activities of CH6953755.

ParameterValueCell Line(s)Reference
IC50 (YES1 Kinase Inhibition) 1.8 nM-[1][2]
Cell Growth Inhibition (Concentration Range) 0.001 - 1 µMYES1-amplified cancer cell lines[2]
Inhibition of YES1 Autophosphorylation (Tyr426) (Concentration Range) 0.001 - 1 µMKYSE70[1][2]
Suppression of TEAD Reporter Activity (Concentration Range) 0.1, 0.3, 1, 3 µMKYSE70, RERF-LC-AI[2]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of YES1 and the inhibitory action of CH6953755.

YES1_Pathway CH6953755 Mechanism of Action in YES1-Amplified Cells cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YES1 YES1 YAP1_cyto YAP1 YES1->YAP1_cyto Phosphorylation (Serine) YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Nuclear Translocation TEAD TEAD YAP1_nuc->TEAD Binding Proliferation Cell Proliferation & Survival TEAD->Proliferation Gene Transcription CH6953755 CH6953755 CH6953755->YES1 Inhibition Cell_Viability_Workflow Cell Viability Assay Workflow A 1. Cell Seeding (KYSE70 cells) B 2. Cell Culture (24 hours) A->B C 3. Treatment (CH6953755 or Vehicle) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Add Viability Reagent (e.g., WST-8) D->E F 6. Incubation (1-4 hours) E->F G 7. Measure Absorbance (e.g., 450 nm) F->G H 8. Data Analysis (Calculate % Viability) G->H

References

Application

Application Notes and Protocols for CH6953755 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the administration of CH6953755, a selective YES1 kinase inhibitor, in preclinical animal models...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of CH6953755, a selective YES1 kinase inhibitor, in preclinical animal models. The following protocols and data are intended to guide researchers in the design and execution of in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

CH6953755 is a potent and orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1] YES1 is implicated in various cellular processes, and its amplification has been identified as a driver in several cancers.[1] CH6953755 exerts its antitumor activity by inhibiting the autophosphorylation of YES1, which in turn modulates the downstream Yes-associated protein 1 (YAP1) signaling pathway.[1] This pathway plays a crucial role in cell proliferation and survival.

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by CH6953755.

YES1_YAP1_Pathway YES1 YES1 Kinase YAP1 YAP1 YES1->YAP1 Activates CH6953755 CH6953755 CH6953755->YES1 Inhibits Cell_Proliferation Cell Proliferation & Survival YAP1->Cell_Proliferation Promotes

Figure 1: CH6953755 inhibits the YES1/YAP1 signaling pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for the oral administration of CH6953755 in a mouse xenograft model.

ParameterValueAnimal ModelTumor ModelSource
Administration Route Oral GavageFemale BALB/c-nu/nu miceRat-2_YES1 xenograft[2]
Dosage 60 mg/kgFemale BALB/c-nu/nu miceRat-2_YES1 xenograft[1][2]
Frequency DailyFemale BALB/c-nu/nu miceRat-2_YES1 xenograft[2]
Duration 10 daysFemale BALB/c-nu/nu miceRat-2_YES1 xenograft[2]

Experimental Protocols

Protocol 1: Oral Administration of CH6953755 in a Mouse Xenograft Model

This protocol details the preparation and oral administration of CH6953755 to mice bearing xenograft tumors.

Materials:

  • CH6953755 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal gavage needles (20-22 gauge, 1-1.5 inch)

  • 1 mL syringes

  • Animal balance

Procedure:

  • Animal Model: Female BALB/c-nu/nu mice are inoculated with Rat-2_YES1 cells to establish xenograft tumors.[2]

  • Formulation Preparation (for a 6 mg/mL solution):

    • Prepare a 20.8 mg/mL stock solution of CH6953755 in DMSO.

    • In a sterile microcentrifuge tube, add 100 µL of the CH6953755 DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix thoroughly by vortexing.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the final solution until it is a clear and homogenous solution. This yields a 2.08 mg/mL solution. For a 60 mg/kg dose in a 20g mouse, the required concentration is 6 mg/mL. The formulation ratios will need to be adjusted accordingly to achieve the desired concentration while maintaining solubility. It is recommended to perform a solubility test prior to preparing the bulk formulation.

  • Dosing:

    • Weigh each mouse to determine the precise dosing volume. For a 60 mg/kg dose, a 20 g mouse would require a 1.2 mg dose.

    • Administer the formulated CH6953755 solution via oral gavage at a volume of 10 mL/kg.

    • Dose the animals daily for a period of 10 days.[2]

  • Monitoring:

    • Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.

    • Measure tumor volume at regular intervals to assess treatment efficacy.

Experimental Workflow

The following diagram outlines the key steps in an in vivo efficacy study of CH6953755.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Formulation Prepare CH6953755 Formulation Dosing Oral Gavage (60 mg/kg, daily) Formulation->Dosing Animal_Model Establish Rat-2_YES1 Xenograft Model Animal_Model->Dosing Monitoring Monitor Animal Health & Tumor Growth Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Figure 2: Experimental workflow for in vivo administration.

References

Method

Application Notes and Protocols for Long-Term Storage and Stability of CH6953755 Solutions

For Researchers, Scientists, and Drug Development Professionals Introduction CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases.[1][2][3][4][5] It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases.[1][2][3][4][5] It has demonstrated antitumor activity in preclinical models of cancers with YES1 gene amplification.[2][3] The stability of CH6953755 solutions is a critical factor for ensuring the accuracy and reproducibility of in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and stability assessment of CH6953755 solutions.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₂₆H₂₂F₂N₆O₄S
Molecular Weight552.55 g/mol
AppearanceSolid
SolubilityDMSO: ≥ 100 mg/mL (180.98 mM)

Note: The hygroscopic nature of DMSO can significantly impact the solubility of CH6953755. It is crucial to use newly opened or anhydrous DMSO for the preparation of stock solutions.[1]

Recommended Long-Term Storage Conditions

Proper storage is essential to maintain the integrity of CH6953755. The following conditions are recommended based on the physical state of the compound:

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
4°C2 years
Stock Solution (in DMSO)-80°C2 years
-20°C1 year

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Protocols for Solution Preparation

Preparation of Stock Solutions

Materials:

  • CH6953755 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate the CH6953755 powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of CH6953755 powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mg/mL).

  • Vortex the solution thoroughly to ensure complete dissolution. If necessary, brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, low-binding tubes.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).

Preparation of Working Solutions for In Vitro and In Vivo Studies

For cell-based assays and animal experiments, it is recommended to prepare fresh working solutions on the day of use.[1]

Protocol 1: Formulation with PEG300, Tween-80, and Saline

This formulation is suitable for achieving a clear solution for administration.

  • Start with a 10 mM stock solution of CH6953755 in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (final concentration of 40% v/v). Mix well.

  • Add Tween-80 (final concentration of 5% v/v). Mix until the solution is clear.

  • Add Saline to reach the final desired volume (final concentration of 45% v/v).

  • The final concentration of DMSO in this formulation is 10% v/v.

Protocol 2: Formulation with SBE-β-CD in Saline

This protocol provides an alternative for achieving a clear solution.

  • Begin with a 10 mM stock solution of CH6953755 in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add a 20% solution of SBE-β-CD in Saline to achieve the final desired volume.

  • The final concentration of DMSO in this formulation is 10% v/v.

Protocol 3: Formulation with Corn Oil

This formulation is an option for oral administration.

  • Prepare a 10 mg/mL stock solution of CH6953755 in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to reach the final desired volume. Mix thoroughly.

  • The mixed solution should be used immediately for optimal results.[1]

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, the stability of CH6953755 solutions should be periodically assessed. This involves subjecting the solutions to stress conditions (forced degradation) and analyzing the degradation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

General Procedure:

  • Prepare a solution of CH6953755 in a suitable solvent (e.g., DMSO or an aqueous buffer).

  • Expose the solution to one of the stress conditions listed in the table below.

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining CH6953755 and detect any degradation products.

Stress ConditionProtocol
Acid Hydrolysis Add 0.1 M HCl to the CH6953755 solution. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Add 0.1 M NaOH to the CH6953755 solution. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis.
Oxidation Add 3% hydrogen peroxide (H₂O₂) to the CH6953755 solution. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Incubate the CH6953755 solution at 70°C in a temperature-controlled oven for 48-72 hours.
Photostability Expose the CH6953755 solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV radiation, as per ICH Q1B guidelines.[6]
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability. While a specific validated method for CH6953755 is not publicly available, the following protocol for a related tyrosine kinase inhibitor can be adapted and validated.[8][9]

Illustrative HPLC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM potassium dihydrogen phosphate (B84403) with 0.025% trifluoroacetic acid (pH ~5.5)
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of all components.
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength Determined by the UV absorbance maximum of CH6953755 (e.g., 220 nm).[8][9]
Injection Volume 10 µL

Method Validation: The adapted HPLC method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the analysis of CH6953755 and its degradation products.[8][9]

Data Presentation

The following tables are templates for presenting stability data for CH6953755 solutions.

Table 1: Long-Term Stability of CH6953755 Stock Solution (10 mM in DMSO)

Storage ConditionTime Point% CH6953755 Remaining (Mean ± SD)Appearance
-80°C0 months100%Clear, colorless
6 monthsData to be generatedData to be generated
12 monthsData to be generatedData to be generated
24 monthsData to be generatedData to be generated
-20°C0 months100%Clear, colorless
3 monthsData to be generatedData to be generated
6 monthsData to be generatedData to be generated
12 monthsData to be generatedData to be generated

Table 2: Forced Degradation of CH6953755 Solution

Stress ConditionDuration% CH6953755 RemainingNumber of Degradation Products
0.1 M HCl, 60°C24 hoursData to be generatedData to be generated
0.1 M NaOH, 60°C24 hoursData to be generatedData to be generated
3% H₂O₂, RT24 hoursData to be generatedData to be generated
70°C48 hoursData to be generatedData to be generated
Photolysis1.2M lux hrData to be generatedData to be generated

Visualizations

Signaling Pathway of CH6953755

CH6953755 exerts its anticancer effects by inhibiting the YES1 kinase, which in turn modulates the downstream YAP1 signaling pathway.

CH6953755_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor YES1 YES1 Growth_Factor_Receptor->YES1 Activation YAP1_P Phosphorylated YAP1 (Inactive) YES1->YAP1_P Phosphorylation (Inhibition of YAP1 activity) YAP1_Active YAP1 (Active) YAP1_P->YAP1_Active Dephosphorylation (promotes nuclear translocation) CH6953755 CH6953755 CH6953755->YES1 Inhibition TEAD TEAD YAP1_Active->TEAD Binding Gene_Expression Target Gene Expression TEAD->Gene_Expression Activation of Transcription Proliferation Proliferation Gene_Expression->Proliferation Increased Apoptosis Apoptosis Gene_Expression->Apoptosis Decreased

Caption: Signaling pathway of CH6953755 action.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for assessing the stability of CH6953755 solutions.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep_Solution Prepare CH6953755 Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Solution->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Conditions->HPLC_Analysis Sample at time points Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for CH6953755 stability assessment.

References

Application

Application Notes and Protocols: Utilizing CH6953755 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of CH6953755, a select...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of CH6953755, a selective YES1 kinase inhibitor, when used in combination with standard chemotherapy agents. The information is intended to guide preclinical research efforts in oncology and drug development.

Introduction

CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. YES1 is implicated in various cellular processes, including proliferation, survival, and migration. Overexpression and activation of YES1 have been associated with tumorigenesis and resistance to cancer therapies. Combining CH6953755 with conventional chemotherapy presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This document outlines the scientific rationale, summarizes preclinical data, and provides detailed experimental protocols for studying the combination of CH6953755 with paclitaxel, cisplatin, and 5-fluorouracil (B62378) (5-FU).

Scientific Rationale for Combination Therapy

YES1 kinase is a key signaling node that can be activated by various upstream signals, including receptor tyrosine kinases. Its activation can lead to the phosphorylation of downstream substrates that promote cancer cell survival and proliferation. By inhibiting YES1, CH6953755 can disrupt these pro-survival signals, potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy. Preclinical evidence suggests that inhibiting SRC family kinases can enhance the efficacy of agents like paclitaxel, cisplatin, and 5-FU in various cancer models.

Preclinical Data Summary

While direct comprehensive studies on the combination of CH6953755 with all three chemotherapy agents are limited, data from studies on other SRC family kinase inhibitors like dasatinib (B193332) and saracatinib (B1683781) provide a strong basis for investigation.

In Vitro Synergistic Effects

The following table summarizes the synergistic effects of SRC family kinase inhibitors in combination with chemotherapy agents in various cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cancer TypeSRC Family Kinase InhibitorChemotherapy AgentCell Line(s)Combination Index (CI) at ED50Reference
Ovarian CancerDasatinibPaclitaxelA2780, HO89100.25 - 0.93[1]
Gastric CancerSaracatinib5-FluorouracilNCI-N87, SNU216, SNU601, MKN10.48 - 0.73[2]
Gastric CancerSaracatinibCisplatinNCI-N87, SNU216, SNU601, MKN10.62 - 0.81[2]
In Vivo Anti-Tumor Efficacy

The combination of SRC family kinase inhibitors with chemotherapy has demonstrated enhanced tumor growth inhibition in preclinical xenograft models.

Cancer TypeSRC Family Kinase InhibitorChemotherapy AgentXenograft ModelTumor Growth Inhibition Rate (Combination)Reference
Ovarian CancerDasatinibPaclitaxelA278076.7%[1]
Ovarian CancerDasatinibPaclitaxelHO891058.5%[1]
Gastric CancerSaracatinib5-FluorouracilNCI-N87Enhanced compared to single agents[2]

Signaling Pathways and Experimental Workflow

YES1 Signaling Pathway

YES1_Signaling_Pathway Figure 1: Simplified YES1 Signaling Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) YES1 YES1 RTK->YES1 Integrins Integrins Integrins->YES1 FAK FAK YES1->FAK PI3K PI3K YES1->PI3K RAS RAS YES1->RAS YAP1 YAP1 YES1->YAP1 STAT3 STAT3 YES1->STAT3 Metastasis Metastasis & Invasion FAK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation YAP1->Proliferation STAT3->Proliferation CH6953755 CH6953755 CH6953755->YES1

Caption: Simplified YES1 signaling pathway and the inhibitory action of CH6953755.

Experimental Workflow for Combination Studies

Experimental_Workflow Figure 2: Preclinical Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Viability Cell Viability Assay (MTT/CellTiter-Glo) Cell_Culture->Viability Synergy Combination Index (CI) Calculation Viability->Synergy Apoptosis Apoptosis Assay (Annexin V/PI Staining) Viability->Apoptosis Xenograft Tumor Xenograft Model Establishment Synergy->Xenograft Promising Synergy Apoptosis->Xenograft Treatment Treatment with CH6953755 and/or Chemotherapy Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement TGI Tumor Growth Inhibition (TGI) Analysis Tumor_Measurement->TGI

Caption: A typical workflow for preclinical evaluation of combination therapies.

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific cell lines and experimental conditions. It is assumed that direct data for CH6953755 combination therapy is not available, thus protocols are based on studies with similar SRC family kinase inhibitors.

Protocol 1: In Vitro Cell Viability and Synergy Analysis (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CH6953755 and chemotherapy agents, and to assess for synergy using the Combination Index (CI) method.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CH6953755 (dissolved in DMSO)

  • Paclitaxel, Cisplatin, or 5-Fluorouracil (dissolved in appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of CH6953755 and the chemotherapy agent in culture medium. For combination treatment, prepare mixtures at a fixed ratio (e.g., based on the IC50 of each drug).

  • Treatment: Treat cells with single agents and the combination for 72 hours. Include vehicle-treated control wells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each agent.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by CH6953755 and chemotherapy, alone and in combination.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • CH6953755 and chemotherapy agents

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CH6953755 and/or chemotherapy at predetermined concentrations (e.g., IC50) for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

    • Compare the percentage of apoptotic cells between treatment groups.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of CH6953755 in combination with chemotherapy in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cells for injection

  • CH6953755 (formulated for in vivo administration)

  • Chemotherapy agent (formulated for in vivo administration)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, CH6953755 alone, Chemotherapy alone, Combination).

  • Treatment Administration: Administer treatments according to a predetermined schedule and dosage. For example, CH6953755 might be administered orally daily, while chemotherapy is administered intraperitoneally on a weekly schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size. Tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control.

    • Perform statistical analysis to compare the efficacy between the combination group and single-agent groups.

Conclusion

The combination of the selective YES1 inhibitor CH6953755 with standard chemotherapy agents represents a rational and promising approach for the treatment of various cancers. The provided data and protocols offer a framework for the preclinical evaluation of this combination therapy. It is anticipated that such studies will provide the necessary evidence to support the clinical development of CH6953755 in combination with chemotherapy for patients with cancer.

References

Method

Application Notes and Protocols: Establishing a CH6953755-Resistant Cell Line Model

For Researchers, Scientists, and Drug Development Professionals Introduction CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] YES1 is a p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] YES1 is a proto-oncogene that plays a crucial role in cell growth, survival, and differentiation.[4][5] Amplification and overexpression of the YES1 gene have been identified in various cancers, including esophageal, lung, head and neck, and bladder cancers, making it an attractive therapeutic target.[6][7] CH6953755 exerts its antitumor activity by inhibiting YES1 kinase, which in turn prevents the autophosphorylation of YES1 at Tyr426, a key step in its activation.[2][5] The downstream signaling cascade of YES1 involves the transcriptional coactivator Yes-associated protein 1 (YAP1).[5][6][7] YES1 kinase activity regulates the nuclear translocation and transcriptional activity of YAP1, thereby promoting the expression of genes involved in cell proliferation and survival.[5][6][7]

The development of drug resistance is a major challenge in cancer therapy. Establishing in vitro models of drug resistance is essential for understanding the underlying molecular mechanisms and for developing strategies to overcome it. This document provides a detailed protocol for generating a CH6953755-resistant cell line model using the gradual dose-escalation method. The esophageal squamous cell carcinoma cell line KYSE70, which harbors a YES1 gene amplification and is sensitive to CH6953755, is recommended as the starting parental cell line.[2][6][8][9][10]

Signaling Pathway of CH6953755 Action

CH6953755_Signaling_Pathway CH6953755 CH6953755 pYES1 p-YES1 (Tyr426) (Active) CH6953755->pYES1 Inhibition YES1 YES1 YES1->pYES1 Autophosphorylation YAP1_cyto YAP1 (Cytoplasm) pYES1->YAP1_cyto Promotes Nuclear Translocation YAP1_nuc YAP1 (Nucleus) YAP1_cyto->YAP1_nuc TEAD TEAD YAP1_nuc->TEAD Binds to TargetGenes Target Gene Expression TEAD->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: Signaling pathway of CH6953755 in YES1-amplified cancer cells.

Experimental Workflow for Establishing a Resistant Cell Line

experimental_workflow start Start with Parental KYSE70 Cell Line ic50 Determine IC50 of CH6953755 start->ic50 culture Culture cells with increasing concentrations of CH6953755 ic50->culture monitor Monitor cell viability and morphology culture->monitor monitor->culture Gradual Dose Escalation expand Expand resistant cell population monitor->expand validate Validate Resistance: - IC50 shift - Western Blot - Molecular Analysis expand->validate characterize Characterize Resistance Mechanisms validate->characterize end Established Resistant Cell Line characterize->end

Caption: Workflow for generating a CH6953755-resistant cell line.

Protocols

Part 1: Determination of the IC50 of CH6953755 in the Parental Cell Line

Objective: To determine the half-maximal inhibitory concentration (IC50) of CH6953755 in the parental KYSE70 cell line. This value will serve as the basis for the starting concentration in the resistance development protocol.

Materials:

  • KYSE70 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • CH6953755 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed KYSE70 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of CH6953755 in complete growth medium. A suggested concentration range is 0.001 µM to 10 µM.[2] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[12][13]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Generation of the CH6953755-Resistant Cell Line

Objective: To establish a CH6953755-resistant KYSE70 cell line through continuous exposure to gradually increasing concentrations of the drug.

Materials:

  • Parental KYSE70 cells

  • Complete growth medium

  • CH6953755

  • Cell culture flasks (T25 or T75)

  • Trypsin-EDTA

Protocol:

  • Start by culturing parental KYSE70 cells in a T25 flask with complete growth medium containing CH6953755 at a concentration equal to the IC10-IC20 (the concentration that inhibits cell growth by 10-20%), as determined in Part 1.[1]

  • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to that of the parental cells.[14]

  • Once the cells are confluent, passage them and increase the concentration of CH6953755 by 1.5- to 2-fold.[1]

  • Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the fold-increase in the subsequent step.[1]

  • At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.

  • Continue this process until the cells are able to proliferate in a concentration of CH6953755 that is at least 10-fold higher than the initial IC50 of the parental cells.[1]

  • The entire process of generating a resistant cell line can take several months.[11]

Part 3: Validation and Characterization of the Resistant Cell Line

Objective: To confirm the resistant phenotype and investigate the potential molecular mechanisms of resistance.

A. Confirmation of Resistance (IC50 Shift)

Protocol:

  • Perform an MTT assay as described in Part 1 on both the parental KYSE70 cells and the newly established resistant cell line (KYSE70-R).

  • Determine the IC50 of CH6953755 for both cell lines.

  • Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

  • A significant increase in the RI confirms the resistant phenotype.

B. Analysis of Protein Expression by Western Blotting

Objective: To analyze the expression and phosphorylation status of key proteins in the YES1 signaling pathway.

Materials:

  • Parental and resistant KYSE70 cells

  • CH6953755

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-YES1, anti-phospho-YES1 (Tyr426), anti-YAP1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Seed parental and resistant KYSE70 cells and grow to 70-80% confluency.

  • Treat the cells with or without CH6953755 (at a concentration around the IC50 of the parental cells) for a specified time (e.g., 2-4 hours).

  • Lyse the cells in ice-cold RIPA buffer.[15]

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[16]

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.[15][16]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[15][16]

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analyze the expression and phosphorylation levels of the target proteins, normalizing to the loading control.

C. Molecular Analysis of Resistance Mechanisms

Potential mechanisms of resistance to CH6953755 could include:

  • Secondary mutations in the YES1 kinase domain that prevent drug binding.

  • Upregulation of alternative signaling pathways to bypass the inhibition of YES1.

  • Increased drug efflux through the upregulation of ABC transporters.

Suggested Analyses:

  • Sanger or Next-Generation Sequencing (NGS): Sequence the YES1 gene in the resistant cell line to identify potential mutations.

  • Quantitative PCR (qPCR): Analyze the expression of genes involved in drug transport (e.g., ABCB1, ABCG2) and alternative signaling pathways.

  • Phospho-kinase antibody arrays: To get a broader view of changes in signaling pathways in the resistant cells.

Data Presentation

Table 1: IC50 Values of CH6953755 in Parental and Resistant Cell Lines

Cell LineIC50 (µM)Resistance Index (RI)
KYSE70 (Parental)[Insert Value]1
KYSE70-R (Resistant)[Insert Value][Calculate Value]

Table 2: Western Blot Analysis of Key Signaling Proteins

ProteinParental (Untreated)Parental (Treated)Resistant (Untreated)Resistant (Treated)
p-YES1 (Tyr426)[Relative Expression][Relative Expression][Relative Expression][Relative Expression]
Total YES1[Relative Expression][Relative Expression][Relative Expression][Relative Expression]
Total YAP1[Relative Expression][Relative Expression][Relative Expression][Relative Expression]
GAPDH1111

Troubleshooting

IssuePossible CauseSolution
High cell death during resistance developmentDrug concentration increased too quickly.Maintain cells at the current concentration for a longer period or use a smaller fold-increase in drug concentration.
Loss of resistant phenotypeCells cultured in the absence of the drug for an extended period.Maintain a low concentration of CH6953755 in the culture medium to sustain selective pressure.
Inconsistent MTT assay resultsVariation in cell seeding density or incubation time.Ensure consistent cell seeding and adhere strictly to the incubation times in the protocol.
No significant IC50 shift in the resistant lineIncomplete development of resistance.Continue the dose-escalation protocol for a longer duration.
No changes observed in Western blotInappropriate antibody dilution or incubation time.Optimize antibody concentrations and incubation times. Ensure the use of fresh lysis buffer with inhibitors.

References

Application

Application Notes and Protocols for Immunofluorescence Staining of YAP1 Localization Following CH6953755 Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction Yes-associated protein 1 (YAP1) is a key transcriptional co-activator and a critical downstream effector of the Hippo signaling pathway, which...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yes-associated protein 1 (YAP1) is a key transcriptional co-activator and a critical downstream effector of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis. The subcellular localization of YAP1 is a primary mechanism controlling its activity. Nuclear localization of YAP1 allows it to bind to transcription factors, such as the TEAD family, and promote the expression of genes involved in cell growth and proliferation. Conversely, cytoplasmic sequestration of YAP1 renders it inactive.

CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of kinases.[1][2] YES1 has been shown to regulate the activity of YAP1 by controlling its nuclear translocation and phosphorylation.[2][3] Inhibition of YES1 kinase activity by CH6953755 is expected to lead to the cytoplasmic retention of YAP1, thereby inhibiting its transcriptional activity and downstream cellular effects.[2][3]

These application notes provide a detailed protocol for performing immunofluorescence staining to visualize and quantify the change in YAP1 subcellular localization in cultured cells following treatment with CH6953755.

Signaling Pathway

YAP1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals YES1 YES1 Upstream Signals->YES1 YAP1_cyto YAP1 YES1->YAP1_cyto Phosphorylation & Nuclear Translocation YAP1_p p-YAP1 YAP1_cyto->YAP1_p Phosphorylation YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Translocation CH6953755 CH6953755 CH6953755->YES1 14-3-3 14-3-3 14-3-3->YAP1_p sequesters YAP1_p->14-3-3 binds TEAD TEAD YAP1_nuc->TEAD binds Gene Transcription Gene Transcription TEAD->Gene Transcription promotes

Caption: YES1/YAP1 Signaling Pathway and Inhibition by CH6953755.

Experimental Protocols

I. Cell Culture and Treatment with CH6953755

This protocol is based on methodology described for YES1-amplified cancer cell lines, such as KYSE70.[2][3] Optimization may be required for other cell types.

Materials:

  • YES1-amplified cancer cell line (e.g., KYSE70)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile glass coverslips (12 mm or 18 mm)

  • 6-well or 24-well tissue culture plates

  • CH6953755 (stock solution in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Sterilize glass coverslips by immersing in 70% ethanol, followed by air drying in a sterile hood.

  • Place one sterile coverslip into each well of a 6-well or 24-well plate.

  • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.

  • Prepare working solutions of CH6953755 in complete culture medium. A final concentration of 1 µM has been shown to be effective.[2][3] Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the culture medium from the wells and replace it with the medium containing CH6953755 or vehicle control.

  • Incubate the cells for 24 hours.[2][3]

II. Immunofluorescence Staining for YAP1

This protocol is a general guide and may require optimization for specific cell lines and antibodies.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh or use commercially available)

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum (NGS) in PBS with 0.1% Tween-20 (PBST)

  • Primary antibody: Rabbit anti-YAP1 polyclonal or mouse anti-YAP1 monoclonal antibody (use at manufacturer's recommended dilution)

  • Secondary antibody: Goat anti-rabbit or anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594), diluted in blocking buffer

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

Procedure:

  • After treatment, aspirate the culture medium and gently wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.

  • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by adding the permeabilization buffer and incubating for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Dilute the primary anti-YAP1 antibody in blocking buffer. Aspirate the blocking buffer from the coverslips and add the primary antibody solution.

  • Incubate with the primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Wash the cells three times with PBST for 5 minutes each.

  • Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstain the nuclei by incubating with DAPI solution for 5-10 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Carefully remove the coverslips from the wells and mount them onto glass slides using antifade mounting medium.

  • Allow the mounting medium to cure, and seal the edges of the coverslips with nail polish.

  • Store the slides at 4°C, protected from light, until imaging.

Experimental Workflow

Experimental_Workflow A Cell Seeding on Coverslips B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with CH6953755 (1 µM) or Vehicle (DMSO) for 24h B->C D Fixation (4% PFA) C->D E Permeabilization (0.2% Triton X-100) D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (anti-YAP1) F->G H Secondary Antibody Incubation (Alexa Fluor conjugate) G->H I Nuclear Counterstaining (DAPI) H->I J Mounting and Imaging I->J K Image Analysis and Quantification J->K

References

Method

Application Note: Validating the Therapeutic Effects of CH6953755 through CRISPR/Cas9-Mediated YES1 Knockout

Audience: Researchers, scientists, and drug development professionals. Introduction YES1, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFK), has emerged as a significant oncogene and therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YES1, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFK), has emerged as a significant oncogene and therapeutic target in various cancers.[1][2] It plays a crucial role in regulating multiple signaling pathways that control cell proliferation, survival, and invasiveness.[1][2] The compound CH6953755 is a potent and selective oral inhibitor of YES1 kinase, demonstrating significant antitumor activity in preclinical models of cancers with YES1 gene amplification.[3][4][5][6] CH6953755 exerts its effect by preventing the autophosphorylation of YES1 at tyrosine 426, a key step in its activation.[3]

Validating that the on-target activity of a drug candidate is responsible for its therapeutic effect is a critical step in drug development.[7] CRISPR/Cas9-mediated gene knockout offers a precise and powerful tool for target validation.[8][9][10] By specifically deleting the target gene (YES1 in this case), researchers can create a cellular model that is genetically null for the protein of interest. This allows for a direct comparison between the pharmacological inhibition by the drug and the genetic ablation of the target.

This application note provides a detailed protocol for using CRISPR/Cas9 to knock out the YES1 gene in a cancer cell line. It further describes how to use this knockout model to validate that the anti-proliferative and signaling effects of CH6953755 are specifically mediated through the inhibition of YES1.

Principle of the Method

The core principle of this validation strategy is to compare the phenotype of wild-type (WT) cells with that of YES1 knockout (KO) cells, both in the presence and absence of CH6953755. If the anti-cancer effects of CH6953755 are genuinely on-target, we expect the following outcomes:

  • Phenocopy: The YES1 KO cells will exhibit a baseline phenotype (e.g., reduced proliferation) that mimics the effect of treating WT cells with CH6953755.

  • Loss of Potency: CH6953755 will show significantly reduced efficacy in YES1 KO cells compared to WT cells, as its molecular target is absent.

  • Pathway Modulation: Downstream signaling pathways regulated by YES1 will be constitutively altered in KO cells in a manner similar to that observed in CH6953755-treated WT cells.

Signaling Pathways and Experimental Workflow

YES1 is known to regulate key oncogenic pathways, including the Hippo/YAP1 and PI3K/AKT/mTOR pathways.[1][11][12] CH6953755 inhibits YES1, thereby preventing the phosphorylation and nuclear translocation of YAP1 and suppressing PI3K/AKT signaling.[1][3]

YES1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) YES1 YES1 RTK->YES1 Activates PI3K PI3K YES1->PI3K YAP1_cyto YAP1 (Cytoplasmic) YES1->YAP1_cyto Phosphorylates (Y357) Prevents Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation YAP1_nuc YAP1 (Nuclear) YAP1_cyto->YAP1_nuc Translocation TEAD TEAD YAP1_nuc->TEAD TEAD->Proliferation Transcription CH6953755 CH6953755 CH6953755->YES1 Inhibits CRISPR CRISPR/Cas9 KO CRISPR->YES1 Knocks Out

Caption: YES1 signaling pathways and points of intervention.

The experimental process involves generating a stable YES1 knockout cell line, followed by a series of comparative assays.

Experimental_Workflow cluster_setup Phase 1: Model Generation cluster_validation Phase 2: Drug Effect Validation A1 1. Design & Clone YES1 sgRNAs A2 2. Transfect Cancer Cells with CRISPR/Cas9 System A1->A2 A3 3. Isolate Single Cell Clones A2->A3 A4 4. Validate YES1 Knockout (qPCR & Western Blot) A3->A4 B1 5. Culture WT and YES1 KO Cells A4->B1 B2 6. Treat with CH6953755 (Dose-Response) B1->B2 B3 7. Perform Assays B2->B3 B4 8. Analyze & Compare Data B3->B4 Assays Cell Viability Assay Western Blot (p-YES1, p-AKT, YAP1) B3->Assays

Caption: Workflow for validating CH6953755 effects using CRISPR.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of YES1

This protocol describes the generation of a stable YES1 knockout cell line.

  • sgRNA Design and Cloning:

    • Design at least two unique sgRNAs targeting an early exon of the YES1 gene to maximize the chance of a frameshift mutation.[13] Use online design tools to minimize off-target effects.

    • Synthesize and clone the sgRNAs into a suitable all-in-one CRISPR/Cas9 expression vector containing a selection marker (e.g., puromycin (B1679871) resistance).

  • Transfection:

    • Select a cancer cell line with documented YES1 expression or amplification (e.g., KYSE70 esophageal squamous cell carcinoma).

    • Plate cells to be 70-80% confluent on the day of transfection.[14]

    • Transfect the cells with the Cas9-sgRNA plasmid(s) using a suitable transfection reagent according to the manufacturer's protocol.[14] Include a non-targeting sgRNA control.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Maintain selection until a stable, resistant population of cells is established.

    • Perform limiting dilution or use cloning cylinders to isolate single-cell colonies into a 96-well plate.

    • Expand the individual clones for validation.

Protocol 2: Validation of YES1 Knockout

Confirm the successful knockout of YES1 at both the mRNA and protein levels.

A. Quantitative PCR (qPCR) for YES1 mRNA Expression

  • RNA Extraction: Extract total RNA from both WT and putative KO clones using a commercial kit (e.g., TRIzol or RNeasy).[15][16]

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[16]

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, primers specific for YES1, and a housekeeping gene (e.g., GAPDH) for normalization.[15]

  • Data Analysis: Calculate the relative expression of YES1 mRNA in KO clones compared to WT cells using the ΔΔCt method.[16] Successful KO clones should show a significant reduction in YES1 mRNA.

B. Western Blot for YES1 Protein Expression

  • Protein Extraction: Lyse WT and KO cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Determine protein concentration using a BCA assay.[18]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against total YES1.[19]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Successful KO clones should show a complete absence of the YES1 protein band.

Protocol 3: Cell Viability Assay

This assay quantifies the effect of CH6953755 on the proliferation of WT versus YES1 KO cells.

  • Cell Seeding: Seed an equal number of WT and validated YES1 KO cells into 96-well plates. Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of CH6953755 (e.g., 0.001 to 1 µM) for 72-96 hours.[4] Include a vehicle control (DMSO).

  • Viability Measurement: Add a viability reagent such as MTS or Resazurin to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the dose-response curves and calculate the IC50 values for both WT and KO cell lines.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol assesses the impact of CH6953755 and YES1 knockout on downstream signaling pathways.

  • Cell Treatment: Plate WT and YES1 KO cells. Treat WT cells with an effective concentration of CH6953755 (e.g., 10x IC50) for a short duration (e.g., 2-4 hours) to observe acute signaling changes.[4] Collect lysates from four groups: WT (vehicle), WT + CH6953755, YES1 KO (vehicle), and YES1 KO + CH6953755.

  • Western Blotting: Perform Western blotting as described in Protocol 2B.

  • Antibody Probing: Probe separate membranes with primary antibodies against:

    • Phospho-YES1 (Tyr426)

    • Total YES1

    • Phospho-AKT (Ser473)

    • Total AKT

    • Total YAP1

    • Loading control (e.g., GAPDH)

Data Presentation and Expected Results

Quantitative data should be summarized for clear comparison.

Table 1: Effect of CH6953755 on Cell Viability

Cell LineTreatmentIC50 (nM)Interpretation
Wild-Type (WT)CH69537551.8High potency in YES1-expressing cells.[4]
YES1 Knockout (KO)CH6953755> 1000Drastic loss of potency confirms on-target effect.

Table 2: Relative Protein Expression from Western Blot Analysis

(Data represents hypothetical band intensities normalized to loading control, relative to WT Vehicle)

Target ProteinWT (Vehicle)WT + CH6953755YES1 KO (Vehicle)YES1 KO + CH6953755
p-YES1 (Y426)1.000.05Not DetectedNot Detected
Total YES11.000.98Not DetectedNot Detected
p-AKT (S473)1.000.350.400.38
Total AKT1.001.020.991.01
Total YAP11.001.000.970.98

Interpretation of Expected Results:

  • Cell Viability: The IC50 of CH6953755 is expected to be in the low nanomolar range for WT cells but should increase by several orders of magnitude in YES1 KO cells, demonstrating that the drug's anti-proliferative effect is dependent on the presence of its target.[4]

  • Signaling Pathway Analysis:

    • In WT cells, CH6953755 treatment should abolish p-YES1 and significantly reduce p-AKT levels.[3][11]

    • In YES1 KO cells, both total YES1 and p-YES1 will be absent.

    • Crucially, the baseline level of p-AKT in untreated YES1 KO cells should be low, similar to the level in drug-treated WT cells. This indicates that the genetic knockout phenocopies the pharmacological inhibition of the pathway.

    • Treatment of YES1 KO cells with CH6953755 should not cause any further significant reduction in p-AKT, confirming the specificity of the drug's action.

Conclusion

The combination of pharmacological inhibition with CH6953755 and genetic ablation via CRISPR/Cas9 provides a rigorous and definitive method for validating YES1 as the primary therapeutic target of the compound. This experimental framework confirms that the drug's efficacy is a direct result of its on-target activity, providing strong support for its continued development. The detailed protocols and expected outcomes described herein offer a clear guide for researchers aiming to perform similar target validation studies.

References

Application

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by CH6953755

For Researchers, Scientists, and Drug Development Professionals Introduction CH6953755 is a potent and selective inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family. YES1 is implicated in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent and selective inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family. YES1 is implicated in various cellular processes, including cell growth, survival, and proliferation. Dysregulation of YES1 activity has been linked to the progression of several cancers. CH6953755 exerts its antitumor effects by inhibiting YES1 kinase activity, which can lead to the induction of apoptosis in cancer cells with YES1 gene amplification. This application note provides a detailed protocol for the analysis of apoptosis induced by CH6953755 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This protocol utilizes a standard method for detecting apoptosis by flow cytometry based on the principles of Annexin V and Propidium Iodide (PI) staining. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. By using a combination of Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Signaling Pathway of CH6953755 in Apoptosis Induction

CH6953755 inhibits YES1, a member of the Src family kinases. YES1 is known to be involved in pro-survival signaling pathways. One of the key downstream effectors of YES1 is the transcriptional coactivator Yes-associated protein 1 (YAP1). By inhibiting YES1, CH6953755 can prevent the activation of YAP1, leading to a decrease in the transcription of anti-apoptotic genes and promoting apoptosis. Additionally, YES1 has been implicated in the activation of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell survival. Inhibition of this pathway by CH6953755 can further contribute to the induction of apoptosis.

CH6953755 CH6953755 YES1 YES1 Kinase CH6953755->YES1 Inhibition YAP1 YAP1 YES1->YAP1 Activation PI3K_AKT PI3K/AKT Pathway YES1->PI3K_AKT Activation Anti_Apoptotic_Genes Anti-Apoptotic Gene Transcription YAP1->Anti_Apoptotic_Genes Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis Cell_Survival->Apoptosis

Caption: Signaling pathway of CH6953755-induced apoptosis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials

  • CH6953755

  • Cell line of interest (e.g., a cancer cell line with YES1 amplification)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare a stock solution of CH6953755 in a suitable solvent (e.g., DMSO).

    • Treat the cells with various concentrations of CH6953755 (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (DMSO) and an untreated control.

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly collect the cells into a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Acquire data for at least 10,000 events per sample.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of CH6953755.

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Untreated Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Vehicle Control (DMSO)94.8 ± 2.52.8 ± 0.62.4 ± 0.5
CH6953755 (0.1 µM)85.6 ± 3.28.1 ± 1.16.3 ± 0.9
CH6953755 (1 µM)60.3 ± 4.525.4 ± 2.814.3 ± 1.7
CH6953755 (10 µM)25.1 ± 3.850.7 ± 4.124.2 ± 3.3

Experimental Workflow

The overall experimental workflow for analyzing CH6953755-induced apoptosis is depicted below.

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed Cells B Treat with CH6953755 A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate in the Dark F->G H Analyze on Flow Cytometer G->H I Quantify Cell Populations H->I

Caption: Experimental workflow for apoptosis analysis.

This application note provides a comprehensive protocol for the flow cytometric analysis of apoptosis induced by the YES1 kinase inhibitor, CH6953755. By following this detailed methodology, researchers can effectively quantify the apoptotic effects of CH6953755 on cancer cells, contributing to a better understanding of its mechanism of action and its potential as a therapeutic agent. The provided diagrams and data table structure offer a clear framework for experimental design and data presentation in drug development and cancer research.

Method

Application Notes and Protocols: CH6953755 in 3D Spheroid Culture Models

For Researchers, Scientists, and Drug Development Professionals Introduction Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the complex microenvi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors, offering a superior platform for preclinical drug screening compared to traditional 2D cell culture. CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2] YES1 is frequently amplified and overexpressed in a variety of human cancers, including esophageal, lung, and bladder cancers, where it plays a crucial role in promoting cell proliferation, survival, and invasion.[3][4] Inhibition of YES1 by CH6953755 has demonstrated significant antitumor activity in both in vitro and in vivo models of YES1-amplified cancers.[1][2][3]

These application notes provide a comprehensive guide for the utilization of CH6953755 in 3D spheroid culture models to assess its anti-tumor efficacy. The protocols outlined below are designed to be adaptable for various YES1-amplified cancer cell lines and can be integrated into high-throughput screening platforms.

Mechanism of Action of CH6953755

CH6953755 is an orally active and selective YES1 kinase inhibitor with an IC50 of 1.8 nM.[1][2] Its primary mechanism of action involves the inhibition of YES1 autophosphorylation at tyrosine residue 426 (Tyr426), which is critical for its enzymatic activity.[2] By blocking YES1 activation, CH6953755 disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. One of the key pathways affected is the Hippo signaling pathway, where YES1 is known to regulate the activity of the transcriptional co-activator Yes-associated protein 1 (YAP1).[3][5] YES1 can phosphorylate YAP1, leading to its nuclear translocation and the activation of genes that promote cell growth.[5][6] CH6953755 has been shown to suppress TEAD luciferase reporter activity, a readout for YAP1/TAZ-TEAD transcriptional activity, in YES1-amplified cancer cells.[1]

CH6953755_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor YES1 YES1 Growth Factor Receptor->YES1 Activation p-YES1 (Tyr426) p-YES1 (Tyr426) YES1->p-YES1 (Tyr426) Autophosphorylation YAP1_cyto YAP1 p-YES1 (Tyr426)->YAP1_cyto Phosphorylation YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Nuclear Translocation p-YAP1 p-YAP1 CH6953755 CH6953755 CH6953755->p-YES1 (Tyr426) Inhibition TEAD TEAD YAP1_nuc->TEAD Gene Expression Gene Expression TEAD->Gene Expression Transcription of pro-growth and anti-apoptotic genes

CH6953755 inhibits YES1 autophosphorylation and downstream YAP1 signaling.

Quantitative Data Summary

While specific data for CH6953755 in 3D spheroid models is not yet widely published, data from 2D cell culture and studies with other SRC family kinase inhibitors in 3D models provide valuable insights. The following tables summarize relevant quantitative data.

Table 1: In Vitro Activity of CH6953755 in 2D Cell Culture

Cell Line (Cancer Type)YES1 AmplificationIC50 (nM)Reference
KYSE70 (Esophageal)Yes<10[7]
OACP4 C (Esophageal)Yes<10[7]
Non-YES1-amplified lines (Various)No>1000[7]

Table 2: Comparative IC50 Values of Kinase Inhibitors in 2D vs. 3D Spheroid Cultures (Representative Data)

CompoundCell Line2D IC50 (µM)3D Spheroid IC50 (µM)Fold Change (3D/2D)Reference
Dasatinib (SFK Inhibitor)DU145 (Prostate)Not specified>1 (significant viability reduction at 1µM)Increased Resistance[8]
Dasatinib (SFK Inhibitor)U87 (Glioblastoma)Not specified>1 (significant viability reduction at 1µM)Increased Resistance[8]

Note: It is generally observed that cancer cells grown in 3D spheroids exhibit increased resistance to chemotherapeutic agents compared to 2D monolayer cultures.[8][9]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of CH6953755 in 3D spheroid models.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Line Selection (YES1-amplified) Spheroid_Formation 2. Spheroid Formation (e.g., Liquid Overlay) Cell_Culture->Spheroid_Formation Drug_Treatment 3. CH6953755 Treatment (Dose-response) Spheroid_Formation->Drug_Treatment Viability_Assay 4a. Viability/Apoptosis Assay (e.g., CellTiter-Glo 3D) Drug_Treatment->Viability_Assay Microscopy 4b. Microscopy (Bright-field/Fluorescence) Drug_Treatment->Microscopy Biomarker_Analysis 4c. Biomarker Analysis (e.g., Immunofluorescence) Drug_Treatment->Biomarker_Analysis Data_Analysis 5. Data Analysis & Interpretation (IC50, Spheroid Size, etc.) Viability_Assay->Data_Analysis Microscopy->Data_Analysis Biomarker_Analysis->Data_Analysis

General workflow for evaluating CH6953755 in 3D spheroid models.
Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique

This protocol describes the formation of spheroids from YES1-amplified cancer cell lines.

Materials:

  • YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture YES1-amplified cancer cells in standard 2D culture flasks to 70-80% confluency.

  • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Perform a cell count and determine cell viability (should be >95%).

  • Prepare a single-cell suspension at a concentration of 2.5 x 10⁴ cells/mL in complete medium.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well ULA plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.

Protocol 2: Treatment of 3D Spheroids with CH6953755

This protocol outlines the procedure for treating established spheroids with CH6953755.

Materials:

  • Established 3D spheroids in a 96-well ULA plate

  • CH6953755 stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare serial dilutions of CH6953755 in complete culture medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • After 3-5 days of spheroid formation, carefully remove 100 µL of the medium from each well.

  • Add 100 µL of the prepared CH6953755 dilutions or vehicle control to the respective wells.

  • Incubate the treated spheroids for the desired duration (e.g., 72 hours).

Protocol 3: Spheroid Viability and Apoptosis Assays

This protocol describes methods to quantify the effect of CH6953755 on spheroid viability.

A. CellTiter-Glo® 3D Viability Assay

Materials:

  • Treated 3D spheroids in a 96-well ULA plate

  • CellTiter-Glo® 3D Reagent

  • Opaque-walled 96-well plates

  • Plate-reading luminometer

  • Orbital shaker

Procedure:

  • Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.[10]

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[10][11][12]

  • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[10][11][12]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

B. Live/Dead Staining for Microscopy

Materials:

  • Treated 3D spheroids

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Prepare a working solution of Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in sterile PBS according to the manufacturer's instructions.

  • Carefully remove the treatment medium from the spheroids.

  • Wash the spheroids gently with sterile PBS.

  • Add the Live/Dead staining solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Image the spheroids using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

Protocol 4: Spheroid Size and Morphology Analysis

This protocol details the measurement of spheroid size as an indicator of drug efficacy.

Materials:

  • Treated 3D spheroids in a 96-well ULA plate

  • Inverted bright-field microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Acquire bright-field images of the spheroids at various time points (e.g., 0, 24, 48, 72 hours post-treatment).

  • Use image analysis software to measure the diameter of each spheroid.

  • Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)³).

  • Plot the change in spheroid volume over time for each treatment condition to assess growth inhibition.

Protocol 5: Immunofluorescence Staining for Biomarker Analysis

This protocol allows for the visualization of key protein markers within the spheroids.

Materials:

  • Treated 3D spheroids

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.5% Triton™ X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-phospho-YES1 (Tyr426), anti-YAP1)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fixation: Carefully collect spheroids and fix with 4% PFA for 1 hour at room temperature.

  • Washing: Gently wash the spheroids three times with PBS.

  • Permeabilization: Permeabilize the spheroids with 0.5% Triton™ X-100 in PBS for 30 minutes.[12]

  • Blocking: Wash three times with PBS and then block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the spheroids three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.

  • Washing: Wash the spheroids three times with PBS.

  • Counterstaining: Counterstain the nuclei with DAPI for 10 minutes.

  • Mounting and Imaging: Mount the stained spheroids on a microscope slide using an appropriate mounting medium and image using a confocal microscope.

Conclusion

The use of 3D spheroid models provides a more clinically relevant platform for evaluating the therapeutic potential of YES1 inhibitors like CH6953755. The protocols detailed in these application notes offer a robust framework for researchers to investigate the anti-tumor effects of CH6953755 on spheroid growth, viability, and the modulation of key signaling pathways. While direct quantitative data for CH6953755 in 3D models is still emerging, the provided methodologies, adapted from established 3D culture and analysis techniques, will enable comprehensive preclinical assessment and can be tailored to specific research needs in the field of oncology drug development.

References

Technical Notes & Optimization

Troubleshooting

CH6953755 solubility issues and how to resolve them

Welcome to the technical support center for the selective YES1 kinase inhibitor, CH6953755. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective YES1 kinase inhibitor, CH6953755. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is CH6953755 and what is its primary mechanism of action?

A1: CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor protein tyrosine kinases.[1][2][3][4] It has an IC50 of 1.8 nM for YES1 kinase.[3][5] The primary mechanism of action of CH6953755 is the inhibition of YES1 kinase activity, which leads to antitumor effects in cancers with YES1 gene amplification.[1][2][6] Specifically, it prevents the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[2][5] Inhibition of YES1 by CH6953755 has been shown to disrupt the YES1-YAP1 signaling pathway, which is involved in cancer cell proliferation.[2][6][7]

Q2: What is the recommended solvent for preparing a stock solution of CH6953755 for in vitro experiments?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of CH6953755 for in vitro studies.[3][5] It is advisable to use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can impact solubility.[3][5]

Q3: I am observing precipitation when I dilute my CH6953755 DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I resolve this?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like many small molecule inhibitors.[8] This can be due to several factors:

  • Low Aqueous Solubility: The inherent hydrophobicity of the compound limits its solubility in water-based media.[8]

  • "Salting Out" Effect: Rapidly changing the solvent environment from DMSO to an aqueous buffer can cause the compound to crash out of solution.[8]

  • High Final Concentration: Your desired experimental concentration may exceed the solubility limit of CH6953755 in the final medium.[8]

To resolve this, consider the following troubleshooting steps:

  • Pre-warm the media: Pre-warming the cell culture media to 37°C before adding the inhibitor stock can help.[8]

  • Increase the volume of the final solution: Diluting into a larger volume of media can help keep the compound in solution.

  • Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions in a mix of DMSO and your aqueous medium.[8]

  • Gently mix: Ensure thorough but gentle mixing immediately after adding the inhibitor to the media.[8]

Q4: Can I use heating or sonication to dissolve my CH6953755?

A4: Yes, gentle heating and brief sonication can be used to aid in the dissolution of CH6953755.[5][9] If you encounter difficulty dissolving the compound in DMSO, you can warm the solution in a 37°C water bath or sonicate it briefly.[9] However, it is crucial to avoid excessive or prolonged heating, which could potentially degrade the compound.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and using CH6953755 in your experiments.

Problem Possible Cause Troubleshooting Steps
Solid CH6953755 will not dissolve in DMSO. Insufficient mixing or solvent quality.- Vortex the solution thoroughly. - Use fresh, anhydrous DMSO, as the compound is hygroscopic.[3][5] - Gently warm the solution in a 37°C water bath or sonicate briefly.[5][9]
Precipitation observed in the stock solution during storage. Improper storage conditions or solvent evaporation.- Store stock solutions at -20°C or -80°C for long-term stability.[3][5] - Aliquot the stock solution to avoid repeated freeze-thaw cycles.[9] - Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent results or loss of activity in cell-based assays. Compound precipitation in media, degradation, or adsorption to plastics.- Visually inspect your culture plates for any signs of precipitation.[8] - Prepare fresh dilutions of the inhibitor for each experiment. - Consider using low-binding microplates. - Verify the stability of the compound in your specific assay conditions.
Difficulty achieving the desired concentration for in vivo studies. Inappropriate vehicle composition.- Utilize one of the tested formulations for in vivo use that have been shown to achieve a clear solution.[5] See Table 2 for details.

Data Presentation

Table 1: In Vitro Solubility of CH6953755
SolventMaximum SolubilityReference
DMSO100 mg/mL (180.98 mM)[3][5]
Ethanol4 mg/mL[3]
WaterInsoluble[3]
Table 2: In Vivo Formulation Protocols for CH6953755
ProtocolFormulation ComponentsAchieved SolubilityReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.76 mM)[5]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.76 mM)[5]
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.76 mM)[5]

Experimental Protocols

Preparation of a 10 mM Stock Solution of CH6953755 in DMSO
  • Calculate the required mass: The molecular weight of CH6953755 is 552.55 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 0.001 L * 552.55 g/mol = 5.5255 mg

  • Weigh the compound: Carefully weigh out 5.53 mg of solid CH6953755 in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.[3][5]

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly.[5][9]

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

Preparation of an In Vivo Formulation (Protocol 1)

This protocol is for preparing a 1 mL working solution.

  • Prepare a 20.8 mg/mL DMSO stock: Dissolve 20.8 mg of CH6953755 in 1 mL of DMSO.

  • Add PEG300: In a new tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.[5]

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix thoroughly.[5]

  • Add Saline: Add 450 µL of saline to bring the final volume to 1 mL and mix until the solution is clear.[5]

  • Use immediately: It is recommended to use the freshly prepared formulation.[3]

Visualizations

CH6953755_Troubleshooting_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation (Aqueous Media) start Start: Weigh solid CH6953755 add_dmso Add anhydrous DMSO start->add_dmso dissolve Vortex/Sonicate/ Gently warm (37°C) add_dmso->dissolve check_dissolution Is the compound fully dissolved? dissolve->check_dissolution dissolved Stock solution ready (e.g., 10 mM) check_dissolution->dissolved Yes troubleshoot Troubleshoot: - Check DMSO quality - Ensure proper mixing check_dissolution->troubleshoot No dilute Dilute stock in pre-warmed (37°C) aqueous media dissolved->dilute troubleshoot->dissolve check_precipitation Is there any precipitation? dilute->check_precipitation no_precipitate Working solution ready check_precipitation->no_precipitate No precipitate Precipitation observed check_precipitation->precipitate Yes troubleshoot_dilution Troubleshoot: - Use serial dilutions - Increase final volume - Mix thoroughly precipitate->troubleshoot_dilution troubleshoot_dilution->dilute

Caption: Troubleshooting workflow for preparing CH6953755 solutions.

YES1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YES1 YES1 YAP1_cyto YAP1 (Phosphorylated) YES1->YAP1_cyto regulates phosphorylation YAP1_nuc YAP1 (Dephosphorylated) YAP1_cyto->YAP1_nuc Nuclear Translocation TEAD TEAD YAP1_nuc->TEAD binds gene_expression Gene Expression (Cell Proliferation) TEAD->gene_expression promotes CH6953755 CH6953755 CH6953755->YES1 inhibits

Caption: Simplified signaling pathway of YES1 and the inhibitory action of CH6953755.

References

Optimization

Technical Support Center: Optimizing CH6953755 Concentration for In Vitro Assays

This technical support center is designed for researchers, scientists, and drug development professionals utilizing CH6953755 in their in vitro experiments. Here, you will find troubleshooting guidance and frequently ask...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing CH6953755 in their in vitro experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help you effectively determine the optimal concentration of this potent and selective YES1 kinase inhibitor for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CH6953755?

A1: CH6953755 is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases.[1][2][3] It functions by inhibiting the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[1][4][5] The inhibition of YES1 kinase leads to the downstream regulation of the Hippo-YAP signaling pathway, ultimately resulting in anti-tumor activity in cancers with YES1 gene amplification.[6][7][8]

Q2: What is a recommended starting concentration range for CH6953755 in in vitro assays?

A2: A common starting point for in vitro experiments with CH6953755 is in the low nanomolar to low micromolar range. Based on published data, concentrations ranging from 0.001 µM to 1 µM have been shown to inhibit the growth of YES1-amplified cancer cell lines.[1] To determine the optimal concentration for your specific cell line and assay, it is highly recommended to perform a dose-response curve.

Q3: How can I determine the optimal concentration of CH6953755 for my experiments?

A3: The optimal concentration should be determined empirically for each cell line and experimental endpoint. A standard approach is to perform a dose-response experiment where cells are treated with a range of CH6953755 concentrations. The effect can be measured using various assays such as cell viability (e.g., MTT or CellTiter-Glo), proliferation, or target engagement (e.g., Western blot for phosphorylated YES1 or YAP). The results of these experiments will allow you to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Q4: What is the difference between IC50 and EC50?

A4: IC50 is the concentration of an inhibitor required to reduce a specific biological or biochemical response by 50%.[5] In contrast, EC50 is the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[5] For inhibitory compounds like CH6953755, the IC50 value is a common measure of its potency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low inhibitory effect observed 1. Suboptimal Concentration: The concentration of CH6953755 may be too low for the specific cell line. 2. Cell Line Insensitivity: The cell line may not have an amplified YES1 gene or an active YES1 signaling pathway. 3. Compound Degradation: Improper storage or handling may have led to the degradation of CH6953755. 4. Assay Issues: The chosen assay may not be sensitive enough to detect the effects of the inhibitor.1. Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 10 µM). 2. Verify the YES1 amplification status or YES1 expression and phosphorylation levels in your cell line via qPCR or Western blot. Consider using a positive control cell line known to be sensitive to CH6953755 (e.g., KYSE70). 3. Prepare fresh stock solutions of CH6953755 and store them according to the manufacturer's recommendations (typically at -20°C or -80°C).[1] 4. Ensure your assay is optimized and validated for detecting changes in your endpoint of interest.
High Cytotoxicity at Low Concentrations 1. High Cell Line Sensitivity: The cell line may be exceptionally sensitive to YES1 inhibition. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: Although selective, high concentrations of any inhibitor can lead to off-target effects.1. Use a lower range of concentrations in your dose-response experiments. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.[9] 3. While CH6953755 is reported to be selective, it's good practice to confirm on-target effects by assessing the phosphorylation status of YES1.
Poor Solubility/Precipitation in Media 1. Low Aqueous Solubility: CH6953755, like many small molecule inhibitors, may have limited solubility in aqueous solutions.[10] 2. "Solvent Shock": Rapid dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate.[11]1. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. For in vivo studies, specific formulations with PEG300, Tween-80, or SBE-β-CD have been reported.[2] 2. Perform serial dilutions of the DMSO stock in pre-warmed culture media. Ensure thorough mixing after each dilution step. Visually inspect for any signs of precipitation.
Inconsistent Results Between Experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the cellular response. 2. Inconsistent Compound Preparation: Variations in the preparation of CH6953755 dilutions can lead to inconsistent final concentrations. 3. Assay Variability: Inconsistent incubation times or reagent preparation can introduce variability.1. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding density.[12] 2. Always prepare fresh dilutions from a validated stock solution for each experiment. 3. Standardize all experimental steps, including incubation times and reagent handling.

Quantitative Data

The following table summarizes the reported in vitro potency of CH6953755.

Parameter Value Assay Type Reference
IC501.8 nMYES1 Kinase Assay[1][2][3][4][5]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)

This protocol provides a general framework for determining the IC50 of CH6953755 in a cancer cell line.

Materials:

  • CH6953755

  • Appropriate cancer cell line (e.g., KYSE70 with YES1 amplification)

  • Complete cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of CH6953755 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the CH6953755 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM).

    • Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest CH6953755 concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or no-treatment control to the respective wells. It is recommended to test each concentration in triplicate.

  • Incubation:

    • Incubate the plate for a duration relevant to the cell line's doubling time and the desired experimental endpoint (e.g., 4 days as reported in some studies).[1]

  • MTT Assay:

    • Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.

    • Plot the percentage of cell viability against the logarithm of the CH6953755 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

CH6953755_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) YES1_inactive YES1 (Inactive) RTK->YES1_inactive Activation YES1_active p-YES1 (Active) YES1_inactive->YES1_active Autophosphorylation YAP1_cyto YAP1 YES1_active->YAP1_cyto Phosphorylation (Tyr357) YAP1_sequestered YAP1/14-3-3 (Sequestered) YAP1_cyto->YAP1_sequestered Hippo Pathway (Canonical) YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Nuclear Translocation 14-3-3 14-3-3 14-3-3->YAP1_sequestered TEAD TEAD YAP1_nuc->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation CH6953755 CH6953755 CH6953755->YES1_active Inhibition

Caption: CH6953755 inhibits YES1 autophosphorylation, preventing YAP1 nuclear translocation.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Data Analysis & Optimization Select_Cell_Line Select Appropriate Cell Line (e.g., YES1-amplified) Prepare_Stock Prepare CH6953755 Stock Solution (DMSO) Select_Cell_Line->Prepare_Stock Seed_Cells Seed Cells in 96-well Plates Prepare_Stock->Seed_Cells Serial_Dilution Prepare Serial Dilutions of CH6953755 Seed_Cells->Serial_Dilution Treat_Cells Treat Cells with Various Concentrations Serial_Dilution->Treat_Cells Incubate Incubate for Defined Period (e.g., 4 days) Treat_Cells->Incubate Perform_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Perform_Assay Measure_Signal Measure Absorbance/ Luminescence Perform_Assay->Measure_Signal Calculate_Viability Calculate % Cell Viability vs. Control Measure_Signal->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 Optimize Optimize Concentration for Further Assays Determine_IC50->Optimize

Caption: Workflow for optimizing CH6953755 concentration in vitro.

References

Troubleshooting

Troubleshooting inconsistent results in CH6953755 experiments

Technical Support Center: CH6953755 Experiments This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CH6953755, a potent and selective inhibitor of YES1 kinase. Frequ...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CH6953755 Experiments

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CH6953755, a potent and selective inhibitor of YES1 kinase.

Frequently Asked Questions (FAQs)

Q1: What is CH6953755 and what is its primary mechanism of action?

CH6953755 is a potent, orally active, and selective small molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3][4] It exhibits high selectivity with an IC50 of 1.8 nM for YES1.[1][2][3] The primary mechanism of action is the inhibition of YES1 kinase activity, which prevents the autophosphorylation of YES1 at the Tyr426 residue.[1][5] This inhibition of YES1 leads to the suppression of downstream signaling pathways, notably involving the transcriptional coactivator Yes-associated protein 1 (YAP1), and demonstrates anti-tumor activity in cancers characterized by YES1 gene amplification.[5][6][7]

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus CH6953755 CH6953755 YES1 YES1 Kinase CH6953755->YES1 Inhibits pYES1 Phospho-YES1 (Tyr426) YES1->pYES1 Autophosphorylation YAP1_cyto YAP1 (Cytoplasmic) pYES1->YAP1_cyto Promotes Nuclear Translocation YAP1_nuc YAP1 (Nuclear) YAP1_cyto->YAP1_nuc Translocation TEAD TEAD YAP1_nuc->TEAD Binds to Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates cluster_Compound cluster_Solubility cluster_Cells cluster_Assay Start Inconsistent IC50 Results Observed Check_Compound 1. Verify Compound Handling and Storage Start->Check_Compound Check_Solubility 2. Assess Compound Solubility in DMSO Check_Compound->Check_Solubility Handling OK Compound_Details • Stored at -80°C in aliquots? • Fresh dilutions used? • Multiple freeze-thaw cycles avoided? Check_Compound->Compound_Details Check_Cells 3. Evaluate Cell Line Health and Characteristics Check_Solubility->Check_Cells Solubility OK Solubility_Details • Used fresh, high-quality DMSO? (Hygroscopic DMSO reduces solubility) • Ensured complete dissolution (ultrasonic)? • Checked for precipitation in media? Check_Solubility->Solubility_Details Check_Assay 4. Review Assay Protocol Check_Cells->Check_Assay Cells OK Cells_Details • Consistent cell passage number? • Mycoplasma contamination test negative? • Confirmed YES1 amplification status? • Consistent cell seeding density? Check_Cells->Cells_Details Resolution Consistent IC50 Values Achieved Check_Assay->Resolution Protocol OK Assay_Details • Consistent incubation time? (e.g., 4 days) • Vehicle control (DMSO) concentration a constant minimum? • Validated readout method (e.g., CellTiter-Glo)? Check_Assay->Assay_Details

References

Optimization

Potential off-target effects of CH6953755 and how to control for them

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective YES1 kinase inhibitor, CH6953755. Frequently Asked Questions (FAQs) Q1: What is CH69...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective YES1 kinase inhibitor, CH6953755.

Frequently Asked Questions (FAQs)

Q1: What is CH6953755 and what is its primary target?

A1: CH6953755 is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. It has an IC50 of 1.8 nM for YES1 and demonstrates antitumor activity in cancers with YES1 gene amplification.

Q2: What is the mechanism of action of CH6953755?

A2: CH6953755 functions by inhibiting the autophosphorylation of YES1 at tyrosine 426 (Tyr426), which is a critical step for its kinase activity. Inhibition of YES1 activity by CH6953755 has been shown to suppress the nuclear translocation and transcriptional activity of Yes-associated protein 1 (YAP1), a key downstream effector in the Hippo signaling pathway.

Q3: How selective is CH6953755?

A3: CH6953755 is highly selective for YES1, particularly when compared to other SRC family kinases and multi-kinase inhibitors like dasatinib (B193332) and bosutinib. For detailed inhibitory activity against a panel of kinases, please refer to the data table below.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cell-based assays.

  • Possible Cause 1: Off-target effects. While CH6953755 is highly selective, at higher concentrations it may inhibit other kinases.

    • Solution: Refer to the kinase selectivity profile below to identify potential off-target kinases. If a potential off-target is expressed in your cell line, consider using a structurally unrelated YES1 inhibitor to confirm that the observed phenotype is due to on-target inhibition. Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of YES1 can help differentiate between on-target and off-target effects.

  • Possible Cause 2: Low or absent YES1 expression in the cell model. The efficacy of CH6953755 is dependent on the presence and activity of YES1.

    • Solution: Confirm YES1 expression and phosphorylation (activity) in your cell line using Western blotting.

  • Possible Cause 3: Suboptimal inhibitor concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of CH6953755 for your specific cell line and assay.

Issue 2: Difficulty in confirming target engagement (inhibition of YES1 phosphorylation).

  • Possible Cause 1: Inefficient cell lysis or sample preparation.

    • Solution: Ensure you are using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of YES1.

  • Possible Cause 2: Antibody issues.

    • Solution: Use a validated antibody for phosphorylated YES1 (pY426) and total YES1. Titrate the antibody concentration and optimize incubation times for your Western blot protocol.

Quantitative Data

Table 1: Kinase Inhibitory Activity of CH6953755

KinaseIC50 (nM)
YES1 1.8
SRC>1000
FYN>1000
LYN>1000
LCK>1000
ABL1>1000
ALK>1000
AKT1>1000
AURKA>1000
BRAF>1000
CDK2>1000
EGFR>1000
ERBB2>1000
FGFR1>1000
IGF1R>1000
INSR>1000
JAK2>1000
KDR (VEGFR2)>1000
KIT>1000
MEK1>1000
MET>1000
PDGFRB>1000
PIK3CA>1000
RET>1000
ROCK1>1000
SYK>1000
TIE2>1000
TRKA>1000
... (and other kinases with >1000 nM IC50)>1000

Data summarized from Hamanaka N, et al. Cancer Res. 2019.

Experimental Protocols

Protocol 1: Western Blot for YES1 and YAP1 Phosphorylation

1. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
  • Separate proteins on an 8-10% SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C with gentle agitation.
  • Rabbit anti-phospho-YES1 (Tyr426) (1:1000)
  • Mouse anti-YES1 (1:1000)
  • Rabbit anti-phospho-YAP (Ser127) (1:1000)
  • Mouse anti-YAP (1:1000)
  • Mouse anti-β-actin (1:5000)
  • Wash the membrane three times with TBST.
  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize bands using an ECL detection reagent.

Protocol 2: CRISPR/Cas9-Mediated Knockout of YES1

1. gRNA Design and Cloning:

  • Design two to three gRNAs targeting an early exon of the human YES1 gene using a CRISPR design tool.
  • Clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

2. Transfection:

  • Transfect the gRNA/Cas9 plasmids into your target cancer cell line using a suitable transfection reagent.

3. Single-Cell Cloning:

  • 48 hours post-transfection, sort GFP-positive cells into a 96-well plate for single-cell cloning using fluorescence-activated cell sorting (FACS).

4. Knockout Validation:

  • Expand single-cell clones.
  • Screen for YES1 knockout by Western blotting and confirm by Sanger sequencing of the targeted genomic region.

Protocol 3: Rescue Experiment

1. Generation of a Drug-Resistant YES1 Mutant:

  • Introduce a gatekeeper mutation (e.g., T348M) into the wild-type YES1 cDNA by site-directed mutagenesis. This mutation is known to confer resistance to some kinase inhibitors.

2. Stable Cell Line Generation:

  • Clone the wild-type YES1 and the drug-resistant YES1 mutant into a lentiviral expression vector.
  • Produce lentiviral particles and transduce the YES1 knockout cells (generated in Protocol 2).
  • Select for stably transduced cells.

3. Phenotypic Assay:

  • Treat the parental, YES1 knockout, wild-type YES1 rescue, and drug-resistant YES1 rescue cell lines with a dose range of CH6953755.
  • Assess the cellular phenotype of interest (e.g., cell viability, migration).
  • A successful rescue will show that the phenotype is reversed in the wild-type YES1 rescue cells but not in the drug-resistant YES1 rescue cells at concentrations that inhibit the wild-type protein.

Visualizations

G cluster_pathway CH6953755 On-Target Pathway CH6953755 CH6953755 pYES1 pYES1 (Y426) (Active) CH6953755->pYES1 Inhibition YES1 YES1 YES1->pYES1 Autophosphorylation YAP1_cyto YAP1 (Cytoplasm) pYES1->YAP1_cyto Promotes Nuclear Translocation YAP1_nuc YAP1 (Nucleus) YAP1_cyto->YAP1_nuc TEAD TEAD YAP1_nuc->TEAD Binds to Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates

Caption: On-target signaling pathway of CH6953755.

G cluster_workflow Experimental Workflow for Off-Target Validation Start Observe Unexpected Phenotype with CH6953755 Kinome_Screen Perform Kinome Selectivity Screen Start->Kinome_Screen Identify_Off_Targets Identify Potential Off-Target Kinases Kinome_Screen->Identify_Off_Targets CRISPR_KO CRISPR/Cas9 Knockout of Potential Off-Targets Identify_Off_Targets->CRISPR_KO Treat_KO_cells Treat Knockout Cells with CH6953755 CRISPR_KO->Treat_KO_cells Assess_Phenotype Assess Phenotype Treat_KO_cells->Assess_Phenotype Rescue_Experiment Perform Rescue Experiment with Resistant Mutant Assess_Phenotype->Rescue_Experiment Conclusion Confirm On-Target vs. Off-Target Effect Rescue_Experiment->Conclusion

Caption: Workflow for validating potential off-target effects.

G cluster_logic Logical Relationship for On-Target Effect Confirmation Phenotype_A Phenotype A is observed with CH6953755 YES1_KO YES1 is knocked out Phenotype_A->YES1_KO If Phenotype_A_absent Phenotype A is absent in YES1 KO cells treated with CH6953755 YES1_KO->Phenotype_A_absent and On_Target_Effect Conclusion: Phenotype A is an on-target effect of YES1 inhibition Phenotype_A_absent->On_Target_Effect then

Caption: Logic for confirming on-target effects of CH6953755.

Troubleshooting

Technical Support Center: Managing CH6953755 Toxicity in Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the investigati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the investigational compound CH6953755 in preclinical animal studies.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with CH6953755.

Issue 1: Unexpectedly High Mortality Rate in a Dose Group

  • Possible Cause 1: Formulation Error

    • Troubleshooting Step: Re-verify the concentration and homogeneity of the CH6953755 formulation. Prepare a fresh batch and confirm its concentration before administration to a new cohort of animals.

  • Possible Cause 2: Route of Administration Issue

    • Troubleshooting Step: Evaluate the administration technique for potential errors leading to rapid absorption or local tissue damage. Consider alternative, slower administration routes if appropriate for the study design.

  • Possible Cause 3: Incorrect Vehicle Selection

    • Troubleshooting Step: Ensure the vehicle is well-tolerated at the administered volume and does not cause adverse effects on its own. Review literature for appropriate vehicles for the chosen animal model and administration route.

  • Possible Cause 4: Animal Strain/Species Sensitivity

    • Troubleshooting Step: The selected animal strain may be particularly sensitive to CH6953755. Review historical data for the strain's sensitivity to similar compounds. A dose range-finding study in a small group of animals is recommended to establish the Maximum Tolerated Dose (MTD).

Issue 2: Significant Body Weight Loss in Treated Animals

  • Possible Cause 1: Reduced Food and Water Intake

    • Troubleshooting Step: Quantify daily food and water consumption. If reduced, consider if this is a direct effect of CH6953755 (e.g., gastrointestinal toxicity) or an indirect effect of general malaise. Palatable supplements or alternative food forms can be considered, but their potential impact on the study should be evaluated.

  • Possible Cause 2: Gastrointestinal Toxicity

    • Troubleshooting Step: Perform a thorough necropsy with a focus on the gastrointestinal tract. Histopathological examination of the stomach and intestines can reveal signs of irritation, inflammation, or damage.

  • Possible Cause 3: Systemic Toxicity

    • Troubleshooting Step: Conduct clinical pathology (hematology and serum biochemistry) to assess for organ damage (e.g., liver or kidney toxicity) that could lead to systemic illness and weight loss.

Issue 3: Inconsistent Toxicity Results Between Studies

  • Possible Cause 1: Differences in Experimental Conditions

    • Troubleshooting Step: Review and compare all experimental parameters between the studies, including animal supplier, age, and sex of animals, housing conditions (temperature, light cycle), diet, and formulation preparation methods.

  • Possible Cause 2: Lot-to-Lot Variability of CH6953755

    • Troubleshooting Step: Use a single lot of the test substance throughout a study whenever possible. If different lots are used, ensure they are as similar as possible in purity and composition.

  • Possible Cause 3: Circadian Rhythm Effects

    • Troubleshooting Step: Standardize the time of day for dosing and sample collection, as the time of administration can influence toxicokinetic and toxicodynamic responses.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to determine a safe starting dose for CH6953755 in an animal study?

To determine a safe starting dose, a dose range-finding study is essential. This typically involves acute toxicity testing where single doses of CH6953755 are administered to a small number of animals to identify the dose that causes overt toxicity and the Maximum Tolerated Dose (MTD). Methods like the "up-and-down" procedure can be used to estimate the median lethal dose (LD50) with fewer animals.

Q2: What are the critical parameters to monitor for CH6953755-induced toxicity?

Key parameters include:

  • Clinical Observations: Daily monitoring for changes in behavior (lethargy, hyperactivity), physical appearance (ruffled fur, hunched posture), and any signs of pain or distress.

  • Body Weight: Measured at least twice weekly.

  • Food and Water Intake: Monitored daily.

  • Hematology and Serum Biochemistry: Blood samples should be taken at baseline and termination to assess organ function (e.g., liver enzymes, kidney function markers).

  • Histopathology: Microscopic examination of tissues from various organs to detect structural changes.

Q3: How do I design a study to assess the long-term toxicity of CH6953755?

For long-term toxicity assessment, subchronic or chronic toxicity studies are necessary.

  • Subchronic Studies: Evaluate the effects of repeated exposure over several weeks.

  • Chronic Studies: Conducted over a more extended period, typically six months or longer, and are crucial for drugs intended for prolonged use. The duration of these studies depends on the intended duration of clinical use of CH6953755.

Q4: What is the purpose of a recovery group in a toxicity study?

A recovery group consists of animals treated with CH6953755 for a specified period, followed by a treatment-free period. This group helps determine if the observed toxic effects are reversible or irreversible after dosing is stopped.

Q5: Which animal species should be used for testing CH6953755 toxicity?

Typically, toxicity studies are conducted in at least two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate). The choice of species should be based on which one has a metabolic profile for CH6953755 that is most similar to humans.

Q6: How can I reduce the number of animals used in my toxicity studies?

Adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) is crucial.

  • Replacement: Use in vitro methods like cell cultures or organ-on-a-chip technologies for initial toxicity screening to select less toxic candidates before in vivo testing.

  • Reduction: Use efficient study designs, such as the up-and-down method for acute toxicity, which requires fewer animals than traditional LD50 tests. Careful planning to combine endpoints can also reduce animal numbers.

  • Refinement: Use methods that minimize animal pain and distress, such as establishing humane endpoints.

Data Presentation

Table 1: Key Toxicity Endpoints and Their Significance

EndpointDefinitionSignificance in Toxicity Assessment
LD50 (Median Lethal Dose) The single dose of a substance that is lethal to 50% of the test animals.Provides a measure of the acute toxicity of a substance. A smaller LD50 indicates higher toxicity.
NOAEL (No-Observed-Adverse-Effect Level) The highest dose at which no statistically or biologically significant adverse effects are observed.A key value used to establish safe exposure limits for humans.
LOAEL (Lowest-Observed-Adverse-Effect Level) The lowest dose at which a statistically or biologically significant adverse effect is observed.Helps to define the dose-response relationship and identify the threshold for toxicity.
MTD (Maximum Tolerated Dose) The highest dose of a drug that does not cause unacceptable toxicity over a specified period.Used to select the high dose for subchronic and chronic toxicity studies.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Selection: Use a single sex of rodents (e.g., female rats).

  • Dosing: Dose one animal at a time, starting with the best estimate of the LD50.

  • Observation: Observe the animal for up to 14 days for signs of toxicity and mortality.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • Endpoint: The process continues until the approximate LD50 has been determined. This method typically requires fewer animals than a classical LD50 test.

Protocol 2: Subchronic (28-Day) Oral Toxicity Study

  • Animal Selection: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Group Allocation: Assign animals to at least three dose groups (low, mid, high) of CH6953755 and one control group receiving the vehicle. The high dose should be based on the MTD. A recovery group for the high dose and control groups is also recommended.

  • Dosing: Administer CH6953755 or vehicle daily by oral gavage for 28 consecutive days.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Clinical Pathology: Collect blood samples for hematology and serum biochemistry analysis at the end of the treatment period.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.

Visualizations

Toxicity_Pathway Hypothetical Signaling Pathway for CH6953755-Induced Hepatotoxicity CH6953755 CH6953755 ROS ↑ Reactive Oxygen Species (ROS) CH6953755->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress JNK_Activation JNK Activation Mitochondrial_Stress->JNK_Activation Apoptosis Hepatocyte Apoptosis JNK_Activation->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Hypothetical pathway of CH6953755-induced liver toxicity.

Experimental_Workflow General Workflow for Investigating Unexpected Toxicity Start Unexpected Toxicity Observed (e.g., High Mortality) Check_Formulation Verify Formulation (Concentration, Homogeneity) Start->Check_Formulation Review_Protocol Review Protocol (Dosing, Animal Strain, Vehicle) Start->Review_Protocol Necropsy Perform Necropsy and Histopathology Start->Necropsy Dose_Range_Finding Conduct New Dose Range-Finding Study Check_Formulation->Dose_Range_Finding Review_Protocol->Dose_Range_Finding Analyze Analyze Data and Identify Cause Dose_Range_Finding->Analyze Necropsy->Analyze Modify_Study Modify Study Protocol Analyze->Modify_Study

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Optimization

Technical Support Center: CH6953755 and YES1 Kinase Inhibition

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals investigating the effects of CH6953755 on YES1 phosphorylation. Frequently As...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals investigating the effects of CH6953755 on YES1 phosphorylation.

Frequently Asked Questions (FAQs)

Q1: Why is CH6953755 not inhibiting YES1 phosphorylation in my experiment?

This is an unexpected result, as published data consistently demonstrate that CH6953755 is a potent, selective, and orally active inhibitor of YES1 kinase.[1][2][3][4][5][6] It has been shown to effectively suppress the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), which is critical for its enzymatic activity.[1][2][7]

If you are not observing inhibition, the issue likely stems from experimental variables rather than the compound's intrinsic mechanism of action. This guide will walk you through potential causes and solutions.

Q2: How can I verify the integrity and activity of my CH6953755 compound?

Problems with the compound itself can be a primary source of experimental failure. Consider the following checks:

  • Purity and Identity: Whenever possible, verify the purity and identity of your compound batch using analytical methods like HPLC/MS.

  • Storage: CH6953755 should be stored under recommended conditions (e.g., -20°C or -80°C) to prevent degradation.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.[8]

  • Solubility: Ensure the compound is fully dissolved. CH6953755 is typically dissolved in DMSO to create a stock solution.[1][5] Poor solubility can lead to a lower effective concentration in your assay. When preparing working solutions in aqueous media, be mindful of potential precipitation.

Q3: What are the optimal experimental conditions for observing YES1 inhibition?

The efficacy of CH6953755 is dependent on the experimental setup. Please review the following critical parameters.

  • Concentration: The reported IC50 of CH6953755 for YES1 is 1.8 nM in biochemical assays.[1][2][3][4] For cell-based assays, effective concentrations typically range from 0.001 to 1 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Incubation Time: In cell culture, an incubation time of at least 2 hours has been shown to be effective for inhibiting YES1 autophosphorylation.[1] For cell growth inhibition assays, longer incubation periods (e.g., 4 days) may be necessary.[1]

  • Cell Line Selection: CH6953755 has demonstrated significant antitumor activity in cancer cell lines with YES1 gene amplification.[1] If your cell line has low or no YES1 expression or lacks this amplification, the inhibitory effects on downstream signaling and cell growth may be minimal.

  • Assay Type: The method used to detect phosphorylation is critical. Western blotting with a phospho-specific antibody against YES1 (pY426) is a common and reliable method. Kinase activity assays using luminescence, such as the Kinase-Glo® MAX assay, can also be used.[8]

Troubleshooting Guide

If you are confident in your compound's integrity, use the following table to troubleshoot your experimental workflow.

Potential Issue Recommended Action
Incorrect Inhibitor Concentration Perform a dose-response curve starting from a low nanomolar to a high micromolar range (e.g., 1 nM to 10 µM) to determine the IC50 in your system.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs) to find the optimal duration for observing inhibition of YES1 phosphorylation.
Low YES1 Expression or Activity Confirm YES1 protein expression levels in your cell line via Western blot or qPCR. Select a cell line with known YES1 amplification (e.g., KYSE70) as a positive control.[1][2]
Poor Compound Solubility Prepare fresh dilutions from a validated DMSO stock. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.
Suboptimal Assay Conditions Review your lysis buffer composition, antibody quality, and detection method. Ensure you are using appropriate positive controls (e.g., cells with high YES1 activity) and negative controls (vehicle-treated cells).
Cellular Resistance Mechanisms Consider the possibility of intrinsic or acquired resistance. This could involve compensatory signaling through other Src family kinases or unrelated pathways.[9][10]

Key Experimental Data

The following table summarizes the key quantitative data for CH6953755.

Parameter Value Reference
Target YES1 Kinase[1][2][7]
IC50 (Biochemical Assay) 1.8 nM[1][2][3][4]
Effective Cellular Concentration 1 nM - 1 µM[1]
Key Phosphorylation Site Inhibited Tyr426[1][2][7]

Visualized Workflows and Pathways

Troubleshooting Logic Flow

This diagram outlines a systematic approach to diagnosing why CH6953755 may not appear to inhibit YES1 phosphorylation in your experiments.

G cluster_troubleshooting Troubleshooting Path start Start: No Inhibition of p-YES1 Observed compound_check Step 1: Verify Compound Integrity (Purity, Storage, Solubility) start->compound_check protocol_check Step 2: Review Experimental Protocol (Concentration, Time, Controls) compound_check->protocol_check Compound OK compound_issue Issue Found: Replace/Re-purify Compound compound_check->compound_issue Issue Identified cell_check Step 3: Assess Cellular System (YES1 Expression, Cell Line) protocol_check->cell_check Protocol OK protocol_issue Issue Found: Optimize Dose/Time protocol_check->protocol_issue Issue Identified data_check Step 4: Analyze Data Interpretation (Quantification, Statistical Analysis) cell_check->data_check Cell System OK cell_issue Issue Found: Use Positive Control Cell Line cell_check->cell_issue Issue Identified conclusion Identify Source of Discrepancy data_check->conclusion Analysis OK data_issue Issue Found: Re-analyze Data data_check->data_issue Issue Identified RTK Upstream Signals (e.g., Receptor Tyrosine Kinases) YES1 YES1 RTK->YES1 Activation pYES1 p-YES1 (Active) (pY426) YES1->pYES1 Autophosphorylation YAP1 YAP1 pYES1->YAP1 Phosphorylates pYAP1 p-YAP1 YAP1->pYAP1 Nucleus Nucleus pYAP1->Nucleus Nuclear Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription CH6953755 CH6953755 CH6953755->YES1 Inhibits Autophosphorylation

References

Troubleshooting

Cell line contamination affecting CH6953755 experiment outcomes

This guide provides troubleshooting assistance for researchers encountering issues with CH6953755 experiments, with a focus on problems arising from cell line contamination. Frequently Asked Questions (FAQs) Q1: My IC50...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering issues with CH6953755 experiments, with a focus on problems arising from cell line contamination.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for CH6953755 are highly variable between experimental replicates. What could be the cause?

A1: Inconsistent IC50 values are a primary indicator of underlying issues. The most common cause is cell line contamination, where a faster-growing or more resistant cell line gradually overtakes your target culture.[1][2][3] This leads to a mixed population with a different response to CH6953755. Other potential causes include mycoplasma contamination, which can alter cellular metabolism and drug response, inconsistencies in compound concentration, or variations in cell seeding density.[4]

Q2: My control (un-dosed) cells are growing slower than expected or showing abnormal morphology. Could this be related to my CH6953755 results?

A2: Absolutely. Changes in the baseline health of your cell culture, such as reduced proliferation or morphological abnormalities, strongly suggest contamination.[5][6] Mycoplasma is a frequent culprit, as it is not visible by standard microscopy and can alter cell growth and gene expression.[4][6] Cross-contamination with a different, slower-growing cell line could also be the cause. These issues will fundamentally alter the experimental outcome and invalidate your results.[3]

Q3: What are the main types of cell line contamination I should be aware of?

A3: Cell culture contamination falls into two main categories:

  • Chemical Contamination: Includes impurities in media, sera, water, or from residues of detergents and disinfectants.[7]

  • Biological Contamination: This is more common and includes:

    • Bacteria, yeasts, and molds: Often visible by eye (turbidity) or standard microscopy.[6]

    • Viruses: Difficult to detect and can alter cell physiology.[8]

    • Mycoplasma: A type of bacteria lacking a cell wall, making it resistant to many antibiotics and invisible to standard microscopy.[4][9] It is a very common and insidious contaminant.[9]

    • Cross-contamination with another cell line: A frequent and serious problem where one cell line is unintentionally introduced into another.[3][10]

Q4: How can I be certain that the cell line I'm using is correct?

A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[11][12][13] This technique generates a unique genetic fingerprint for your cell line, which can be compared against reference databases to confirm its identity.[2][11][14] It is highly recommended to perform STR profiling when first receiving a new cell line and periodically thereafter.[15]

Troubleshooting Guide: Inconsistent Results with CH6953755

If you are observing unreliable or unexpected data, follow this workflow to diagnose and resolve the issue.

G cluster_0 Phase 1: Initial Observation & Quarantine cluster_1 Phase 2: Contamination Testing cluster_2 Phase 3: Analysis & Action A Inconsistent/Unexpected CH6953755 Results B Immediately Quarantine Affected Cultures & Reagents A->B C Visually Inspect Culture (Microscope) B->C D Test for Mycoplasma (e.g., PCR, Staining) C->D E Perform Cell Line Authentication (STR Profiling) C->E F Mycoplasma Positive? D->F G STR Profile Mismatch? E->G F->G No H Discard All Contaminated Cultures, Stocks, and Associated Reagents F->H Yes G->H Yes K Restart Experiment G->K No, Profile Matches & Mycoplasma Negative I Review Aseptic Technique & Lab Procedures H->I J Obtain New, Authenticated Cell Stock from a Reputable Source I->J J->K

Caption: Troubleshooting workflow for inconsistent experimental results.

Impact of Contamination on Experimental Data

Cell line contamination can dramatically alter the perceived efficacy of a compound like CH6953755. The following table illustrates a hypothetical scenario where a target cancer cell line (e.g., MCF-7) is contaminated with a faster-growing, more resistant cell line (e.g., HeLa).

Cell Line StatusTarget Cell Line (MCF-7) ProportionContaminant Cell Line (HeLa) ProportionApparent IC50 of CH6953755Interpretation
Pure Culture 100%0%15 nMExpected Efficacy
Low Contamination 90%10%45 nMCompound appears less potent
High Contamination 50%50%350 nMCompound appears ineffective
Culture Takeover <10%>90%>1000 nMFalse conclusion of drug resistance

Key Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based assay. Always follow the specific instructions provided with your commercial kit.

  • Sample Preparation:

    • Culture cells to approximately 80-90% confluency. For optimal results, ensure cells have been cultured without antibiotics for at least two weeks.

    • Collect 1 mL of the cell culture supernatant into a sterile 1.5 mL microcentrifuge tube.[16]

    • Heat the sample at 95°C for 5-10 minutes to lyse cells and release DNA.[17]

    • Centrifuge at maximum speed (e.g., 13,000 x g) for 2 minutes to pellet cell debris.[17]

    • The supernatant contains the DNA template for the PCR reaction.

  • PCR Reaction Setup:

    • In a PCR tube, prepare the master mix according to your kit's instructions. This typically includes a Taq polymerase, dNTPs, reaction buffer, and primers specific to mycoplasma 16S rRNA gene sequences.

    • Add 2-5 µL of your prepared supernatant (template) to the master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) in separate tubes.

  • Thermal Cycling & Analysis:

    • Perform PCR using a thermal cycler with the program specified by your kit. A typical program involves an initial denaturation, followed by 35-40 cycles of denaturation, annealing, and extension.[17]

    • Analyze the PCR products using agarose (B213101) gel electrophoresis. A band of the expected size (e.g., ~500 bp) in your sample lane indicates mycoplasma contamination.[17]

Protocol 2: Cell Line Authentication via STR Profiling

This protocol is a simplified overview. STR profiling is typically performed by specialized core facilities or commercial services.

  • Sample Submission:

    • Prepare a cell pellet containing at least 1-2 million cells or submit a flask of healthy, sub-confluent cells as per the service provider's instructions.

    • Clearly label your sample with the cell line name, passage number, and date.

  • DNA Extraction & Quantification:

    • Genomic DNA is extracted from the cell pellet using a commercial kit.

    • The concentration and purity of the extracted DNA are measured using a spectrophotometer.

  • Multiplex PCR:

    • A specific amount of DNA is used as a template in a multiplex PCR reaction.

    • This reaction uses multiple primer pairs, each tagged with a different fluorescent dye, to simultaneously amplify specific STR loci (typically 15-20 loci plus a gender-determining marker, Amelogenin).[13][15]

  • Capillary Electrophoresis & Data Analysis:

    • The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

    • An instrument detects the fluorescent fragments, and software analyzes the data to create a profile. The software determines the number of repeats at each STR locus.

    • The resulting STR profile is compared to a reference database (like the ATCC database) to authenticate the cell line. A match of ≥80% is typically required for authentication.[14]

Visualizing the Impact of Contamination

Contamination can disrupt the intended biological pathway being studied. If CH6953755 is designed to inhibit the "Proliferation Kinase" pathway, a contaminant cell line lacking this pathway's dependency will not respond to the drug.

G cluster_TargetCell Target Cell Line cluster_ContaminantCell Contaminant Cell Line GF Growth Factor Rec Receptor GF->Rec PK Proliferation Kinase Rec->PK Prolif Cell Proliferation PK->Prolif CH CH6953755 CH->PK AltPath Alternative Survival Pathway Prolif2 Cell Proliferation AltPath->Prolif2 CH2 CH6953755

Caption: CH6953755 mechanism and the effect of a resistant contaminant.

References

Optimization

How to handle CH6953755 precipitation in media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling CH6953755 in culture media. The following troubleshooting guides and frequently a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling CH6953755 in culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, such as precipitation, to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CH6953755 and what is its mechanism of action?

CH6953755 is a potent, orally active, and highly selective inhibitor of YES1 kinase, which is a member of the SRC family of protein-tyrosine kinases.[1][2] It has a reported IC50 of 1.8 nM and exhibits antitumor activity by targeting cancers that have YES1 gene amplification.[1][3][4] The compound works by preventing the autophosphorylation of YES1 at the Tyr426 site, which is crucial for its enzymatic activity.[1][3] This inhibition disrupts downstream signaling pathways, such as the Hippo-YAP1 pathway, that contribute to cancer cell proliferation.[3][5]

Q2: Why is my CH6953755 precipitating after being added to the cell culture medium?

Precipitation of CH6953755 in aqueous-based cell culture media is a common issue primarily due to its low aqueous solubility.[6] Several factors can cause or contribute to this issue:

  • Limited Aqueous Solubility: CH6953755 is insoluble in water.[6] When a concentrated stock solution, typically made in an organic solvent like DMSO, is introduced to the aqueous environment of the media, the compound can crash out of solution.

  • "Solvent Shock": This occurs when a concentrated organic stock solution is diluted too quickly into the culture medium.[7] The rapid change in solvent polarity causes a sharp decrease in the compound's solubility, leading to immediate precipitation.[7]

  • High Final Concentration: The target concentration of CH6953755 in your experiment may exceed its solubility limit in the specific cell culture medium being used.

  • Media Composition: Components within the media, such as salts, pH, and proteins (especially from fetal bovine serum), can influence the stability and solubility of the compound.[8][9]

  • Temperature Fluctuations: Changes in temperature can affect solubility. Preparing and using solutions at a consistent temperature is important to prevent precipitation.[7]

Q3: How should I prepare and store CH6953755 stock solutions to ensure maximum solubility?

Proper preparation and storage of stock solutions are critical to preventing precipitation.

Experimental Protocol: Preparing a Concentrated Stock Solution

Materials:

  • CH6953755 powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortexer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate Amount: Determine the mass of CH6953755 powder needed for your desired stock concentration and volume. The molecular weight is 552.55 g/mol .

  • Weigh Compound: Carefully weigh the CH6953755 powder in a sterile tube.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO. Using DMSO that has absorbed moisture can significantly reduce the compound's solubility.[1][6]

  • Dissolve: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots tightly sealed at -20°C for up to one year or at -80°C for up to two years.[1][6]

Q4: What is the recommended method for diluting the CH6953755 stock solution into my final culture medium?

To avoid "solvent shock" and subsequent precipitation, a careful, stepwise dilution method is recommended.

Experimental Protocol: Diluting Stock Solution into Culture Medium

Materials:

  • Concentrated CH6953755 stock solution (in DMSO)

  • Pre-warmed (37°C) serum-free cell culture medium

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile tubes

Procedure:

  • Prepare Intermediate Dilution: First, create an intermediate dilution of your stock solution in pre-warmed, serum-free medium. This acts as a buffer against the drastic polarity change. A 1:10 or 1:100 dilution is a good starting point.

  • Add Dropwise: Add the DMSO stock solution slowly and dropwise to the serum-free medium while gently vortexing or swirling the tube.[7] This gradual introduction helps the compound disperse and dissolve more effectively.

  • Final Dilution: Add the intermediate dilution to your final volume of pre-warmed complete culture medium to achieve the desired target concentration. Mix gently by inverting the tube.

  • Immediate Use: It is best to use the CH6953755-containing medium immediately after preparation for optimal results.[6]

Troubleshooting Guide

If you continue to experience precipitation, consult the following guide and the workflow diagram below.

G start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Use fresh, anhydrous DMSO. Use sonication to dissolve. check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->check_stock direct_dilution Direct dilution of concentrated stock? check_dilution->direct_dilution check_conc Is precipitation still observed? check_dilution->check_conc Using serial dilution serial_dilution Perform serial dilution. Add stock dropwise to pre-warmed media while mixing. direct_dilution->serial_dilution Yes serial_dilution->check_conc lower_conc Lower the final concentration. Determine lowest effective dose. check_conc->lower_conc Yes success Solution Clear: Proceed with Experiment check_conc->success No check_media Consider media components. Test with/without serum. Check media pH. lower_conc->check_media check_media->success

Caption: Troubleshooting workflow for resolving CH6953755 precipitation.

Quantitative Data Summary

The solubility of CH6953755 varies significantly across different solvents. This information is critical for preparing stock solutions and understanding its behavior in experiments.

SolventSolubilityConcentration (Molar)NotesCitation
DMSO100 mg/mL~181 mMUse fresh, anhydrous DMSO. Sonication may be needed.[1][6]
Ethanol4 mg/mL~7.2 mM-[6]
WaterInsoluble--[6]
10% DMSO in Corn Oil≥ 2.08 mg/mL≥ 3.76 mMFormulation for in vivo use.[1]
10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 2.08 mg/mL≥ 3.76 mMFormulation for in vivo use.[1]

CH6953755 Signaling Pathway

CH6953755 selectively inhibits YES1, a key node in cellular signaling. YES1 is a member of the SRC Family Kinases (SFKs) and participates in pathways that regulate cell growth and proliferation, primarily through the Hippo-YAP1 signaling axis.[3][5][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) YES1 YES1 RTK->YES1 Activates Hippo Hippo Pathway (LATS1/2) YES1->Hippo Inhibits YAP1_cyto YAP1 (Phosphorylated) YES1->YAP1_cyto Prevents S127 Phosphorylation PI3K PI3K/AKT Pathway YES1->PI3K Hippo->YAP1_cyto Phosphorylates (S127) Promotes Degradation YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Nuclear Translocation TEAD TEAD YAP1_nuc->TEAD Transcription Gene Transcription (Proliferation, Anti-apoptosis) TEAD->Transcription CH6953755 CH6953755 CH6953755->YES1 Inhibits

Caption: Simplified signaling pathway inhibited by CH6953755.

References

Troubleshooting

The impact of serum concentration on CH6953755 efficacy

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of CH6953755, a selective YES1 kinase inhibitor. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of CH6953755, a selective YES1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CH6953755?

A1: CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, which is a member of the SRC family of protein tyrosine kinases.[1][2] It functions by inhibiting the autophosphorylation of YES1 at Tyr426, a key step in its activation.[1][3] By blocking YES1 kinase activity, CH6953755 disrupts downstream signaling pathways that are critical for the proliferation and survival of cancer cells, particularly those with YES1 gene amplification.[1][4][5]

Q2: What is the role of the YES1-YAP1 signaling pathway in cancer, and how does CH6953755 affect it?

A2: The YES1-YAP1 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis. YES1 can activate the transcriptional co-activator YAP1 (Yes-associated protein 1) through mechanisms that can be independent of the canonical Hippo pathway.[6] This activation involves promoting the translocation of YAP1 to the nucleus, where it binds to TEAD transcription factors and drives the expression of genes that promote cell proliferation and inhibit apoptosis.[3] In cancers with YES1 gene amplification, this pathway is often hyperactivated. CH6953755 inhibits YES1, which in turn prevents the nuclear translocation and activation of YAP1, thereby suppressing the growth of these cancers.[3]

Q3: How does serum concentration affect the efficacy of CH6953755?

A3: The efficacy of small molecule inhibitors like CH6953755 can be significantly influenced by their concentration in serum. A crucial factor is the binding of the inhibitor to serum proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[7] This binding reduces the concentration of the free, unbound drug that is available to interact with its target, YES1 kinase. Therefore, the effective concentration of CH6953755 at the tumor site may be lower than the total concentration in the blood. It is important to consider that many preclinical in vitro studies use inhibitor concentrations that are substantially higher than the achievable and effective serum concentrations in a clinical setting.[7] This can lead to an overestimation of the drug's potency. When designing experiments, it is advisable to consider the clinically relevant concentration range to obtain more translatable results.

Q4: In which cancer types has CH6953755 shown preclinical activity?

A4: Preclinical studies have demonstrated that CH6953755 has antitumor activity in cancers harboring YES1 gene amplification.[1][5] This genetic alteration has been identified in various cancer types, including esophageal, lung, head and neck, and bladder cancers.[6] The presence of YES1 amplification can serve as a potential biomarker to identify patients who are more likely to respond to treatment with CH6953755.[7]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with CH6953755 and other small molecule kinase inhibitors.

Issue Possible Cause(s) Troubleshooting Steps
Discrepancy between in vitro IC50 and cellular assay results 1. Poor cell permeability: The compound may not efficiently cross the cell membrane. 2. High intracellular ATP concentration: In ATP-competitive inhibitors, high levels of cellular ATP can outcompete the inhibitor. 3. Efflux pumps: The compound may be actively transported out of the cell. 4. Serum protein binding in culture media: Fetal bovine serum (FBS) in the media can bind to the inhibitor, reducing its effective concentration.1. Assess cell permeability: Use cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA). 2. Optimize assay conditions: Consider the ATP concentration in biochemical assays to better mimic cellular conditions. 3. Use efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can help determine their role. 4. Reduce serum concentration: Perform assays in low-serum or serum-free media, if possible for the cell line. Ensure to include appropriate controls.
Off-target effects observed The inhibitor may be interacting with other kinases or cellular proteins.1. Perform a kinome scan: Screen CH6953755 against a broad panel of kinases to identify potential off-targets. 2. Use a structurally unrelated inhibitor: Compare the phenotype with another selective YES1 inhibitor that has a different chemical scaffold. 3. Rescue experiment: Attempt to rescue the phenotype by expressing a drug-resistant mutant of YES1. 4. Knockdown/knockout of YES1: Use siRNA or CRISPR to confirm that the observed phenotype is on-target.
Compound precipitation in culture media The compound has low aqueous solubility.1. Prepare fresh stock solutions: Use high-quality, anhydrous DMSO to prepare concentrated stock solutions. 2. Avoid repeated freeze-thaw cycles. 3. Do not store diluted solutions for extended periods. 4. Visually inspect media for precipitation after adding the compound. 5. Consider using a solubilizing agent like Pluronic F-68, but validate that it does not affect your experimental outcome.
Inconsistent results between experiments 1. Variability in cell culture conditions: Passage number, cell density, and media composition can affect results. 2. Inaccurate compound concentration: Pipetting errors or degradation of the compound. 3. Inconsistent incubation times. 1. Standardize cell culture protocols: Use cells within a defined passage number range and seed at a consistent density. 2. Verify compound concentration: Use freshly prepared dilutions from a validated stock solution. 3. Ensure precise timing for all experimental steps.

Quantitative Data Summary

The following table summarizes the available quantitative data for CH6953755.

Parameter Value Assay/Model Reference
IC50 1.8 nMIn vitro YES1 kinase assay[1][2][3][8][9]
In vitro cell growth inhibition 0.001 - 1 µMYES1-amplified cancer cell lines (4-day incubation)[1][9]
Inhibition of YES1 autophosphorylation 0.001 - 1 µMKYSE70 cells (2-hour incubation)[1][9]
In vivo efficacy 60 mg/kg/day (oral)Xenograft models[1][3][9]
In vivo dose-dependent target engagement 7.5, 15, 30, 60 mg/kg (oral)Xenograft models (suppression of phospho-Tyr426 YES1)[1][9]

Experimental Protocols

In Vitro YES1 Kinase Assay

This protocol is a general guideline for determining the IC50 of CH6953755 against YES1 kinase.

Materials:

  • Recombinant active YES1 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • CH6953755

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of CH6953755: Prepare a 10-point serial dilution of CH6953755 in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • Prepare kinase reaction mix: In each well of a 384-well plate, add the YES1 kinase and the substrate.

  • Add inhibitor: Add the serially diluted CH6953755 or controls to the wells.

  • Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for YES1 if known.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect signal: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Data analysis: Plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol measures the effect of CH6953755 on the viability of cancer cells.

Materials:

  • YES1-amplified cancer cell line (e.g., KYSE70)

  • Complete cell culture medium

  • CH6953755

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat with inhibitor: The next day, treat the cells with a serial dilution of CH6953755. Include a vehicle control (DMSO).

  • Incubate: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Measure viability: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Data analysis: Normalize the data to the vehicle-treated control. Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Workflow Diagrams

YES1_YAP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds YES1_inactive YES1 (inactive) RTK->YES1_inactive activates YES1_active YES1 (active) pY426 YES1_inactive->YES1_active autophosphorylation YAP1_cyto YAP1 YES1_active->YAP1_cyto activates YAP1_1433 YAP1-14-3-3 (Cytoplasmic sequestration) YAP1_cyto->YAP1_1433 Hippo pathway (LATS1/2 mediated phosphorylation) YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc translocates 1433 14-3-3 1433->YAP1_1433 CH6953755 CH6953755 CH6953755->YES1_inactive inhibits TEAD TEAD YAP1_nuc->TEAD binds Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes promotes transcription Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival

Caption: The YES1-YAP1 signaling pathway and the inhibitory action of CH6953755.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Lines Select YES1-amplified Cancer Cell Lines Kinase_Assay->Cell_Lines Cell_Viability Cell Viability/Proliferation Assay (Determine GI50) Cell_Lines->Cell_Viability Target_Engagement Western Blot for pYES1 (Confirm target engagement) Cell_Viability->Target_Engagement Xenograft Establish Xenograft Model (YES1-amplified tumor) Target_Engagement->Xenograft Treatment Oral Administration of CH6953755 Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement PK_PD Pharmacokinetic/Pharmacodynamic Analysis Treatment->PK_PD

Caption: A typical experimental workflow for evaluating the efficacy of CH6953755.

References

Optimization

Technical Support Center: Validating CH6953755 Activity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of CH6953755, a potent and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of CH6953755, a potent and selective YES1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is CH6953755 and what is its mechanism of action?

A1: CH6953755 is a potent, orally active, and selective inhibitor of YES1 kinase, which is a member of the SRC family of non-receptor tyrosine kinases.[1][2][3][4][5][6][7] Its mechanism of action involves binding to the ATP-binding site of YES1, thereby inhibiting its kinase activity.[1] This leads to the suppression of YES1 autophosphorylation at tyrosine 426 (Tyr426), a key step in its activation.[3][4] Downstream, the inhibition of YES1 by CH6953755 has been shown to regulate the transcriptional activity of Yes-associated protein 1 (YAP1) by controlling its nuclear translocation and serine phosphorylation.[4]

Q2: What is a suitable positive control for validating the activity of CH6953755 in a cell-based assay?

A2: Dasatinib is a well-established, potent inhibitor of SRC family kinases, including YES1, and can be used as a positive control to validate the experimental effects of CH6953755.[1][8][9] It has been demonstrated to inhibit the proliferation of cancer cell lines with high YES1 expression and can be used to confirm that the experimental setup is sensitive to YES1 inhibition.

Q3: Which cell lines are recommended for testing the activity of CH6953755?

A3: Cell lines with documented YES1 gene amplification are ideal for testing the efficacy of CH6953755. Examples of such cell lines include the esophageal cancer cell line KYSE70 and the lung cancer cell line OACP4 C.[3] Non-YES1-amplified cell lines can be used as negative controls to demonstrate selectivity.

Q4: What are the expected outcomes of successful CH6953755 treatment in a sensitive cell line?

A4: Successful treatment of a YES1-amplified cancer cell line with CH6953755 should result in:

  • A dose-dependent decrease in cell viability and proliferation.[3][4]

  • A reduction in the phosphorylation of YES1 at Tyr426.[3][4]

  • Potential changes in the localization and activity of the downstream effector YAP1.[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of CH6953755 on the viability of cancer cells using a colorimetric MTT assay.

Materials:

  • YES1-amplified (e.g., KYSE70) and non-amplified cancer cell lines

  • Complete cell culture medium

  • CH6953755 (dissolved in DMSO)

  • Dasatinib (positive control, dissolved in DMSO)

  • Vehicle control (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of CH6953755 and Dasatinib in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

  • Remove the overnight culture medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-YES1 (Tyr426) Detection

This protocol describes the detection of changes in YES1 phosphorylation at Tyr426 upon treatment with CH6953755.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-YES1 (Tyr426) and anti-total YES1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with CH6953755, Dasatinib, or vehicle control for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-YES1 (Tyr426) primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total YES1.

Troubleshooting Guide

Issue Potential Cause Recommendation
No or weak effect of CH6953755 on cell viability 1. Cell line does not have YES1 gene amplification. 2. CH6953755 concentration is too low. 3. Incubation time is too short. 4. Compound degradation.1. Confirm the YES1 amplification status of your cell line. 2. Perform a dose-response experiment with a wider concentration range. 3. Conduct a time-course experiment to determine the optimal treatment duration. 4. Ensure proper storage of the compound stock solution and prepare fresh dilutions for each experiment.
High background in Western blot for phospho-YES1 1. Blocking is insufficient. 2. Primary or secondary antibody concentration is too high. 3. Washing steps are inadequate. 4. Use of milk as a blocking agent.1. Increase blocking time or try a different blocking agent (e.g., BSA). 2. Titrate the antibody concentrations to find the optimal dilution. 3. Increase the number and duration of wash steps. 4. Use BSA for blocking when detecting phosphoproteins to avoid cross-reactivity with casein in milk.[12]
Dasatinib (positive control) shows no effect 1. Experimental system is not responsive to SRC family kinase inhibition. 2. Dasatinib has degraded.1. Verify the expression and activity of SRC family kinases in your cell line. 2. Use a fresh aliquot of Dasatinib.
Inconsistent results between experiments 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Fluctuation in reagent concentrations.1. Ensure accurate and consistent cell counting and seeding. 2. Standardize all incubation periods. 3. Prepare fresh reagents and ensure accurate dilutions.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of CH6953755 and Positive Control

CompoundTargetAssay TypeCell LineIC50
CH6953755 YES1 KinaseCell Viability (MTT)KYSE70 (YES1-amplified)~1.8 nM[1][2][3][5][6][7]
Dasatinib SRC Family KinasesCell ViabilityYES1-amplified cellsVaries by cell line

Visualizations

CH6953755_Signaling_Pathway cluster_activation YES1 Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling CH6953755 CH6953755 YES1 YES1 Kinase CH6953755->YES1 Inhibits pYES1 Phospho-YES1 (Tyr426) (Active) YES1->pYES1 Autophosphorylation YAP1_cyto YAP1 (Cytoplasm) pYES1->YAP1_cyto Promotes Nuclear Translocation YAP1_nuc YAP1 (Nucleus) YAP1_cyto->YAP1_nuc Transcription Gene Transcription (Proliferation, Survival) YAP1_nuc->Transcription Co-activates

Caption: Signaling pathway of YES1 and its inhibition by CH6953755.

Experimental_Workflow cluster_assays Perform Assays start Start: Select YES1-amplified and non-amplified cell lines seed_cells Seed cells in appropriate plates start->seed_cells treat_cells Treat cells with: - CH6953755 (dose-response) - Dasatinib (positive control) - Vehicle (negative control) seed_cells->treat_cells incubate Incubate for defined period treat_cells->incubate cell_viability Cell Viability Assay (MTT) incubate->cell_viability western_blot Western Blot for p-YES1 and Total YES1 incubate->western_blot analyze_data Analyze Data: - Calculate IC50 - Quantify protein bands cell_viability->analyze_data western_blot->analyze_data conclusion Conclusion: Validate CH6953755 activity and selectivity analyze_data->conclusion

Caption: Workflow for validating CH6953755 activity.

References

Troubleshooting

Technical Support Center: Overcoming Acquired Resistance to CH6953755 in Cancer Cells

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing acquired resistance to the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing acquired resistance to the selective YES1 kinase inhibitor, CH6953755.

Frequently Asked Questions (FAQs)

Q1: What is CH6953755 and what is its mechanism of action?

A1: CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] It functions by inhibiting the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[1][2] Inhibition of YES1 kinase activity by CH6953755 leads to the suppression of downstream signaling pathways, including the Hippo-YAP1 pathway, thereby inhibiting the proliferation of cancer cells with YES1 gene amplification.[1][4]

Q2: What is the primary known mechanism of acquired resistance to CH6953755?

A2: The primary described mechanism of acquired resistance to CH6953755 is the acquisition of a "gatekeeper" mutation in the YES1 kinase domain, specifically the T348I mutation. This mutation is located at the inhibitor's binding site and is predicted to sterically hinder the binding of CH6953755, thereby reducing its inhibitory effect.

Q3: Are there other potential mechanisms of acquired resistance to CH6953755?

A3: While the YES1 T348I mutation is a documented mechanism, other potential mechanisms of resistance, common to targeted therapies, could include:

  • Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that bypass the need for YES1 signaling to maintain cell proliferation and survival.[5][6][7][8] Examples of bypass pathways could involve the activation of other receptor tyrosine kinases (RTKs) or downstream signaling components like the PI3K/AKT or MAPK/ERK pathways.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can lead to increased efflux of the drug from the cancer cell, thereby reducing its intracellular concentration and efficacy.[9][10][11]

Q4: My cells are showing reduced sensitivity to CH6953755. How can I determine the mechanism of resistance?

A4: To investigate the mechanism of resistance, a systematic approach is recommended:

  • Sequence the YES1 gene: Analyze the kinase domain of the YES1 gene in your resistant cell population to check for the presence of the T348I mutation or other potential mutations.

  • Assess bypass pathway activation: Use techniques like phosphoproteomics or western blotting to analyze the activation status of key signaling molecules in pathways such as PI3K/AKT and MAPK/ERK in the presence of CH6953755.

  • Evaluate drug efflux: Measure the expression and activity of common ABC transporters (e.g., MDR1, MRP1, ABCG2) in your resistant cells compared to the parental, sensitive cells.

Troubleshooting Guides

Problem 1: Decreased efficacy of CH6953755 in cell viability assays.

Your cancer cell line, previously sensitive to CH6953755, now shows a significant increase in its IC50 value.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Development of a gatekeeper mutation (e.g., YES1 T348I) 1. Sequence the YES1 kinase domain: Extract genomic DNA from both sensitive (parental) and resistant cell populations. Amplify the YES1 kinase domain using PCR and perform Sanger sequencing to identify any mutations. 2. Compare IC50 values: If the T348I mutation is confirmed, the observed resistance is likely due to this on-target alteration.
Activation of bypass signaling pathways 1. Perform a phospho-kinase array: Compare the phosphorylation status of a panel of receptor tyrosine kinases and downstream signaling proteins between sensitive and resistant cells treated with CH6953755. 2. Western Blot Analysis: Based on the array results, perform western blots to confirm the hyperactivation of specific signaling pathways (e.g., p-AKT, p-ERK) in resistant cells. 3. Combination treatment: Test the effect of combining CH6953755 with an inhibitor of the identified bypass pathway to see if sensitivity can be restored.
Increased drug efflux 1. Quantitative RT-PCR (qRT-PCR): Measure the mRNA expression levels of major ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in resistant and sensitive cells. 2. Western Blot Analysis: Confirm the increased protein expression of the corresponding ABC transporters. 3. Efflux pump inhibitor studies: Treat resistant cells with CH6953755 in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) and assess if sensitivity is restored in your cell viability assay.
Experimental variability 1. Thaw a new vial of parental cells: Ensure the observed resistance is not due to genetic drift of the parental line. 2. Verify drug concentration and stability: Confirm the concentration of your CH6953755 stock solution and ensure it has been stored correctly. 3. Optimize cell viability assay: Review your assay protocol for potential issues such as cell seeding density, incubation times, and reagent concentrations.[12][13][14]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of CH6953755 against sensitive and resistant cancer cell lines.

Cell LineYES1 StatusCH6953755 IC50 (nM)Reference
KYSE70YES1 Amplified1.8[1][2][3]
KYSE70_YES1-WTYES1 Wild-Type (overexpressed)Sensitive (qualitative)
KYSE70_YES1-GKYES1 T348I Mutant (overexpressed)Resistant (qualitative)
OACP4 CYES1 AmplifiedSensitive (qualitative)
OACP4 C_YES1-GKYES1 T348I Mutant (overexpressed)Resistant (qualitative)
K562Non-YES1 AmplifiedLess Sensitive (qualitative)

Experimental Protocols

Protocol 1: Generation of CH6953755-Resistant Cell Lines

This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.[15][16]

Materials:

  • Parental cancer cell line sensitive to CH6953755

  • Complete cell culture medium

  • CH6953755 stock solution (e.g., 10 mM in DMSO)

  • Sterile culture flasks/plates

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of CH6953755 for the parental cell line.

  • Initial drug exposure: Start by culturing the parental cells in their complete medium containing CH6953755 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor cell growth: Observe the cells daily. Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with fresh drug-containing medium every 2-3 days.

  • Gradual dose escalation: Once the cells resume a stable growth rate (similar to the parental line in the absence of the drug), increase the concentration of CH6953755 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat dose escalation: Repeat step 4, allowing the cells to adapt to each new concentration before increasing it further. This process can take several months.

  • Characterize the resistant population: Once the cells are able to proliferate in a significantly higher concentration of CH6953755 (e.g., 10-fold the initial IC50), the population is considered resistant.

  • Establish a stable resistant line: At this point, you can either maintain the resistant population under continuous drug pressure or perform single-cell cloning to establish a clonal resistant cell line.

  • Confirm resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line. The resistant line should show a significant fold-increase in the IC50 value.

Protocol 2: Western Blot Analysis of YES1 and YAP1 Phosphorylation

This protocol outlines the steps for analyzing the phosphorylation status of YES1 and the total protein levels of YES1 and its downstream effector YAP1.[17][18][19][20]

Materials:

  • Parental and resistant cell lysates

  • RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-YES1 (Tyr426)

    • Rabbit anti-YES1

    • Rabbit anti-YAP1

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera or film)

Procedure:

  • Protein quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • Gel electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel until adequate separation of proteins is achieved.

  • Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary antibody incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the ECL substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to compare the protein levels between samples.

Visualizations

CH6953755_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) YES1_inactive YES1 (inactive) Receptor_Tyrosine_Kinase->YES1_inactive Activation YES1_active p-YES1 (Tyr426) (active) YES1_inactive->YES1_active Autophosphorylation YAP1_cyto YAP1 YES1_active->YAP1_cyto Phosphorylation (other sites) pYAP1_S127 p-YAP1 (S127) (inactive) YAP1_cyto->pYAP1_S127 LATS1/2 YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Nuclear Translocation TEAD TEAD YAP1_nuc->TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Promotes CH6953755 CH6953755 CH6953755->YES1_active Inhibition

Caption: Mechanism of action of CH6953755 in cancer cells.

Acquired_Resistance_Mechanisms cluster_resistance Acquired Resistance CH6953755 CH6953755 YES1_WT Wild-Type YES1 CH6953755->YES1_WT Inhibition Cell_Death Apoptosis / Growth Arrest YES1_WT->Cell_Death Gatekeeper_Mutation Gatekeeper Mutation (e.g., T348I) Gatekeeper_Mutation->CH6953755 Prevents Binding Bypass_Pathway Bypass Pathway Activation (e.g., p-AKT, p-ERK) Cell_Survival Cell Proliferation & Survival Bypass_Pathway->Cell_Survival Promotes Drug_Efflux Increased Drug Efflux (e.g., ABC Transporters) Drug_Efflux->CH6953755 Reduces Intracellular Concentration

Caption: Potential mechanisms of acquired resistance to CH6953755.

Troubleshooting_Workflow Start Decreased CH6953755 Sensitivity (Increased IC50) Seq_YES1 Sequence YES1 Kinase Domain Start->Seq_YES1 Check_Mutation Gatekeeper Mutation (T348I) Present? Seq_YES1->Check_Mutation On_Target_Resistance On-Target Resistance Confirmed Check_Mutation->On_Target_Resistance Yes Analyze_Bypass Analyze Bypass Pathways (Phospho-Array / Western Blot) Check_Mutation->Analyze_Bypass No Check_Bypass Bypass Pathway Activated? Analyze_Bypass->Check_Bypass Bypass_Resistance Investigate Specific Bypass Inhibitors Check_Bypass->Bypass_Resistance Yes Analyze_Efflux Analyze ABC Transporter Expression / Function Check_Bypass->Analyze_Efflux No Check_Efflux Increased Efflux? Analyze_Efflux->Check_Efflux Efflux_Resistance Test with Efflux Pump Inhibitors Check_Efflux->Efflux_Resistance Yes Other_Mechanisms Consider Other Mechanisms (e.g., Target Upregulation) Check_Efflux->Other_Mechanisms No

Caption: A logical workflow for troubleshooting CH6953755 resistance.

References

Optimization

CH6953755 degradation and how to prevent it

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and use of CH6953755, a potent and selective YES1 kinase inhibito...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and use of CH6953755, a potent and selective YES1 kinase inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is CH6953755 and what is its primary mechanism of action?

A1: CH6953755 is an orally active and selective inhibitor of YES1 (YES proto-oncogene 1, Src family tyrosine kinase), a non-receptor tyrosine kinase.[1][2] Its primary mechanism of action is the inhibition of YES1 kinase activity, which plays a crucial role in cell proliferation, survival, and oncogenesis.[3][4] By inhibiting YES1, CH6953755 can prevent the autophosphorylation of YES1 and disrupt downstream signaling pathways, such as the YAP1 pathway, leading to antitumor activity in cancers with YES1 gene amplification.[1][5]

Q2: What are the recommended storage conditions for CH6953755 to ensure its stability?

A2: To maintain the integrity and activity of CH6953755, proper storage is critical. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one year, or at -80°C for up to two years.[2] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[6]

Q3: My experimental results with CH6953755 are inconsistent. Could this be due to compound degradation?

A3: Inconsistent results can indeed be a sign of compound degradation. Small molecule inhibitors can be susceptible to degradation over time, especially when exposed to factors such as light, repeated freeze-thaw cycles, or suboptimal storage conditions. It is also possible for the compound to degrade in aqueous experimental media. To ensure consistency, it is recommended to prepare fresh working solutions from a frozen stock for each experiment and to handle the compound with care to minimize exposure to potentially degrading conditions.

Q4: What are the common degradation pathways for small molecule inhibitors like CH6953755?

A4: While specific degradation pathways for CH6953755 have not been extensively documented in publicly available literature, small molecule kinase inhibitors, particularly those with heterocyclic structures, can be susceptible to several common degradation pathways:

  • Hydrolysis: The breakdown of a compound due to reaction with water. This can be influenced by the pH of the solution.

  • Oxidation: Degradation caused by reaction with oxygen. This can be a concern for molecules with electron-rich moieties.

  • Photodecomposition: Degradation upon exposure to light, particularly UV light. It is advisable to protect solutions of CH6953755 from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Inhibitory Activity in Assay Compound degradation in stock solution or working solution.- Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare working solutions immediately before use.- Protect solutions from light and store at the recommended temperature.
Precipitation of the compound in the assay medium.- Ensure the final concentration of DMSO or other organic solvents is low (typically <0.5%).- Visually inspect for any precipitate after adding the compound to the medium.- Consider using a solubility enhancer if precipitation is observed.
High Variability Between Replicates Incomplete solubilization of the compound.- Ensure the compound is fully dissolved in the stock solution by vortexing or gentle sonication.- Confirm the solubility of the compound in your specific assay medium at the desired concentration.
Inconsistent pipetting or handling.- Use calibrated pipettes and practice consistent pipetting techniques.- Ensure uniform mixing of the compound in the assay wells.
Unexpected Biological Effects Off-target effects of the inhibitor.- Titrate the concentration of CH6953755 to use the lowest effective concentration.- Use a structurally different YES1 inhibitor as a control to confirm that the observed phenotype is due to YES1 inhibition.
Degradation products may have biological activity.- Assess the purity of your CH6953755 stock solution using analytical methods like HPLC or LC-MS to check for the presence of degradation products.

Experimental Protocols

Protocol 1: Preparation of CH6953755 Stock Solution

Objective: To prepare a stable, high-concentration stock solution of CH6953755 for use in various experiments.

Materials:

  • CH6953755 solid powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid CH6953755 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of CH6953755 powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but the temperature stability of the compound should be considered.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize exposure to light and to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of CH6953755 Stability in Aqueous Buffer using HPLC

Objective: To determine the stability of CH6953755 in a specific aqueous buffer over time.

Materials:

  • CH6953755 stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

Procedure:

  • Preparation of Working Solution: Prepare a working solution of CH6953755 at the desired final concentration (e.g., 10 µM) by diluting the DMSO stock solution into the aqueous buffer. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

  • Time-Zero Sample (T=0): Immediately after preparing the working solution, take an aliquot and inject it into the HPLC system to obtain the initial peak area of CH6953755. This will serve as the 100% reference.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC system.

  • HPLC Analysis:

    • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradation products.

    • Monitor the elution profile at a wavelength where CH6953755 has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of CH6953755 remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0.

    • Plot the percentage of remaining CH6953755 against time to determine the degradation kinetics.

Data Presentation

Table 1: Recommended Storage Conditions for CH6953755

Form Storage Temperature Duration Notes
Solid-20°CUp to 1 yearProtect from moisture.
-80°CUp to 2 yearsProtect from moisture.
Stock Solution (in DMSO)-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: Example Data from a Hypothetical Stability Study of CH6953755 in PBS (pH 7.4) at 37°C

Time (hours) % CH6953755 Remaining (Mean ± SD, n=3)
0100 ± 0.5
298.2 ± 1.1
895.5 ± 2.3
2489.7 ± 3.5
4880.1 ± 4.2

Note: This is hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

CH6953755_Troubleshooting_Workflow cluster_start Start: Inconsistent Experimental Results cluster_investigation Troubleshooting Steps cluster_outcome Potential Outcomes & Solutions start Inconsistent Results (e.g., loss of activity, high variability) check_stock 1. Check Stock Solution - Purity (HPLC/LC-MS) - Concentration start->check_stock check_handling 2. Review Handling Procedures - Fresh working solutions? - Freeze-thaw cycles minimized? check_stock->check_handling Stock OK degraded_stock Stock Degraded - Prepare fresh stock - Review storage check_stock->degraded_stock Degradation Detected check_assay 3. Evaluate Assay Conditions - Solubility in media? - Potential interactions? check_handling->check_assay Handling OK handling_issue Handling Issue - Implement stricter protocols - Use fresh aliquots check_handling->handling_issue Improper Handling assay_issue Assay Condition Issue - Modify assay buffer - Test solubility check_assay->assay_issue Issue Identified resolved Problem Resolved degraded_stock->resolved handling_issue->resolved assay_issue->resolved

Troubleshooting workflow for inconsistent results with CH6953755.

YES1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) YES1 YES1 RTK->YES1 Activation YAP1_cyto YAP1 (Inactive) YES1->YAP1_cyto Phosphorylation (Activation) PI3K_AKT PI3K/AKT Pathway YES1->PI3K_AKT Activation YAP1_nucl YAP1 (Active) YAP1_cyto->YAP1_nucl Nuclear Translocation CH6953755 CH6953755 CH6953755->YES1 Inhibition TEAD TEAD YAP1_nucl->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

Simplified YES1 signaling pathway and the inhibitory action of CH6953755.

References

Troubleshooting

Technical Support Center: CH6953755 Dosage and Administration Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting CH6953755 dosage for various tumor models. The information is presented in a que...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting CH6953755 dosage for various tumor models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is CH6953755 and what is its mechanism of action?

A1: CH6953755 is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of kinases.[1][2] Its mechanism of action involves the inhibition of YES1 kinase activity by preventing its autophosphorylation at Tyr426.[1][2] This disruption of YES1 signaling has been shown to have antitumor activity, particularly in cancers with YES1 gene amplification.[1][2][3]

Q2: Which tumor models are sensitive to CH6953755?

A2: CH6953755 has demonstrated efficacy in preclinical models of cancers harboring YES1 gene amplification.[3][4] YES1 amplification has been identified in various cancer types, including esophageal, lung, head and neck, and bladder cancer, making these relevant tumor models for investigation.[4] Specifically, the esophageal cancer cell line KYSE70 and the Rat-2_YES1 xenograft model have been used in studies with CH6953755.[1][5]

Q3: What is the recommended starting dosage for in vitro studies?

A3: For in vitro cell-based assays, concentrations of CH6953755 typically range from 0.001 µM to 1 µM.[1] Treatment duration can vary, with effects on cell growth observed after 4 days and inhibition of YES1 phosphorylation seen within 2 hours.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Q4: What is the recommended starting dosage for in vivo studies?

A4: For in vivo studies in mouse xenograft models, oral administration of CH6953755 has been shown to be effective. Doses ranging from 7.5 mg/kg to 60 mg/kg per day have been used.[1] A daily oral dose of 60 mg/kg for 10 days has demonstrated significant antitumor activity in a Rat-2_YES1 xenograft model.[1][3] Dose-dependent suppression of phospho-Tyr426 YES1 has been observed within this range.[1]

Q5: How should CH6953755 be formulated for oral administration in mice?

A5: CH6953755 can be formulated for oral gavage in several ways. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Other options include a suspension in 0.5% methylcellulose (B11928114) or a solution in corn oil.[1][6] The choice of vehicle may depend on the required concentration and stability of the formulation.

Troubleshooting Guides

In Vitro Experiments

IssuePossible CauseTroubleshooting Steps
Low potency (high IC50 value) in a YES1-amplified cell line Incorrect compound concentration.Verify the concentration of your CH6953755 stock solution. Prepare fresh dilutions for each experiment.
Cell line authentication.Ensure the cell line is indeed YES1-amplified and has not been misidentified or contaminated.
Assay interference.Some assay reagents may interfere with the compound. Consider using an alternative cell viability assay (e.g., switch from MTT to a luminescence-based assay).
Inconsistent results between experiments Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment. Use a cell counter for accuracy.
Passage number of cells.Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics.
Compound degradation.Store CH6953755 stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]

In Vivo Experiments

IssuePossible CauseTroubleshooting Steps
No significant tumor growth inhibition Insufficient drug exposure.Increase the dose of CH6953755 within the recommended range (up to 60 mg/kg/day).[1] Consider increasing the dosing frequency if tolerated.
Poor oral bioavailability.Ensure proper oral gavage technique to deliver the full dose to the stomach. Check the formulation for any precipitation of the compound.
Tumor model resistance.Confirm YES1 amplification in your xenograft model. Some tumor models may have intrinsic or acquired resistance mechanisms.
Toxicity or weight loss in mice Dose is too high.Reduce the dosage of CH6953755. Monitor the animals daily for signs of toxicity and record body weights regularly.
Vehicle toxicity.Ensure the vehicle used for formulation is well-tolerated. If necessary, test the vehicle alone in a control group of animals.
Difficulty with oral gavage Improper restraint.Ensure the mouse is properly restrained to allow for a straight path for the gavage needle.
Incorrect needle placement.Measure the gavage needle length against the mouse to ensure it will reach the stomach without causing injury. If resistance is met, do not force the needle.

Quantitative Data Summary

Table 1: In Vitro Efficacy of CH6953755 in Cancer Cell Lines

Cell LineCancer TypeYES1 AmplificationIC50 (µM)Reference
KYSE70Esophageal Squamous Cell CarcinomaYes~0.01[5]
OACP4 CEsophageal AdenocarcinomaYes~0.03[5]
K562 (expressing YES1-WT)Chronic Myelogenous LeukemiaNo>1[5]

Table 2: In Vivo Efficacy of CH6953755 in a Xenograft Model

Tumor ModelMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
Rat-2_YES1 XenograftBALB/c-nu/nuCH6953755 (60 mg/kg)Oral, daily for 10 daysSignificant antitumor activity observed[1][3]
Rat-2_YES1 XenograftBALB/c-nu/nuVehicleOral, daily for 10 days-[1][3]

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of CH6953755 in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. In Vivo Xenograft Tumor Model and Drug Administration

  • Cell Preparation: Harvest cancer cells with YES1 amplification during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., BALB/c-nu/nu).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Prepare the CH6953755 formulation for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Administer the specified dose (e.g., 60 mg/kg) daily via oral gavage. The control group should receive the vehicle only.

  • Endpoint: Continue treatment for the specified duration (e.g., 10 days) and monitor tumor volume and animal body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis.

3. Western Blot for Phospho-YES1 and Phospho-YAP1

  • Cell Lysis: Treat cells with CH6953755 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-YES1 (Tyr426), total YES1, phospho-YAP1, and total YAP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

YES1_Signaling_Pathway CH6953755 Mechanism of Action cluster_nucleus CH6953755 CH6953755 pYES1 p-YES1 (Tyr426) (Active) CH6953755->pYES1 Inhibition YES1 YES1 YES1->pYES1 Autophosphorylation YAP1 YAP1 pYES1->YAP1 Phosphorylation (Serine) pYAP1 p-YAP1 (Inactive, Cytoplasmic) YAP1->pYAP1 TEAD TEAD YAP1->TEAD Binding Proliferation Cell Proliferation & Survival TEAD->Proliferation Gene Transcription Nucleus Nucleus

Caption: Mechanism of action of CH6953755 in the YES1-YAP1 signaling pathway.

Experimental_Workflow In Vivo Xenograft Experimental Workflow CellCulture 1. Cell Culture (YES1-amplified cancer cells) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Treatment (CH6953755 or Vehicle) Randomization->Treatment Endpoint 6. Endpoint Analysis (Tumor size, Western blot) Treatment->Endpoint

Caption: Workflow for in vivo efficacy studies of CH6953755 in xenograft models.

References

Optimization

Technical Support Center: Ensuring Reproducibility in CH6953755-Based Studies

This technical support center provides researchers, scientists, and drug development professionals with essential resources to ensure the reproducibility of studies involving the selective YES1 kinase inhibitor, CH695375...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential resources to ensure the reproducibility of studies involving the selective YES1 kinase inhibitor, CH6953755. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data derived from foundational studies.

Frequently Asked Questions (FAQs)

Q1: What is CH6953755 and what is its primary mechanism of action?

A1: CH6953755 is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of protein tyrosine kinases.[1] Its primary mechanism of action is the inhibition of YES1 kinase activity, which in turn prevents the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in its activation.[1] By inhibiting YES1, CH6953755 disrupts downstream signaling pathways, notably the YES1-YAP1 axis, leading to anti-tumor activity in cancers with YES1 gene amplification.[2][3]

Q2: How should I store and prepare CH6953755 for in vitro and in vivo experiments?

A2: For long-term storage, CH6953755 powder should be stored at -20°C. For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, the vehicle will depend on the route of administration, but a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure complete dissolution of the compound.

Q3: I am not observing the expected growth inhibition in my YES1-amplified cell line. What are the possible reasons?

A3: Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include cell line integrity, compound concentration and stability, and the specific assay conditions.

Q4: What are the key downstream biomarkers to confirm CH6953755 activity in my model?

A4: The most direct biomarker of CH6953755 activity is a decrease in the phosphorylation of YES1 at Tyr426. Additionally, you can assess the downstream effects on the YAP1 signaling pathway, such as changes in the subcellular localization of YAP1 (nuclear to cytoplasmic) and alterations in the expression of YAP1 target genes.

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with CH6953755.

Issue 1: Inconsistent or No Inhibition of Cell Proliferation in YES1-Amplified Cancer Cell Lines
Possible Cause Suggested Solution
Cell Line Integrity Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure that the YES1 amplification status is as expected using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Compound Degradation Prepare fresh dilutions of CH6953755 from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Dosing Confirm the final concentration of CH6953755 in your culture medium. Perform a dose-response curve to determine the IC50 in your specific cell line and compare it to published data.
Assay-Specific Issues Ensure that the cell seeding density is appropriate and that the assay duration is sufficient for the compound to exert its effect (e.g., 4 days for a cell viability assay).
Issue 2: Difficulty in Detecting a Decrease in YES1 Phosphorylation (p-YES1 Tyr426) by Western Blot
Possible Cause Suggested Solution
Sample Preparation Work quickly and keep samples on ice to minimize phosphatase activity. Use lysis buffers supplemented with fresh phosphatase and protease inhibitors.
Antibody Quality Use a phospho-specific antibody for p-YES1 (Tyr426) that has been validated for western blotting. Titrate the antibody to determine the optimal concentration.
Low Abundance of p-YES1 You may need to enrich for phosphoproteins or immunoprecipitate total YES1 before blotting for the phosphorylated form.
Blocking Buffer Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
Insufficient Treatment Time Perform a time-course experiment to determine the optimal duration of CH6953755 treatment for observing a reduction in p-YES1. A 2-hour treatment has been shown to be effective.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for CH6953755 from the foundational study by Hamanaka et al., 2019.

Table 1: In Vitro Activity of CH6953755

Parameter Value Context
YES1 Kinase IC50 1.8 nMCell-free enzymatic assay.[1]
Cell Proliferation IC50 VariesIn a panel of 66 cancer cell lines, the seven YES1-amplified lines showed significantly higher sensitivity to CH6953755 than the non-amplified lines.[2]

Table 2: In Vivo Antitumor Efficacy of CH6953755 in a Xenograft Model

Model Treatment Outcome
Rat-2_YES1 XenograftCH6953755 (60 mg/kg, oral, daily)Significant antitumor activity was observed.[2]
Xenograft TumorsCH6953755 (oral administration)Dose-dependent suppression of phospho-Tyr426 YES1 in tumor tissues.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving CH6953755, adapted from Hamanaka et al., 2019.

Cell Proliferation Assay
  • Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density for each cell line to ensure exponential growth throughout the assay.

  • Compound Treatment: The day after seeding, add serial dilutions of CH6953755 (typically ranging from 0.001 to 1 µM) to the wells.

  • Incubation: Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement: Assess cell viability using a suitable method, such as a reagent that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis of YES1 Phosphorylation
  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of CH6953755 for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Immunoprecipitation (Optional but Recommended): Incubate the cell lysates with an antibody against total YES1 to enrich for the protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-YES1 (Tyr426) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total YES1 as a loading control.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously implant YES1-amplified cancer cells (e.g., Rat-2_YES1) into immunocompromised mice.

  • Tumor Growth: Monitor tumor growth regularly using calipers.

  • Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into vehicle control and treatment groups. Administer CH6953755 orally at the desired dose and schedule (e.g., 60 mg/kg, daily).

  • Tumor Volume Measurement: Continue to measure tumor volume throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised at a specific time point after the last dose to analyze the levels of phospho-YES1 by western blot.

Visualizations

Signaling Pathway

YES1_YAP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) YES1_inactive YES1 (inactive) RTK->YES1_inactive Activation Signal YES1_active YES1 (active) p-Tyr426 YES1_inactive->YES1_active Autophosphorylation (Tyr426) YAP1_cyto YAP1 YES1_active->YAP1_cyto Phosphorylation YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Nuclear Translocation YAP1_p p-YAP1 TEAD TEAD YAP1_nuc->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes Transcription CH6953755 CH6953755 CH6953755->YES1_active Inhibition

Caption: The YES1-YAP1 signaling pathway and the inhibitory action of CH6953755.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Studies Cell_Culture 1. Culture YES1-amplified and control cell lines Dose_Response 2. Treat with CH6953755 (dose-response) Cell_Culture->Dose_Response Proliferation_Assay 3. Measure cell proliferation (e.g., CellTiter-Glo) Dose_Response->Proliferation_Assay Western_Blot_Prep 5. Treat cells with CH6953755 (time course/dose) Dose_Response->Western_Blot_Prep IC50_Calc 4. Calculate IC50 values Proliferation_Assay->IC50_Calc Western_Blot 6. Western blot for p-YES1, total YES1, p-YAP1, etc. Western_Blot_Prep->Western_Blot IF_Staining 7. Immunofluorescence for YAP1 localization Western_Blot_Prep->IF_Staining Xenograft 8. Establish xenograft model with YES1-amplified cells Treatment 9. Treat mice with CH6953755 or vehicle Xenograft->Treatment Tumor_Measurement 10. Monitor tumor growth Treatment->Tumor_Measurement PD_Analysis 11. Analyze pharmacodynamics (e.g., p-YES1 in tumors) Treatment->PD_Analysis

Caption: A general experimental workflow for characterizing CH6953755.

Troubleshooting Logic

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome Check_Reagents 1. Verify Reagents - CH6953755 (age, storage) - Antibodies (validation, dilution) - Cell culture media Start->Check_Reagents Check_Cells 2. Assess Cell Model - STR profiling - Mycoplasma test - YES1 amplification status Check_Reagents->Check_Cells Check_Protocol 3. Review Protocol - Dosing concentrations - Incubation times - Seeding densities Check_Cells->Check_Protocol Outcome Is the issue resolved? Check_Protocol->Outcome Positive_Control 4. Run Positive Control (e.g., another YES1 inhibitor or cell line with known sensitivity) Outcome->Positive_Control No End End: Issue Resolved Outcome->End Yes Consult Consult Literature/ Technical Support Positive_Control->Consult

Caption: A logical workflow for troubleshooting unexpected results in CH6953755 experiments.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of CH6953755 and Dasatinib for YES1 Inhibition in Lung Cancer

For researchers and drug development professionals, the targeting of YES1 kinase presents a promising therapeutic avenue in lung cancer. This guide provides an objective comparison of two key inhibitors, the highly selec...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the targeting of YES1 kinase presents a promising therapeutic avenue in lung cancer. This guide provides an objective comparison of two key inhibitors, the highly selective CH6953755 and the multi-targeted drug dasatinib (B193332), with a focus on their performance in preclinical lung cancer models.

YES1, a member of the SRC family of kinases (SFKs), has been identified as an oncogenic driver in a subset of lung cancers, particularly those with YES1 gene amplification. Its inhibition has been shown to impede tumor growth and progression. This comparative guide delves into the specifics of CH6953755 and dasatinib, summarizing their inhibitory profiles, preclinical efficacy, and the experimental methodologies used to evaluate them.

Quantitative Comparison of Inhibitor Performance

To facilitate a direct comparison of CH6953755 and dasatinib, the following tables summarize their key quantitative data as reported in preclinical studies. It is important to note that these values are derived from different studies and experimental conditions may not be identical.

InhibitorTargetIC50 (nM)SelectivityReference
CH6953755 YES11.8High selectivity for YES1 over other SFKs[1][2][3]
Dasatinib YES10.5Multi-targeted (inhibits SRC, ABL, c-KIT, and other kinases)N/A

Table 1: In Vitro Inhibitory Activity. The half-maximal inhibitory concentration (IC50) indicates the concentration of the drug required to inhibit the activity of the YES1 kinase by 50%. A lower IC50 value denotes higher potency.

InhibitorLung Cancer ModelDosingAntitumor EffectReference
CH6953755 YES1-amplified xenografts60 mg/kg, oralSignificant tumor growth inhibition[2]
Dasatinib High YES1 expression xenografts and PDX30 mg/kgSignificant tumor growth inhibition[4]

Table 2: In Vivo Antitumor Efficacy. This table summarizes the reported in vivo efficacy of each inhibitor in lung cancer xenograft or patient-derived xenograft (PDX) models.

Signaling Pathways and Mechanisms of Action

The antitumor effects of both CH6953755 and dasatinib are mediated through the inhibition of YES1 kinase activity, which in turn affects downstream signaling pathways crucial for cancer cell proliferation and survival.

CH6953755's mechanism is linked to the regulation of Yes-associated protein 1 (YAP1), a key transcriptional regulator in the Hippo pathway.[2] Inhibition of YES1 by CH6953755 is thought to modulate YAP1 activity, thereby suppressing tumor growth in cancers with YES1 amplification.

Dasatinib, being a multi-kinase inhibitor, affects a broader range of signaling pathways. In the context of YES1 inhibition in lung cancer, its effects have been linked to the downregulation of the mTOR signaling pathway.[5][6][7] The sensitivity of lung cancer cells to dasatinib has been strongly correlated with the status of YES1 amplification and overexpression, suggesting YES1 as a potential biomarker for dasatinib treatment.[5][6][7]

YES1_Signaling_Pathways CH6953755 CH6953755 YES1 YES1 CH6953755->YES1 Inhibits Dasatinib Dasatinib Dasatinib->YES1 Inhibits YAP1 YAP1 YES1->YAP1 Activates PI3K_AKT PI3K/AKT YES1->PI3K_AKT Activates Nuclear_Translocation Nuclear Translocation YAP1->Nuclear_Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nuclear_Translocation->Gene_Expression Cancer_Effects Anti-Cancer Effects (↓ Proliferation, ↓ Survival) mTOR mTOR PI3K_AKT->mTOR S6K S6K mTOR->S6K Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth

Caption: YES1 Signaling Pathways and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of YES1 inhibitors.

In Vitro Cell Viability Assay

This assay is fundamental for determining the cytotoxic effects of the inhibitors on cancer cell lines.

Objective: To measure the dose-dependent effect of CH6953755 and dasatinib on the viability of lung cancer cells with varying levels of YES1 expression.

Materials:

  • Lung cancer cell lines (e.g., with high and low YES1 expression).

  • Cell culture medium and supplements.

  • CH6953755 and dasatinib stock solutions.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed lung cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of CH6953755 or dasatinib (e.g., 0.01, 0.1, 1, 10, 50 µM) for a specified period (e.g., 72 hours).[8] Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each inhibitor.

Experimental_Workflow start Start: Select Lung Cancer Cell Lines (High/Low YES1) seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of CH6953755 or Dasatinib seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure absorbance with a plate reader assay->read analyze Analyze data and calculate GI50 values read->analyze end End: Determine dose-response and inhibitor potency analyze->end

Caption: In Vitro Cell Viability Workflow.

In Vivo Xenograft Model

Xenograft studies in immunodeficient mice are essential for evaluating the in vivo antitumor activity of the inhibitors.

Objective: To assess the efficacy of CH6953755 and dasatinib in inhibiting tumor growth in a lung cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG).

  • Lung cancer cells with high YES1 expression.

  • Matrigel or similar basement membrane matrix.

  • CH6953755 and dasatinib formulations for oral administration.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of lung cancer cells mixed with Matrigel into the flanks of the mice.[8]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer CH6953755, dasatinib, or a vehicle control orally at the specified doses and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the inhibitors.

Logical_Relationship YES1_Amp YES1 Amplification/ Overexpression in Lung Cancer YES1_Activity Increased YES1 Kinase Activity YES1_Amp->YES1_Activity Oncogenic_Signaling Activation of Oncogenic Signaling (YAP1, mTOR) YES1_Activity->Oncogenic_Signaling Tumor_Growth Tumor Growth and Progression Oncogenic_Signaling->Tumor_Growth Inhibitor CH6953755 or Dasatinib Inhibition Inhibition of YES1 Kinase Activity Inhibitor->Inhibition Inhibition->YES1_Activity Signaling_Block Blockade of Downstream Signaling Inhibition->Signaling_Block Anti_Cancer_Effect Anti-Cancer Effect Signaling_Block->Anti_Cancer_Effect

Caption: Logic of YES1 Inhibition in Lung Cancer.

Conclusion

Both CH6953755 and dasatinib have demonstrated significant preclinical activity against lung cancer models with elevated YES1 expression or amplification. The primary distinction between the two lies in their selectivity profile. CH6953755 is a highly selective inhibitor of YES1, which may offer the advantage of a more targeted therapeutic effect with potentially fewer off-target side effects. In contrast, dasatinib is a multi-targeted inhibitor, which could provide a broader spectrum of activity but also carries the risk of more complex off-target effects.

The choice between these two inhibitors for further research and development will likely depend on the specific therapeutic strategy. For a precision medicine approach targeting tumors with confirmed YES1 amplification, the high selectivity of CH6953755 is a compelling attribute. Dasatinib, already an approved drug for other indications, offers the potential for drug repurposing, with YES1 status serving as a key biomarker for patient selection in lung cancer. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate the superior candidate for clinical translation in YES1-driven lung cancer.

References

Comparative

A Comparative Analysis of Kinase Selectivity: CH6953755 versus Bosutinib

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the kinase selectivity profiles of two inhibitors, CH6953755 and bosutinib (B1684425). The information presen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of two inhibitors, CH6953755 and bosutinib (B1684425). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction

CH6953755 is a potent and highly selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1] It has demonstrated significant antitumor activity in preclinical models of cancers with YES1 gene amplification. Bosutinib is a dual inhibitor of the SRC and ABL tyrosine kinases.[2] It is an approved therapeutic for certain types of chronic myeloid leukemia (CML).[3] While both compounds target members of the SRC kinase family, their selectivity profiles across the human kinome differ significantly, which has important implications for their therapeutic applications and potential off-target effects.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory activity of CH6953755 and bosutinib against a panel of 39 kinases. The data, derived from a KINOMEscan™ assay, is presented as the percentage of kinase activity remaining at a 1 µM concentration of the inhibitor. Lower percentages indicate stronger inhibition.

Kinase TargetCH6953755 (% Control)Bosutinib (% Control)
YES1 0.2 1.1
SRC 1.10.4
ABL1 980.08
LCK 0.90.1
LYN 1.80.1
FGR0.50.1
HCK1.10.2
BLK0.80.1
FYN1.20.2
ABL2990.1
ARG990.1
TEC330.2
BTK600.2
ITK450.2
BMX880.3
TXK780.3
EGFR992.3
ERBB2994.5
ERBB4993.1
VEGFR2991.5
KIT9985
PDGFRα9975
PDGFRβ9965
FLT39925
c-MET9990
RON9995
TIE2998.9
FAK9915
PYK29920
ACK1995.5
MEK19999
ERK29999
p38α9999
JNK19999
AKT19999
S6K19999
ROCK19998
ROCK29997
AURKA9999

Data adapted from the supplementary materials of Hamanaka N, et al. Cancer Res. 2019 Nov 15;79(22):5734-5745.

Primary Target IC50 Values:

InhibitorPrimary Target(s)IC50 (nM)
CH6953755YES11.8[1]
BosutinibSRC1.2[4]
ABL<1.0[4]

Experimental Protocols

The kinase selectivity data presented was generated using the KINOMEscan™ platform, a competition binding assay. A general protocol for a radiometric kinase inhibition assay is also provided as a common method for determining IC50 values.

KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding of a compound to a panel of kinases.

Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, and a reduction in this amount in the presence of the test compound indicates binding.[4][5]

Methodology:

  • Kinase Preparation: Human kinases are expressed as fusions with a DNA tag.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (CH6953755 or bosutinib) at a fixed concentration (e.g., 1 µM). A DMSO control is run in parallel.

  • Quantification: After incubation and washing steps to remove unbound components, the amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control to calculate the percentage of control. A lower percentage indicates a stronger interaction between the compound and the kinase.

Radiometric Kinase Inhibition Assay (General Protocol)

This method is commonly used to determine the potency (IC50) of a kinase inhibitor.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate by the kinase. The inhibitory effect of a compound is determined by the reduction in substrate phosphorylation.

Methodology:

  • Reaction Mixture: A reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and a range of concentrations of the inhibitor (or DMSO as a vehicle control) is prepared.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity at each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by CH6953755 and bosutinib.

CH6953755_Pathway RTK Receptor Tyrosine Kinase (RTK) YES1 YES1 RTK->YES1 YAP1_cyto YAP1 (Cytoplasm) YES1->YAP1_cyto P PI3K PI3K YES1->PI3K CH6953755 CH6953755 CH6953755->YES1 YAP1_nuc YAP1 (Nucleus) YAP1_cyto->YAP1_nuc Translocation TEAD TEAD YAP1_nuc->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Caption: YES1 signaling pathway inhibited by CH6953755.

Bosutinib_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SRC SRC SRC->STAT5 SRC->PI3K Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->SRC RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival STAT5->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: BCR-ABL and SRC signaling pathways inhibited by bosutinib.

Conclusion

This comparative guide highlights the distinct selectivity profiles of CH6953755 and bosutinib. CH6953755 is a highly selective inhibitor of YES1, with minimal off-target activity against the tested panel of kinases. In contrast, bosutinib is a potent dual inhibitor of SRC and ABL kinases, with activity against several other SRC family kinases. This difference in selectivity is a critical factor for researchers to consider when selecting an inhibitor for their specific experimental needs, as it can significantly influence the interpretation of results and the potential for off-target effects. The detailed experimental protocols and signaling pathway diagrams provided offer a comprehensive resource for understanding and utilizing these two kinase inhibitors in research.

References

Validation

Validating CH6953755's Effect on YAP1 Nuclear Translocation: A Comparative Guide

This guide provides a comprehensive comparison of CH6953755 with other inhibitors affecting the nuclear translocation of Yes-associated protein 1 (YAP1). It is intended for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of CH6953755 with other inhibitors affecting the nuclear translocation of Yes-associated protein 1 (YAP1). It is intended for researchers, scientists, and drug development professionals interested in the modulation of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway and the subsequent nuclear accumulation of YAP1 are implicated in the development and progression of various cancers.[1][3]

Introduction to CH6953755 and YAP1

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of nonreceptor protein tyrosine kinases.[4][5][6] It has an IC50 of 1.8 nM and has demonstrated antitumor activity in cancers with YES1 gene amplification.[4][5][7]

YAP1 is a key downstream effector of the Hippo signaling pathway.[1][8] When the Hippo pathway is inactive, dephosphorylated YAP1 translocates to the nucleus.[2] In the nucleus, YAP1 acts as a transcriptional co-activator by binding to transcription factors, primarily the TEAD family, to promote the expression of genes involved in cell proliferation and survival.[1][9] Conversely, activation of the Hippo pathway leads to the phosphorylation of YAP1 by LATS1/2 kinases, resulting in its sequestration in the cytoplasm and subsequent degradation, thus inhibiting its transcriptional activity.[2][10][11]

The kinase YES1 has been shown to directly interact with and phosphorylate YAP1 at tyrosine 357 (Y357).[12] This phosphorylation event prevents YAP1 degradation and promotes its translocation into the nucleus, contributing to tumorigenesis.[12] Therefore, by inhibiting YES1, CH6953755 is expected to suppress YAP1 nuclear translocation and its subsequent oncogenic functions.[5][12]

Comparative Analysis of YAP1 Nuclear Translocation Inhibitors

CH6953755 represents a targeted approach to inhibiting YAP1 activity by focusing on an upstream kinase, YES1. However, various other small molecules have been identified that inhibit YAP1 nuclear translocation through diverse mechanisms. The following table summarizes and compares CH6953755 with a selection of these alternative compounds.

InhibitorTargetMechanism of YAP1 Nuclear Translocation InhibitionReported Effective Concentrations / IC50Cell Lines / Models Studied
CH6953755 YES1 Kinase Inhibits YES1-mediated phosphorylation of YAP1, leading to reduced nuclear translocation. [5][12]IC50: 1.8 nM (for YES1).[4][5][6] Effective at 0.001-1 µM in cell-based assays. [4]KYSE70, RERF-LC-AI (YES1-amplified cancer cell lines). [4]
Verteporfin YAP1Directly binds to YAP1, disrupting its interaction with TEAD transcription factors.Used at various concentrations, often in the µM range.Gastric cancer cells, MCF7, MDA-MB-231 (breast cancer).[3][13]
Statins (e.g., Simvastatin, Cerivastatin) HMG-CoA ReductaseInhibit the mevalonate (B85504) pathway, which is required for Rho GTPase activity. This leads to the restoration of Hippo core kinase activity and subsequent cytoplasmic retention of YAP1.[14][15]Varies by statin, typically in the µM range.Human endothelial cells, human primary lung fibroblasts.[14][16]
XAV-939 Tankyrase (TNKS)Induces the translocation of YAP1 from the nucleus to the cytoplasm, independent of YAP1 phosphorylation status.[17]Effective in TEAD reporter assays in HEK293T cells.[17]HEK293T, non-small cell lung cancer cells.[17]
PF-573228 Focal Adhesion Kinase (FAK)Prevents YAP1 nuclear accumulation, likely by influencing cell adhesion and cytoskeletal integrity.[17]Not specified.Colorectal cancer cells.[17]
MK-5108 Aurora Kinase A (AURKA)Inhibits YAP1 nuclear localization indirectly by affecting actin polymerization and TGFβ signaling.[16]10 µM showed a significant reduction in nuclear YAP1.[16]Human primary lung fibroblasts.[16]
Sitagliptin Dipeptidyl peptidase-IV (DPP4)Induces YAP1 phosphorylation (Ser127) and reduces its nuclear expression by regulating AMP-activated protein kinase (AMPK).[17]Not specified.Gastric cancer cells.[17]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and validation processes discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

YAP1_Signaling_Pathway cluster_Hippo Hippo Pathway (Active) cluster_YES1 YES1 Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP1_cyto YAP1 (P) Cytoplasm LATS1_2->YAP1_cyto phosphorylates YAP1_dephospho YAP1 LATS1_2->YAP1_dephospho inhibits Degradation Degradation YAP1_cyto->Degradation YES1 YES1 YES1->YAP1_dephospho phosphorylates (Y357) & promotes stability YAP1_nuclear YAP1 Nucleus YAP1_dephospho->YAP1_nuclear Nuclear Translocation TEAD TEAD YAP1_nuclear->TEAD binds Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates CH6953755 CH6953755 CH6953755->YES1

Caption: Simplified signaling pathway of YAP1 regulation by Hippo and YES1 kinases.

Experimental_Workflow cluster_assays Validation Assays cluster_outputs Data Analysis start Cell Culture (e.g., YES1-amplified cells) treatment Treatment with Inhibitor (e.g., CH6953755 vs. Control) start->treatment if_staining Immunofluorescence Microscopy treatment->if_staining western_blot Cell Fractionation & Western Blot treatment->western_blot reporter_assay TEAD Luciferase Reporter Assay treatment->reporter_assay if_output Quantify Nuclear vs. Cytoplasmic YAP1 Fluorescence if_staining->if_output wb_output Measure YAP1 levels in nuclear/cytoplasmic fractions western_blot->wb_output luc_output Measure Luciferase Activity (YAP1 transcriptional activity) reporter_assay->luc_output conclusion Conclusion on Inhibitor's Effect on YAP1 Nuclear Translocation if_output->conclusion wb_output->conclusion luc_output->conclusion

Caption: Experimental workflow for validating inhibitors of YAP1 nuclear translocation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on YAP1 nuclear translocation. Below are standard protocols for the key experiments cited in this guide.

Immunofluorescence Microscopy for YAP1 Localization

This method visually determines the subcellular localization of YAP1.

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Allow cells to adhere and grow to the desired confluency. Treat cells with CH6953755 or other inhibitors at various concentrations for a specified time (e.g., 24 hours).[18] Include a vehicle-treated control group (e.g., DMSO).

  • Fixation and Permeabilization: Wash cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour. Incubate with a primary antibody against YAP1 overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash cells with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. For nuclear visualization, counterstain with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP1 to determine changes in its localization.

Cell Fractionation and Western Blotting

This technique biochemically separates nuclear and cytoplasmic proteins to quantify the amount of YAP1 in each compartment.

  • Cell Culture and Treatment: Grow cells in petri dishes and treat with the inhibitors as described above.

  • Cell Lysis and Fractionation: Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This process involves sequential lysis steps to first rupture the plasma membrane (releasing cytoplasmic contents) and then the nuclear membrane.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody against YAP1. Use antibodies for cytoplasmic (e.g., α-Tubulin) and nuclear (e.g., Lamin A/C or Histone H3) markers to verify the purity of the fractions. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software to compare the relative abundance of YAP1 in the nuclear versus cytoplasmic fractions across different treatment conditions.

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of YAP1, which is dependent on its nuclear localization and interaction with TEAD transcription factors.

  • Cell Culture and Transfection: Co-transfect cells (e.g., KYSE70) with a TEAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[18]

  • Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the transfected cells with various concentrations of CH6953755 or other inhibitors for an additional period (e.g., 24 hours).[18]

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the TEAD-responsive firefly luciferase activity to the Renilla luciferase activity. A decrease in the relative luciferase activity in inhibitor-treated cells compared to control cells indicates a reduction in YAP1/TEAD-mediated transcription, indirectly reflecting the inhibition of YAP1 nuclear function.[4][18]

References

Comparative

A Preclinical Comparative Guide to CH6953755 and Other Novel YES1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive preclinical comparison of CH6953755 with other notable YES1 kinase inhibitors, including dasatinib (B193332), bosutinib...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of CH6953755 with other notable YES1 kinase inhibitors, including dasatinib (B193332), bosutinib (B1684425), and the novel agent NXP900 (also known as eCF506). The information is intended to support researchers and drug development professionals in evaluating the therapeutic potential of these agents in YES1-driven malignancies.

Introduction to YES1 Inhibition

YES1, a member of the SRC family of non-receptor tyrosine kinases, has emerged as a compelling therapeutic target in oncology.[1] Amplification and overexpression of the YES1 gene are implicated in the pathogenesis of various solid tumors, including esophageal, lung, head and neck, and bladder cancers, and have been linked to resistance to targeted therapies.[2][3] YES1 plays a crucial role in regulating key cellular processes such as proliferation, survival, and invasion, often through its downstream effector, Yes-associated protein 1 (YAP1).[2][4] The development of potent and selective YES1 inhibitors is therefore a promising strategy for the treatment of these cancers.

Overview of Investigated YES1 Inhibitors

This guide focuses on a comparative analysis of the following YES1 inhibitors:

  • CH6953755: A potent and selective, orally active YES1 kinase inhibitor.[5][6]

  • Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, including YES1.[7][8]

  • Bosutinib: A dual SRC/ABL kinase inhibitor.[9]

  • NXP900 (eCF506): A novel, potent, and selective YES1/SRC kinase inhibitor with a unique "type 1.5" binding mechanism that locks the kinase in an inactive conformation.[10][11]

Quantitative Data Summary

The following tables summarize the available preclinical data for CH6953755 and its comparators. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity
InhibitorTarget KinaseIC50 (nM)Selectivity Profile
CH6953755 YES1 1.8 [6][12]Selective for YES1. [13]
DasatinibYES1<1[14]Broad-spectrum inhibitor of SRC family kinases, BCR-ABL, c-KIT, and PDGFR.[8][15]
BosutinibYES1Not explicitly stated in search resultsDual SRC/ABL inhibitor; does not inhibit c-KIT or PDGFR.[9][16]
NXP900 (eCF506)YES1 0.47 [10]Highly selective for YES1/SRC; over 950-fold more selective for SRC than ABL. [10]
Table 2: In Vitro Anti-proliferative Activity in YES1-Amplified Cancer Cell Lines
InhibitorCell Line (Cancer Type)AssayEndpointResult
CH6953755 KYSE70 (Esophageal)Cell ProliferationIC50Effective inhibition of cell growth in YES1-amplified lines.[6][12]
KYSE70, RERF-LC-AI (Esophageal, Lung)TEAD Luciferase ReporterInhibition of YAP1 activitySuppresses TEAD luciferase reporter activity.[12]
DasatinibHigh-YES1 NSCLC cell linesCell ProliferationGI50Significantly inhibited proliferation in High-YES1 cell lines.[4]
NXP900 (eCF506)KYSE70, OE21, KYSE410, KYSE30, OE19, TE5, TE14 (Esophageal)Colony FormationInhibition of cell proliferationStrongly inhibited cell proliferation.[1]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
InhibitorXenograft Model (Cell Line)DosingEfficacy
CH6953755 YES1-amplified esophageal and SCLC models60 mg/kg, oral, daily for 10 days[12]Selective antitumor activity with suppression of phospho-Tyr426 YES1.[12][17]
DasatinibHigh-YES1 NSCLC PDX modelsNot specified in search resultsHigh sensitivity to dasatinib in models with YES1 gene amplification.[2]
NXP900 (eCF506)KYSE70 (Esophageal)40 mg/kg, oral, daily for 28 days[1]Significant tumor regression (71% decrease in tumor volume).[1]

Signaling Pathways and Experimental Workflows

YES1-YAP1 Signaling Pathway

The diagram below illustrates the role of YES1 in the activation of the YAP1 signaling pathway, a key driver of cell proliferation in YES1-amplified cancers. Inhibition of YES1 by compounds like CH6953755 disrupts this pathway.

YES1_YAP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Receptor YES1 YES1 Receptor->YES1 Activation YAP1 YAP1 YES1->YAP1 Phosphorylation (Activation) Phospho_YAP1 p-YAP1 (Inactive) YES1->Phospho_YAP1 Serine Phosphorylation (Inactivation) YAP1_nuc YAP1 YAP1->YAP1_nuc Nuclear Translocation TEAD TEAD YAP1_nuc->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Transcription CH6953755 CH6953755 CH6953755->YES1 Inhibition

YES1-YAP1 signaling pathway and inhibition by CH6953755.
General Experimental Workflow for Preclinical Evaluation of YES1 Inhibitors

The following diagram outlines a typical workflow for the preclinical assessment of novel YES1 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 in YES1-amp cells) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (p-YES1, p-YAP1) Cell_Proliferation->Western_Blot Colony_Formation Colony Formation Assay Western_Blot->Colony_Formation Xenograft Xenograft Model (YES1-amp tumors) Colony_Formation->Xenograft Lead Candidate Selection Efficacy Tumor Growth Inhibition Xenograft->Efficacy Pharmacodynamics Pharmacodynamic Analysis (Biomarker modulation) Efficacy->Pharmacodynamics

Preclinical evaluation workflow for YES1 inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of preclinical data. Below are generalized methodologies for key experiments cited in the evaluation of YES1 inhibitors.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

  • Methodology:

    • Reagents: Purified recombinant human kinases (e.g., YES1, SRC, ABL), a kinase-specific peptide substrate, ATP, and the test inhibitor at various concentrations.

    • Procedure: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

    • Detection: The extent of substrate phosphorylation is measured, typically using a radiometric, fluorescence-based, or luminescence-based method.

    • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Cell Proliferation Assay
  • Objective: To assess the effect of YES1 inhibitors on the growth of cancer cell lines, particularly those with YES1 gene amplification.

  • Methodology:

    • Cell Culture: YES1-amplified cancer cell lines (e.g., KYSE70) and non-amplified control lines are cultured in appropriate media.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 4 days).[12]

    • Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

    • Data Analysis: The half-maximal growth inhibition (GI50) or IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Phospho-YES1
  • Objective: To determine the effect of inhibitors on the autophosphorylation of YES1 at Tyr426, a marker of its activation.

  • Methodology:

    • Cell Treatment: YES1-amplified cells (e.g., KYSE70) are treated with the inhibitor for a short duration (e.g., 2 hours).[12]

    • Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is probed with a primary antibody specific for phospho-YES1 (Tyr426) and a corresponding secondary antibody. A total YES1 antibody is used as a loading control.

    • Detection: The signal is visualized using a chemiluminescence-based detection system.

Colony Formation Assay
  • Objective: To evaluate the long-term effect of YES1 inhibitors on the clonogenic survival of cancer cells.

  • Methodology:

    • Cell Seeding: A low density of single cells is seeded in 6-well or 24-well plates.[1]

    • Treatment: Cells are treated with the inhibitor for an extended period (e.g., 14 days).[1]

    • Colony Staining: After the incubation period, the colonies are fixed and stained with crystal violet.

    • Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) is counted.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of YES1 inhibitors in a living organism.

  • Methodology:

    • Cell Implantation: YES1-amplified human cancer cells (e.g., KYSE70) are subcutaneously injected into immunodeficient mice.[1]

    • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at a specified dose and schedule.

    • Efficacy Assessment: Tumor volume and body weight are measured regularly.

    • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot for phospho-YES1) to confirm target engagement.

Conclusion

The preclinical data presented in this guide highlight the potential of targeting YES1 in cancers with YES1 gene amplification. CH6953755 and NXP900 have emerged as highly potent and selective YES1 inhibitors with promising antitumor activity in preclinical models. In particular, NXP900's unique "type 1.5" inhibitory mechanism, which locks SRC/YES1 in an inactive conformation, may offer advantages over traditional ATP-competitive inhibitors. In contrast, dasatinib and bosutinib, while effective against YES1, have a broader kinase inhibition profile, which may contribute to off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel YES1 inhibitors.

References

Validation

A Comparative Analysis of CH6953755 and Other SRC Family Kinase Inhibitors for Researchers

This guide provides a detailed comparison between the novel inhibitor CH6953755 and other established SRC family kinase (SFK) inhibitors, including Dasatinib, Saracatinib, and Bosutinib (B1684425). The content is tailore...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the novel inhibitor CH6953755 and other established SRC family kinase (SFK) inhibitors, including Dasatinib, Saracatinib, and Bosutinib (B1684425). The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Introduction to SRC Family Kinases and Their Inhibition

The SRC family of non-receptor tyrosine kinases comprises nine members, including SRC, YES1, FYN, and LCK, which are pivotal in regulating cellular processes like proliferation, survival, migration, and adhesion.[1] Dysregulation of SFK activity is frequently associated with tumor progression and metastasis, making them a key target in oncology.[2][3] This guide focuses on CH6953755, a potent and selective inhibitor of YES1 kinase, and compares its activity with other multi-targeted SFK inhibitors.[4][5]

Comparative Performance Data

The following tables summarize the biochemical potency and cellular activity of CH6953755 and other selected SRC family kinase inhibitors.

Table 1: Biochemical IC50 Values of Kinase Inhibitors against SRC Family Kinases (SFKs) and Other Kinases

Kinase TargetCH6953755 IC50 (nM)Dasatinib IC50 (nM)Saracatinib (AZD0530) IC50 (nM)Bosutinib IC50 (nM)Ponatinib (B1185) IC50 (nM)
YES1 1.8 [4][6]Potent inhibitor[7]4-10[8]Potent inhibitor[7]-
c-SRC -<10[9]2.7[8][10]1.2[11][12]5.4[13][14]
LCK -<10[9]2.7 - 11[2]<10[9]-
LYN -<10[9]4-10[8]<10[9]-
FYN -<10[9]4-10[8]<10[9]-
ABL --30[15]1[16]0.37[13]
BCR-ABL -Potent inhibitor[17]-Potent inhibitor[12]0.5 (native)[18]

Table 2: Cellular Activity of SRC Family Kinase Inhibitors

InhibitorCell Line(s)Observed EffectConcentration/Dose
CH6953755 YES1-amplified cancer cell lines (e.g., KYSE70)Inhibition of cell growth, prevention of YES1 autophosphorylation.[1][4]0.001-1 µM[4]
Dasatinib CML and ALL cell lines overexpressing BCR-ABLInhibition of cell growth.[17]Nanomolar concentrations[19]
Saracatinib Various human cancer cell lines (colon, prostate, lung, leukemia)Antiproliferative activity.[10]IC50 of 0.2-10 µM[2][10]
Bosutinib Src-dependent cell linesInhibition of cell proliferation.[12]IC50 of 100 nM[12]
Ponatinib Ba/F3 cells expressing native BCR-ABLPotent inhibition of proliferation.[18]IC50 of 0.5 nM[18]

Mechanism of Action

  • CH6953755 : A potent, orally active, and highly selective inhibitor of YES1 kinase.[4] It prevents the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity, leading to antitumor effects in cancers with YES1 gene amplification.[4]

  • Dasatinib : A multi-targeted kinase inhibitor that targets BCR-ABL and SRC family kinases.[17][20] It binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other inhibitors like imatinib.[20][21]

  • Saracatinib (AZD0530) : A potent, dual-specific inhibitor of Src and Abl kinases.[8][22] It demonstrates high selectivity for SRC family members, including c-Yes, Fyn, Lyn, Blk, Fgr, and Lck.[8]

  • Bosutinib : A dual Src/Abl kinase inhibitor that is an ATP-competitive inhibitor.[16][23] It effectively inhibits the proliferation of Bcr-Abl-positive leukemia cell lines.[11]

  • Ponatinib : A multi-target kinase inhibitor that potently inhibits ABL, SRC, and members of the VEGFR, FGFR, and PDGFR families.[13][14]

Visualizing Pathways and Workflows

To better understand the context of these inhibitors, the following diagrams illustrate the SRC signaling pathway, a typical experimental workflow for inhibitor evaluation, and the logical relationship between the inhibitors and their targets.

SRC_Signaling_Pathway SRC Family Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC Family Kinases (SRC, YES1, FYN, etc.) RTK->SRC Integrins Integrins Integrins->SRC GPCR GPCRs GPCR->SRC FAK FAK SRC->FAK PI3K PI3K SRC->PI3K RAS RAS SRC->RAS STAT3 STAT3 SRC->STAT3 Invasion Invasion SRC->Invasion Migration Migration FAK->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified SRC signaling pathway.

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Assays cluster_1 Cellular Analysis cluster_2 In Vivo Studies Biochemical Biochemical Kinase Assay (Determine IC50) CellBased Cell-Based Assays Biochemical->CellBased Validate Potency Viability Cell Viability/Proliferation (MTT/MTS Assay) CellBased->Viability Assess Cellular Effects Signaling Western Blot (Phospho-protein levels) CellBased->Signaling Assess Cellular Effects Xenograft Xenograft Models (Tumor Growth Inhibition) Signaling->Xenograft Confirm Mechanism

Caption: General workflow for kinase inhibitor characterization.

Inhibitor_Target_Relationship Inhibitor-Target Relationship CH6953755 CH6953755 SFK SRC Family Kinases (YES1, SRC, LCK, etc.) CH6953755->SFK Highly Selective Dasatinib Dasatinib Dasatinib->SFK ABL ABL Kinase Dasatinib->ABL Saracatinib Saracatinib Saracatinib->SFK Saracatinib->ABL Bosutinib Bosutinib Bosutinib->SFK Bosutinib->ABL Ponatinib Ponatinib Ponatinib->SFK Ponatinib->ABL Other Other Kinases (VEGFR, FGFR, etc.) Ponatinib->Other

Caption: Logical relationship between inhibitors and their targets.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a cell-free system.

Materials:

  • Recombinant active kinase (e.g., YES1, c-SRC)

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)

  • Test compounds (dissolved in DMSO)

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.

  • In a microplate, add the diluted test compound, the kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (often at or near the Km for ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to quantify the amount of product formed (e.g., ADP).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.[11]

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[24]

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[25]

  • Solubilization solution (for MTT assay, e.g., SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a desired period (e.g., 72 hours) in a humidified incubator (37°C, 5% CO2).[18]

  • For MTT Assay: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 4 hours.[24] Then, add the solubilization solution to dissolve the formazan (B1609692) crystals and incubate overnight.[24]

  • For MTS Assay: Add the combined MTS reagent to each well and incubate for 1-4 hours.[26]

  • Measure the absorbance of the wells at the appropriate wavelength (570 nm for MTT, ~490 nm for MTS) using a microplate reader.[25][26]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.

Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, providing insight into the inhibition of signaling pathways.

Materials:

  • Cell lysates from cells treated with inhibitors

  • Lysis buffer containing protease and phosphatase inhibitors[27]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST, as milk can cause high background with phospho-specific antibodies)[27]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the inhibitor for a specified time (e.g., 2 hours).[4]

  • Lyse the cells on ice with lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[27]

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC Tyr416) diluted in blocking buffer, typically overnight at 4°C.[28]

  • Wash the membrane several times with TBST.[27]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the blot can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin).

References

Comparative

Exploring the Potential Synergy of CH6953755 and PARP Inhibitors in Cancer Therapy

A Comparative Guide for Researchers In the landscape of precision oncology, the strategic combination of targeted therapies holds immense promise for overcoming drug resistance and enhancing therapeutic efficacy. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of precision oncology, the strategic combination of targeted therapies holds immense promise for overcoming drug resistance and enhancing therapeutic efficacy. This guide explores the potential synergistic relationship between CH6953755, a selective YES1 kinase inhibitor, and PARP (Poly ADP-ribose polymerase) inhibitors, a class of drugs targeting DNA damage repair pathways. While direct preclinical or clinical data for this specific combination is not yet available, a compelling scientific rationale for their synergistic interaction can be drawn from the known mechanisms of each agent and preclinical evidence supporting the combination of broader SRC family kinase inhibitors with PARP inhibitors.

Unveiling the Mechanisms: CH6953755 and PARP Inhibitors

CH6953755: A Selective YES1 Kinase Inhibitor

CH6953755 is a potent and selective inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family. YES1 is implicated in various oncogenic processes, including cell proliferation, survival, and invasion.[1][2] The mechanism of action of CH6953755 involves the inhibition of YES1 kinase activity, which in turn can modulate downstream signaling pathways, notably the Hippo-YAP1 pathway.[1] YES1 can phosphorylate and activate YAP1, a key transcriptional co-activator that promotes the expression of genes involved in cell growth and survival.[1][3] By inhibiting YES1, CH6953755 can suppress the pro-tumorigenic functions of the YES1/YAP1 signaling axis.[4]

PARP Inhibitors: Exploiting DNA Repair Deficiencies

PARP inhibitors are a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR), a critical DNA double-strand break repair pathway.[5][6] PARP enzymes, particularly PARP1, play a crucial role in single-strand break repair through the base excision repair (BER) pathway.[5] PARP inhibitors work through a dual mechanism:

  • Catalytic Inhibition: They block the enzymatic activity of PARP, preventing the repair of single-strand breaks.

  • PARP Trapping: They trap PARP1 on the DNA at the site of the break.

This trapping of PARP-DNA complexes is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks.[5][7] In cancer cells with defective HR (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death through a concept known as synthetic lethality.

The Rationale for Synergy: Connecting YES1 Inhibition and PARP Inhibition

While direct evidence is pending, preclinical studies have demonstrated a synergistic anti-tumor effect when combining SRC family kinase inhibitors with PARP inhibitors in various cancer models, including ovarian and prostate cancer.[8] Since YES1 is a member of the SRC family, it is plausible that CH6953755 could exhibit similar synergistic properties with PARP inhibitors.

The proposed mechanism for this synergy revolves around the concept that activation of the SRC kinase pathway may represent a mechanism of resistance to PARP inhibitors.[8] By inhibiting SRC family kinases, including YES1, it may be possible to re-sensitize cancer cells to PARP inhibition or enhance their initial efficacy. The inhibition of YES1 could potentially impact the DNA damage response (DDR) pathways, creating a cellular environment where the effects of PARP inhibition are amplified.

Hypothetical Data Presentation

As no direct experimental data for the combination of CH6953755 and PARP inhibitors is available, the following tables are illustrative examples of how quantitative data from future synergistic studies could be presented.

Table 1: In Vitro Cytotoxicity of CH6953755 and a PARP Inhibitor (e.g., Olaparib) as Single Agents

Cell LineCH6953755 IC50 (µM)PARP Inhibitor IC50 (µM)
Cancer Cell Line AValueValue
Cancer Cell Line BValueValue
Cancer Cell Line CValueValue

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Table 2: Combination Index (CI) Values for CH6953755 and PARP Inhibitor Combination

Cell LineCombination Ratio (CH6953755:PARP Inhibitor)Combination Index (CI)Interpretation
Cancer Cell Line A1:1ValueSynergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1)
Cancer Cell Line B1:1ValueSynergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1)
Cancer Cell Line C1:1ValueSynergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1)

The Combination Index (CI) is a quantitative measure of drug interaction. A CI value less than 1 indicates synergy.

Experimental Protocols

To investigate the potential synergy between CH6953755 and PARP inhibitors, a series of well-established in vitro assays would be essential.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the individual drugs and their combination on cancer cell lines.[9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of CH6953755, a PARP inhibitor, and their combination for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. IC50 values and Combination Index (CI) can be determined using software like CompuSyn.

2. DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]

  • Cell Treatment: Treat cells with CH6953755, a PARP inhibitor, or the combination for a specified time.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

3. Clonogenic Survival Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.[13][14][15]

  • Cell Treatment: Treat cells in culture flasks with the drugs for a defined period.

  • Cell Plating: After treatment, trypsinize the cells and plate a known number of single cells into new culture dishes.

  • Incubation: Allow the cells to grow for 10-14 days until visible colonies are formed.

  • Fixing and Staining: Fix the colonies with a solution like methanol (B129727) and stain them with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

Visualizing the Pathways and Workflow

To better understand the underlying biology and experimental design, the following diagrams are provided.

PARP_Inhibitor_MoA Mechanism of Action of PARP Inhibitors ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits dsb Double-Strand Break (DSB) ssb->dsb leads to parp_trap PARP Trapping parp1->parp_trap ber Base Excision Repair (BER) parp1->ber initiates parp_in PARP Inhibitor parp_in->parp1 inhibits & traps hr Homologous Recombination (HR) dsb->hr repaired by cell_death Cell Death hr->cell_death deficiency leads to

Mechanism of PARP Inhibition

YES1_Signaling_Pathway Simplified YES1 Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor yes1 YES1 receptor->yes1 activates yap1 YAP1 yes1->yap1 phosphorylates & activates ch6953755 CH6953755 ch6953755->yes1 inhibits nucleus Nucleus yap1->nucleus translocates to gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression Experimental_Workflow Experimental Workflow for Synergy Analysis start Start cell_culture Cancer Cell Culture start->cell_culture drug_treatment Treat with CH6953755, PARP Inhibitor, and Combination cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay dna_damage_assay DNA Damage Assay (e.g., Comet Assay) drug_treatment->dna_damage_assay clonogenic_assay Clonogenic Survival Assay drug_treatment->clonogenic_assay data_analysis Data Analysis (IC50, CI, Statistical Tests) viability_assay->data_analysis dna_damage_assay->data_analysis clonogenic_assay->data_analysis conclusion Conclusion on Synergy data_analysis->conclusion

References

Validation

Validating the Anti-Tumor Efficacy of CH6953755 in Patient-Derived Xenografts: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the anti-tumor efficacy of CH6953755 in patient-derived xenograft (PDX) models, benchmarked against other...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor efficacy of CH6953755 in patient-derived xenograft (PDX) models, benchmarked against other SRC family kinase inhibitors. The data presented herein is compiled from publicly available preclinical research to facilitate an objective evaluation of CH6953755's potential as a targeted cancer therapeutic.

Executive Summary

CH6953755 is a potent and selective oral inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. Preclinical studies have demonstrated its significant anti-tumor activity in patient-derived xenograft (PDX) models of cancers harboring YES1 gene amplification. This guide summarizes the available efficacy data for CH6953755 and compares it with other SRC inhibitors, dasatinib, bosutinib (B1684425), and saracatinib (B1683781), providing a framework for its preclinical validation.

Comparative Efficacy of CH6953755 and Other SRC Family Kinase Inhibitors in PDX Models

The following table summarizes the anti-tumor efficacy of CH6953755 and other relevant SRC family kinase inhibitors in patient-derived xenograft models. The data has been extracted from published preclinical studies.

DrugTarget(s)Cancer Type (PDX Model)Dosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
CH6953755 YES1 Esophageal Squamous Cell Carcinoma (YES1-amplified)60 mg/kg, oral, dailySignificant tumor growth inhibitionHamanaka N, et al. 2019
Dasatinib SRC family kinases, BCR-ABL, c-KIT, PDGFRNon-Small Cell Lung Cancer30 mg/kg, oral, dailySignificant tumor growth inhibition in high LIMK1 expressing tumors[1]
Bosutinib SRC, AblPancreatic CancerNot specifiedTumor growth inhibition (T/C) of 32% to 140% across 15 PDX models[2]
Saracatinib c-Src, AblGastric CancerNot specifiedEnhanced anti-tumor activity in combination with 5-FU in NCI-N87 xenografts[3]

Note: Direct head-to-head comparative studies of these agents in the same PDX models are limited in the public domain. The efficacy is dependent on the specific genetic background of the PDX model. TGI is a common metric for evaluating anti-tumor efficacy in preclinical models.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative experimental protocols for establishing and utilizing PDX models for efficacy studies.

Establishment and Propagation of Patient-Derived Xenografts
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols.

  • Implantation: A small fragment (typically 2-3 mm³) of the patient's tumor is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Passaging: Once the tumor reaches a specific size (e.g., 1000-1500 mm³), it is excised, fragmented, and re-implanted into new host mice for expansion and creation of cohorts for efficacy studies.

In Vivo Anti-Tumor Efficacy Study of CH6953755 in a YES1-Amplified Esophageal Squamous Cell Carcinoma PDX Model (Based on Hamanaka N, et al. 2019)
  • Animal Model: Female BALB/c nude mice (5-6 weeks old).

  • PDX Model: An esophageal squamous cell carcinoma PDX model with confirmed YES1 gene amplification.

  • Tumor Implantation: Tumor fragments from a donor mouse are subcutaneously implanted into the flank of experimental mice.

  • Treatment Initiation: When tumors reach an average volume of approximately 100-200 mm³, mice are randomized into treatment and control groups.

  • Drug Administration:

    • CH6953755 Group: Administered orally at a dose of 60 mg/kg, once daily.

    • Vehicle Control Group: Administered the vehicle solution orally, once daily.

  • Efficacy Evaluation:

    • Tumor volume and body weight are measured twice weekly.

    • The study is continued for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint.

    • Tumor growth inhibition (TGI) is calculated at the end of the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the levels of phosphorylated YES1.

Signaling Pathway and Experimental Workflow

CH6953755 Signaling Pathway

CH6953755 selectively inhibits YES1 kinase, a member of the SRC family kinases.[3][7] In cancers with YES1 gene amplification, YES1 is overactive and drives tumor cell proliferation and survival. One of the key downstream effectors of YES1 is the transcriptional co-activator YAP1.[8] By inhibiting YES1, CH6953755 prevents the phosphorylation and activation of YAP1, leading to the suppression of its pro-tumorigenic functions.

CH6953755_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus YES1 YES1 (SRC Family Kinase) YAP1_inactive YAP1 (Inactive) YES1->YAP1_inactive Activates (Phosphorylation) YAP1_active YAP1 (Active) YAP1_inactive->YAP1_active Translocation Transcription Gene Transcription (Proliferation, Survival) YAP1_active->Transcription Proliferation Tumor Growth Transcription->Proliferation CH6953755 CH6953755 CH6953755->YES1 Inhibits

Caption: Signaling pathway of CH6953755 in YES1-amplified cancers.

Experimental Workflow for PDX-based Efficacy Validation

The following diagram outlines the typical workflow for validating the anti-tumor efficacy of a compound like CH6953755 using patient-derived xenograft models.

PDX_Workflow Patient Patient with YES1-amplified Tumor Implantation Tumor Tissue Implantation into Immunocompromised Mice Patient->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Cohort Generation of Treatment Cohorts PDX_Establishment->Cohort Treatment Treatment with CH6953755 or Vehicle Cohort->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis Treatment->PD_Analysis Analysis Data Analysis (e.g., TGI) Monitoring->Analysis

Caption: Experimental workflow for validating CH6953755 efficacy in PDX models.

References

Comparative

A Comparative Analysis of In Vivo Efficacy: CH6953755 Versus Other Targeted Therapies for YES1-Amplified Cancers

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical in vivo performance of the selective YES1 kinase inhibitor, CH6953755, in comparison to other targeted agents. This g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical in vivo performance of the selective YES1 kinase inhibitor, CH6953755, in comparison to other targeted agents.

This guide provides a comprehensive comparison of the in vivo efficacy of CH6953755 with other targeted therapies, focusing on cancers harboring YES1 gene amplification. The data presented is compiled from preclinical studies to inform research and drug development decisions.

Executive Summary

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies of CH6953755 and other relevant targeted therapies in cancer models with YES1 amplification.

Table 1: In Vivo Efficacy of CH6953755 in a YES1-Amplified Xenograft Model

CompoundCancer ModelDosingMaximum Tumor Growth Inhibition (TGI)Reference
CH6953755KYSE70 (Esophageal, YES1-amplified)60 mg/kg, oral, once dailySignificant efficacy at a non-toxic dose[6]

Table 2: Comparative In Vivo Efficacy of CH6953755 and Dasatinib (B193332)

CompoundCancer ModelDosingMaximum Tumor Growth Inhibition (TGI)NoteReference
CH6953755KYSE70 (Esophageal, YES1-amplified)Not specifiedSignificantWell-tolerated[6]
DasatinibKYSE70 (Esophageal, YES1-amplified)Maximum Tolerated Dose (MTD)41%Limited by toxicity[6]

Table 3: In Vivo Efficacy of Other Targeted Therapies in YES1-Relevant Models

CompoundCancer ModelDosingOutcomeReference
DasatinibNSCLC Patient-Derived Xenografts (HighYES1)Not specifiedRobust tumor shrinkage[7]
DasatinibLung Cancer Patient-Derived Xenograft (YES1 amplification)30 mg/kg, gavage, dailySignificantly inhibited tumor growth[8][9]
Bosutinib (B1684425)K562DOX (CML, ABCB1 overexpression)Not specifiedLimited response, relapse after treatment cessation[10]
Saracatinib (B1683781)NF2-deficient PRCC XenograftsNot specifiedReduced tumor growth[11]

Signaling Pathway

CH6953755 exerts its antitumor effect by inhibiting the kinase activity of YES1. YES1 is a key signaling node that can activate downstream pathways, including the Hippo-YAP1 pathway, leading to cell proliferation and survival.[3][12] YES1 can phosphorylate and activate YAP1, promoting its nuclear translocation and transcriptional activity.[13][14]

YES1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptors Growth Factor Receptors YES1 YES1 Growth_Factor_Receptors->YES1 YAP1_cyto YAP1 (Inactive) YES1->YAP1_cyto Phosphorylation (Activation) YAP1_nuc YAP1 (Active) YAP1_cyto->YAP1_nuc Nuclear Translocation Hippo_Kinase_Cascade Hippo Kinase Cascade Hippo_Kinase_Cascade->YAP1_cyto Phosphorylation (Inhibition) TEAD TEAD YAP1_nuc->TEAD Target_Gene_Expression Target Gene Expression TEAD->Target_Gene_Expression Transcription Proliferation_Survival Cell Proliferation & Survival Target_Gene_Expression->Proliferation_Survival Promotes CH6953755 CH6953755 CH6953755->YES1 Inhibition

Caption: YES1 Signaling Pathway and Inhibition by CH6953755.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vivo Xenograft Efficacy Study of CH6953755 (Adapted from Hamanaka N, et al.[6])
  • Cell Lines and Culture: The YES1-amplified human esophageal cancer cell line KYSE70 was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Female BALB/c nude mice, 5-6 weeks old, were used.

  • Tumor Implantation: 5 x 106 KYSE70 cells were suspended in 100 µL of a 1:1 mixture of medium and Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment and control groups. CH6953755 was administered orally once daily. The vehicle control consisted of the formulation solution without the active compound.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated when the tumors in the control group reached a predetermined size or after a specified duration of treatment. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

In Vivo Xenograft Efficacy Study of Dasatinib (Adapted from Garmendia-Cerreda E, et al.[7] and Du L, et al.[8][9])
  • Animal Model: Patient-derived xenograft (PDX) models from non-small cell lung cancer (NSCLC) with high YES1 expression were established in immunodeficient mice.

  • Treatment: Once tumors were established, mice were randomized to receive dasatinib or vehicle control. Dasatinib was administered by oral gavage daily.

  • Tumor Measurement and Analysis: Tumor volumes were measured regularly. At the end of the study, tumors were excised for further analysis, including immunohistochemistry for biomarkers like Ki67.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of targeted therapies in xenograft models.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Cell_Culture Cell Line Culture (YES1-amplified) Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Required Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size) Monitoring->Endpoint Analysis Data Analysis (TGI Calculation) Endpoint->Analysis

Caption: General Workflow for a Xenograft Efficacy Study.

Conclusion

The available preclinical data strongly suggest that CH6953755 is a highly effective and selective inhibitor of YES1 kinase with significant in vivo antitumor activity in YES1-amplified cancer models. Its superior efficacy and tolerability compared to the multi-kinase inhibitor dasatinib in a direct comparative study highlight its potential as a promising therapeutic agent.[6] Further head-to-head in vivo studies comparing CH6953755 with other SRC family kinase inhibitors, such as bosutinib and saracatinib, are warranted to definitively establish its position in the therapeutic landscape for YES1-driven cancers. The detailed experimental protocols provided in this guide are intended to facilitate such future research.

References

Validation

A Head-to-Head Comparison: CH6953755 vs. shRNA-Mediated YES1 Silencing in Cancer Research

In the pursuit of novel cancer therapeutics, targeting the proto-oncogene YES1, a member of the SRC family of kinases, has emerged as a promising strategy. Researchers today have two primary tools at their disposal to mo...

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel cancer therapeutics, targeting the proto-oncogene YES1, a member of the SRC family of kinases, has emerged as a promising strategy. Researchers today have two primary tools at their disposal to modulate YES1 activity: the small molecule inhibitor CH6953755 and shRNA-mediated gene silencing. This guide provides a comprehensive, data-driven comparison of these two methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their experimental needs.

Executive Summary

Both CH6953755 and shRNA-mediated silencing have demonstrated efficacy in inhibiting YES1 function and eliciting anti-tumor responses. CH6953755 is a potent and selective small molecule inhibitor that offers rapid, reversible, and dose-dependent inhibition of YES1 kinase activity. In contrast, shRNA provides a method for stable, long-term suppression of YES1 protein expression. The choice between these two approaches will largely depend on the specific experimental goals, such as the desired duration of inhibition, the need for dose-titration, and the specific model system being used.

Quantitative Performance Comparison

The following tables summarize the key quantitative parameters for CH6953755 and shRNA-mediated YES1 silencing based on available experimental data.

Table 1: In Vitro Efficacy of CH6953755

ParameterCell LinesConcentration/DoseObserved EffectCitation
IC50 -1.8 nMInhibition of YES1 kinase activity[1][2]
Cell Growth Inhibition YES1-amplified cancer cell lines0.001-1 μM (4 days)Inhibition of cell proliferation[1]
YES1 Autophosphorylation KYSE70 (YES1-amplified)0.001-1 μM (2 hours)Prevention of Tyr426 autophosphorylation[1][3]
TEAD Reporter Activity KYSE70, RERF-LC-AI0.1, 0.3, 1, 3 μMSuppression of TEAD luciferase reporter activity[1]

Table 2: In Vivo Efficacy of CH6953755

ParameterModelDosageObserved EffectCitation
Antitumor Activity Xenograft tumors60 mg/kg/day (oral, 10 days)Selective antitumor activity[1][3]
YES1 Phosphorylation Xenograft tumors7.5, 15, 30, 60 mg/kg (oral)Dose-dependent suppression of phospho-Tyr426 YES1[1]

Table 3: Performance of shRNA-Mediated YES1 Silencing

ParameterSystemKnockdown EfficiencyObserved EffectCitation
Gene Silencing Various cell lines75-90%Stable reduction in YES1 mRNA and protein levels[4]
Cell Growth Colon carcinoma, rhabdomyosarcoma, basal-like breast cancer-Significant inhibition of cell growth[3]
Tumor Growth Neuroblastoma xenografts-Inhibition of tumor growth and induction of cell death[5]

Mechanism of Action

The fundamental difference between CH6953755 and shRNA lies in their mechanism of action. CH6953755 is a direct enzymatic inhibitor, while shRNA prevents the synthesis of the YES1 protein.

CH6953755: As a selective YES1 kinase inhibitor, CH6953755 binds to the ATP-binding pocket of the YES1 protein, preventing the transfer of a phosphate (B84403) group to its substrates. This directly inhibits the catalytic activity of the enzyme.[1][3]

shRNA-mediated YES1 Silencing: Short hairpin RNA (shRNA) utilizes the cell's endogenous RNA interference (RNAi) machinery.[6][7] Once introduced into a cell, a vector expresses the shRNA, which is then processed into small interfering RNA (siRNA). This siRNA is incorporated into the RNA-induced silencing complex (RISC), which seeks out and degrades the messenger RNA (mRNA) transcript of the YES1 gene, thereby preventing the translation of the YES1 protein.[6][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the YES1 signaling pathway and the experimental workflows for using CH6953755 and shRNA.

YES1_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) YES1 YES1 RTK->YES1 Activation YAP1 YAP1 YES1->YAP1 Phosphorylation (Y357) Activation PI3K PI3K YES1->PI3K Activation Nuclear_YAP1 Nuclear YAP1 YAP1->Nuclear_YAP1 Nuclear Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) Nuclear_YAP1->Transcription Experimental_Workflow cluster_CH6953755 CH6953755 Treatment cluster_shRNA shRNA-mediated Silencing CH_Start Prepare CH6953755 stock solution CH_Treat Treat cells with varying concentrations CH_Start->CH_Treat CH_Assay Perform downstream assays (e.g., Western blot, cell viability) CH_Treat->CH_Assay sh_Design Design and clone YES1-specific shRNA sh_Transfect Transfect/transduce cells with shRNA vector sh_Design->sh_Transfect sh_Select Select for stable knockdown cells sh_Transfect->sh_Select sh_Validate Validate knockdown (qPCR, Western blot) sh_Select->sh_Validate sh_Assay Perform downstream assays sh_Validate->sh_Assay

References

Comparative

Unveiling the Potency of CH6953755: A Comparative Analysis Across Cancer Types with YES1 Amplification

For Immediate Release A deep dive into the mechanism and efficacy of the selective YES1 kinase inhibitor, CH6953755, reveals its potential as a targeted therapy for a range of cancers characterized by YES1 gene amplifica...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the mechanism and efficacy of the selective YES1 kinase inhibitor, CH6953755, reveals its potential as a targeted therapy for a range of cancers characterized by YES1 gene amplification. This guide provides a comprehensive comparison of CH6953755 with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

CH6953755 is a potent and orally active small molecule inhibitor that selectively targets YES1, a member of the SRC family of non-receptor tyrosine kinases.[1] Aberrant YES1 activity, often driven by gene amplification, is implicated in the development and progression of several cancers, including esophageal, lung, breast, and colon cancer.[2][3] This guide synthesizes preclinical data to cross-validate the mechanism of CH6953755 and compare its anti-tumor activity against other YES1-targeting agents, primarily the multi-kinase inhibitor dasatinib (B193332).

Mechanism of Action: Targeting the YES1 Signaling Axis

CH6953755 exerts its anti-cancer effects by inhibiting the kinase activity of YES1.[1] This prevents the autophosphorylation of YES1 at Tyr426, a critical step for its activation.[1] Downstream, this leads to the disruption of key oncogenic signaling pathways. One of the most well-documented downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][3] YES1-mediated phosphorylation of YAP1 promotes its nuclear translocation, where it drives the expression of genes involved in cell proliferation and survival. By inhibiting YES1, CH6953755 effectively traps YAP1 in the cytoplasm, mitigating its pro-tumorigenic functions. Furthermore, YES1 has been shown to influence other critical cancer-related pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades.

YES1_Signaling_Pathway Figure 1: Simplified YES1 Signaling Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR, HER2) YES1 YES1 Growth_Factor_Receptors->YES1 Activation YAP1_cyto YAP1 (cytoplasm) YES1->YAP1_cyto Phosphorylation PI3K_AKT PI3K/AKT/mTOR Pathway YES1->PI3K_AKT MAPK MAPK Pathway YES1->MAPK YAP1_nuc YAP1 (nucleus) YAP1_cyto->YAP1_nuc Nuclear Translocation Proliferation_Survival Cell Proliferation & Survival Genes YAP1_nuc->Proliferation_Survival Gene Expression CH6953755 CH6953755 CH6953755->YES1 Inhibition Dasatinib Dasatinib Dasatinib->YES1 Inhibition

A simplified diagram of the YES1 signaling pathway and points of inhibition.

Comparative Performance Analysis

The anti-tumor efficacy of CH6953755 has been evaluated in various cancer cell lines and in vivo models, often in direct comparison to dasatinib, a broader SRC family kinase inhibitor.

In Vitro Sensitivity

A key study by Hamanaka et al. (2019) assessed the growth inhibitory effects of CH6953755 and dasatinib across a panel of cancer cell lines with and without YES1 gene amplification. The results demonstrate that cell lines with YES1 amplification are significantly more sensitive to CH6953755.

Cell Line Cancer Type YES1 Amplification CH6953755 GI50 (µM) Dasatinib GI50 (µM)
KYSE70EsophagealYes< 0.01< 0.01
KYSE180EsophagealYes< 0.01< 0.01
RERF-LC-AILungYes~0.03~0.01
HCC827LungNo> 1> 1
SW480ColonNo> 1~0.1
BT-474BreastNo> 1~0.01

Table 1: Comparative in vitro growth inhibition (GI50) of CH6953755 and dasatinib in various cancer cell lines. Data synthesized from Hamanaka et al., 2019.

In Vivo Efficacy

In xenograft models using YES1-amplified cancer cells, CH6953755 has demonstrated significant anti-tumor activity. Oral administration of CH6953755 at 60 mg/kg/day for 10 days resulted in marked tumor growth inhibition in a Rat-2 fibroblast xenograft model engineered to overexpress YES1.[2] Similarly, studies with dasatinib have shown its efficacy in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) with high YES1 expression.[4]

Model Cancer Type Treatment Dose Tumor Growth Inhibition (%)
Rat-2_YES1 XenograftFibrosarcomaCH695375560 mg/kg/day (oral)Significant (p < 0.05)
NSCLC PDX (High YES1)LungDasatinib60 mg/kg/day (oral)Significant reduction
NSCLC PDX (Low YES1)LungDasatinib60 mg/kg/day (oral)No significant effect

Table 2: Comparative in vivo anti-tumor activity of CH6953755 and dasatinib in xenograft models. Data synthesized from Hamanaka et al., 2019 and Garmendia et al., 2019.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

MTT_Assay_Workflow Figure 2: MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Drug_Treatment 2. Treat cells with varying concentrations of inhibitor Cell_Seeding->Drug_Treatment Incubation 3. Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading

A workflow diagram for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of CH6953755, dasatinib, or other test compounds in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log concentration of the compound.

Western Blotting for Phospho-YES1

Western blotting is used to detect the phosphorylation status of YES1, providing a direct measure of the inhibitor's target engagement.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-YES1 (Tyr537 or Tyr426) and total YES1.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a xenograft model to evaluate the anti-tumor efficacy of CH6953755 in a living organism.

Xenograft_Workflow Figure 3: In Vivo Xenograft Workflow Cell_Injection 1. Subcutaneous injection of YES1-amplified cancer cells into immunodeficient mice Tumor_Growth 2. Monitor tumor growth until they reach a palpable size Cell_Injection->Tumor_Growth Randomization 3. Randomize mice into treatment and control groups Tumor_Growth->Randomization Drug_Administration 4. Daily oral administration of CH6953755 or vehicle Randomization->Drug_Administration Tumor_Measurement 5. Measure tumor volume regularly Drug_Administration->Tumor_Measurement Endpoint 6. Euthanize mice at the study endpoint and excise tumors Tumor_Measurement->Endpoint Analysis 7. Analyze tumor weight and biomarkers Endpoint->Analysis

A workflow for conducting in vivo xenograft studies.

Protocol:

  • Cell Implantation: Subcutaneously inject approximately 5 x 10^6 YES1-amplified cancer cells suspended in Matrigel into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer CH6953755 (e.g., 60 mg/kg) or vehicle control orally once daily.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 10-21 days). At the end of the study, euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

The available preclinical data strongly support the mechanism of CH6953755 as a selective and potent inhibitor of YES1 kinase. Its efficacy is particularly pronounced in cancer models with YES1 gene amplification, suggesting a clear patient stratification strategy. While both CH6953755 and the multi-kinase inhibitor dasatinib show activity against YES1-driven cancers, the higher selectivity of CH6953755 may offer a more favorable safety profile with fewer off-target effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of CH6953755 in patients with YES1-amplified tumors. This guide provides a foundational comparison to aid in the continued research and development of this promising targeted therapy.

References

Comparative

Assessing the Therapeutic Window of CH6953755: A Comparative Guide for Researchers

A detailed comparison of the novel YES1 kinase inhibitor, CH6953755, with other relevant tyrosine kinase inhibitors (TKIs), focusing on biochemical potency, selectivity, and preclinical efficacy to evaluate its therapeut...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel YES1 kinase inhibitor, CH6953755, with other relevant tyrosine kinase inhibitors (TKIs), focusing on biochemical potency, selectivity, and preclinical efficacy to evaluate its therapeutic window.

Introduction

The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective concentration and the concentration at which toxicity occurs. For tyrosine kinase inhibitors (TKIs), a wider therapeutic window is often associated with higher selectivity for the intended target, thereby minimizing off-target effects that can lead to toxicity. CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of kinases (SFKs), which has been identified as a therapeutic target in cancers harboring YES1 gene amplification.[1][2] This guide provides a comparative analysis of CH6953755 against other TKIs with activity against YES1 and other SFKs, such as dasatinib (B193332), bosutinib, and saracatinib (B1683781), to objectively assess its potential for a superior therapeutic window.

Comparative Analysis of Kinase Inhibitors

The following tables summarize the available quantitative data for CH6953755 and comparator TKIs, focusing on their biochemical potency, kinase selectivity, and in vitro and in vivo anti-cancer activity.

Table 1: Biochemical Potency and Kinase Selectivity Profile

This table presents the half-maximal inhibitory concentration (IC50) values of the selected TKIs against their primary target YES1 and other relevant kinases. A lower IC50 value indicates higher potency. The selectivity profile provides an indication of the potential for off-target effects.

Kinase InhibitorPrimary Target(s)YES1 IC50 (nM)Other Key Kinase Targets and IC50 (nM)Reference(s)
CH6953755 YES11.8Data on a broad kinome scan is not publicly available, but it is described as highly selective for YES1.[1][3][3][4]
Dasatinib BCR-ABL, SFKsPotent (IC50 < 1)SRC (<1), LCK (3), FYN (7), ABL (0.6), c-KIT (10), PDGFRβ (28)[5]
Bosutinib SRC, ABL~1.2SRC (1.2), ABL (1), LYN (1.2), HCK (1.2). Minimal activity against c-KIT and PDGFR.[6][7]
Saracatinib SFKs4-10SRC (2.7), LCK, c-YES, LYN, FYN, FGR, BLK (4-11), v-Abl (30), EGFR (66), c-Kit (200)[8][9]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Anti-Proliferative Activity

This table summarizes the effects of the TKIs on the proliferation of cancer cell lines. The data is presented as the concentration required to inhibit cell growth by 50% (GI50 or IC50).

InhibitorCell Line(s)Genetic ContextAnti-proliferative IC50Reference(s)
CH6953755 KYSE70, OACP4 CYES1-amplifiedPotent inhibition (in the nM range)[4]
Dasatinib BHP2-7, Cal62RET/PTC rearrangement, KRAS mutant<100 nM[10]
NCI-H1975, NCI-H1650Lung cancer0.95 µM, 3.64 µM (at 72h)[11]
Bosutinib CML cell linesBCR-ABL positivePotent inhibition[7]
Saracatinib Various cell lines-0.2 - 10 µM[8]

Note: The anti-proliferative activity of TKIs is highly dependent on the specific cancer cell line and its underlying genetic makeup.

Table 3: In Vivo Efficacy in Xenograft Models

This table provides an overview of the in vivo anti-tumor activity of the TKIs in preclinical xenograft models.

InhibitorXenograft ModelDose and ScheduleOutcomeReference(s)
CH6953755 YES1-amplified cancer cells60 mg/kg/day, oralSelective antitumor activity with suppression of phospho-Tyr426 YES1.[4]
Dasatinib Cal62 thyroid cancer12.5 mg/kg/day, IPSignificant tumor growth inhibition.[10]
Lung cancer PDX30 mg/kgSignificant tumor growth inhibition.[11]
Bosutinib Human pancreas cancerNot specifiedTumor growth inhibition in sensitive models.[12]
Saracatinib DU145 prostate cancer25 mg/kg/day, oralAntitumor activity.[13]

Note: The efficacy of TKIs in vivo can be influenced by factors such as the tumor microenvironment and the pharmacokinetic properties of the drug.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate objective comparison.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the IC50 value of a kinase inhibitor.

  • Reagent Preparation :

    • Prepare a stock solution of the test inhibitor (e.g., CH6953755) in 100% DMSO.

    • Serially dilute the inhibitor in kinase assay buffer to the desired concentrations. The final DMSO concentration should be ≤1%.

    • Prepare a solution of the target kinase (e.g., recombinant YES1) and its specific substrate in kinase assay buffer.

    • Prepare an ATP solution at a concentration close to the Km for the target kinase.

  • Kinase Reaction :

    • In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection :

    • To stop the kinase reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[14][15][16][17]

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the effect of a kinase inhibitor on cancer cell proliferation.

  • Cell Seeding :

    • Harvest cancer cells (e.g., YES1-amplified and non-amplified lines) and seed them into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.

    • Incubate the plate for a specified period (e.g., 72-96 hours).

  • MTT Incubation :

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization :

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells.

    • Determine the GI50/IC50 value from the dose-response curve.[18][19][20][21]

Protocol 3: Subcutaneous Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a kinase inhibitor in a mouse model.

  • Cell Preparation and Implantation :

    • Harvest cancer cells from culture during their logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-5 × 10^7 cells/mL. For some cell lines, mixing with Matrigel may improve tumor take rate.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation :

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test inhibitor (e.g., CH6953755) or vehicle control via the appropriate route (e.g., oral gavage) and schedule.

  • Efficacy and Toxicity Monitoring :

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.

    • Observe the mice daily for any clinical signs of distress.

  • Endpoint and Analysis :

    • The study may be terminated when tumors in the control group reach a predetermined size or after a fixed treatment duration.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis, such as histology (e.g., Ki-67 staining for proliferation) and biomarker analysis (e.g., Western blot for target engagement).

  • Data Analysis :

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.[22][23][24][25][26]

Mandatory Visualizations

YES1-YAP1 Signaling Pathway

YES1_YAP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) YES1 YES1 RTK->YES1 Activation YAP1 YAP1 YES1->YAP1 Phosphorylation (Activation) Phospho_YAP1 p-YAP1 (Inactive) YAP1->Phospho_YAP1 YAP1_nuc YAP1 YAP1->YAP1_nuc Nuclear Translocation LATS1_2 LATS1/2 LATS1_2->YAP1 Phosphorylation (Inactivation) Degradation Proteasomal Degradation Phospho_YAP1->Degradation TEAD TEAD YAP1_nuc->TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Transcription CH6953755 CH6953755 CH6953755->YES1

Caption: Simplified YES1-YAP1 signaling pathway and the inhibitory action of CH6953755.

Experimental Workflow for Assessing Therapeutic Window

TKI_Therapeutic_Window_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Evaluation biochem_assay Biochemical Kinase Assay (Determine IC50 & Selectivity) cell_prolif Cell Proliferation Assay (Determine GI50 in cancer cells) biochem_assay->cell_prolif Select lead compounds therapeutic_window Therapeutic Window Assessment (Compare efficacy vs. toxicity) biochem_assay->therapeutic_window Selectivity Data xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) cell_prolif->xenograft Evaluate promising compounds tox_study Toxicity Study (Monitor body weight, clinical signs) cell_prolif->tox_study Inform dose selection xenograft->therapeutic_window Efficacy Data tox_study->therapeutic_window Toxicity Data

Caption: A generalized workflow for the preclinical assessment of a TKI's therapeutic window.

Discussion and Conclusion

The available data suggests that CH6953755 is a highly potent inhibitor of YES1 kinase.[4] Its high selectivity, as suggested by initial reports, is a promising characteristic for a wider therapeutic window compared to multi-kinase inhibitors like dasatinib.[1] Dasatinib, while potent against YES1, also inhibits a broad range of other kinases, which may contribute to both its efficacy in certain contexts and its potential for off-target toxicities.[5] Bosutinib and saracatinib also exhibit activity against multiple SFKs, but with distinct selectivity profiles.[6][7][9]

The anti-proliferative activity of CH6953755 appears to be particularly pronounced in cancer cell lines with YES1 gene amplification, indicating a clear on-target effect.[4] This provides a strong rationale for its development in a biomarker-selected patient population, which can further enhance its therapeutic index. The in vivo data for CH6953755 demonstrates its ability to inhibit tumor growth at a dose that is well-tolerated in preclinical models, providing further evidence of a favorable therapeutic window.[4]

References

Validation

Independent Validation of CH6953755's Selectivity Profile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the kinase inhibitor CH6953755 with other relevant alternatives, supported by available experimental data. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor CH6953755 with other relevant alternatives, supported by available experimental data. The focus is on the independent validation of its selectivity profile, a critical aspect for any targeted therapeutic.

Comparative Selectivity Profile of Kinase Inhibitors

CH6953755 is a potent and orally active inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases, with a reported IC50 of 1.8 nM.[1][2][3] Its selectivity is a key attribute, and this has been compared against other well-known SRC family kinase inhibitors, Dasatinib and Bosutinib.

A key study by Hamanaka et al. (2019) in Cancer Research provides a direct comparison of the kinase inhibitory activity of CH6953755, Dasatinib, and Bosutinib. While the full comprehensive dataset from this study is not publicly available, the research highlights the superior selectivity of CH6953755 for YES1 over other kinases, including other members of the SRC family.

CompoundPrimary Target(s)IC50 (YES1)Selectivity NotesReference
CH6953755 YES11.8 nMHighly selective for YES1.Hamanaka N, et al. Cancer Res. 2019.
Dasatinib BCR-ABL, SRC family kinasesNot explicitly stated in snippetsBroad-spectrum inhibitor of SRC family kinases.Hamanaka N, et al. Cancer Res. 2019.
Bosutinib SRC family kinases, ABLNot explicitly stated in snippetsInhibitor of SRC family kinases.Hamanaka N, et al. Cancer Res. 2019.

Experimental Protocols

The following outlines a general methodology for determining the in vitro kinase inhibitory activity of compounds like CH6953755, based on standard industry practices. The specific details are adapted from the information available on the characterization of CH6953755.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Recombinant human kinases (e.g., YES1, SRC, LCK, FYN, etc.)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP)

  • Substrate peptide or protein specific for each kinase

  • Test compounds (e.g., CH6953755, Dasatinib, Bosutinib) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate, and kinase buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of ATP (containing a tracer amount of radiolabeled ATP) to the reaction mixture in the presence of the test compound or DMSO (vehicle control).

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

  • Measurement of Kinase Activity: The phosphorylated substrate is captured on a filter plate. After washing to remove unincorporated ATP, the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

To further illustrate the context of CH6953755's activity and the methods for its evaluation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel Preparation Kinase_Panel->Reaction_Setup Reagents Reagent & Substrate Mix Reagents->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Washing Washing & Separation Termination->Washing Measurement Signal Measurement Washing->Measurement Calculation IC50 Calculation Measurement->Calculation Profile Selectivity Profile Generation Calculation->Profile

Caption: Experimental workflow for determining kinase inhibitor selectivity.

YES1_YAP1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) YES1 YES1 RTK->YES1 Activation YAP1_cyto YAP1 (Inactive) Phosphorylated YES1->YAP1_cyto Inhibition of Phosphorylation YAP1_nuc YAP1 (Active) YAP1_cyto->YAP1_nuc Translocation TEAD TEAD YAP1_nuc->TEAD Binding Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Transcription CH6953755 CH6953755 CH6953755->YES1 Inhibition

Caption: Simplified YES1-YAP1 signaling pathway and the inhibitory action of CH6953755.[2][4][5][6]

References

Comparative

Unraveling the Downstream Signaling Cascade: A Comparative Phosphoproteomic Analysis Following CH6953755 Treatment

For Immediate Release A Deep Dive into the Cellular Impact of the Selective YES1 Kinase Inhibitor CH6953755 This guide provides a comprehensive comparative analysis of the downstream phosphoproteome following treatment w...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Cellular Impact of the Selective YES1 Kinase Inhibitor CH6953755

This guide provides a comprehensive comparative analysis of the downstream phosphoproteome following treatment with CH6953755, a potent and selective inhibitor of YES1 kinase.[1][2] While direct, large-scale phosphoproteomic studies on CH6953755 are not yet publicly available, this document offers a valuable comparison with inhibitors of key downstream signaling pathways known to be modulated by YES1. This analysis is crucial for researchers, scientists, and drug development professionals seeking to understand the broader cellular impact of YES1 inhibition and to contextualize the effects of CH6953755 within the landscape of targeted cancer therapies.

YES1, a member of the SRC family of non-receptor tyrosine kinases, is a critical node in several signaling pathways that regulate cell growth, proliferation, and survival.[3][4][5] CH6953755 exerts its anti-tumor activity by selectively inhibiting YES1, thereby impacting downstream signaling cascades.[1][2] Key among these are the MAPK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[6] Furthermore, YES1 is known to directly interact with and phosphorylate YAP1, a key transcriptional regulator in the Hippo pathway, influencing its nuclear translocation and activity.[3][4]

This guide will present a comparative view by examining published phosphoproteomic data from studies on inhibitors of the RAF-MEK-ERK pathway, a central downstream effector of YES1 signaling. By analyzing the changes in the phosphoproteome upon treatment with these inhibitors, we can infer the potential downstream consequences of YES1 inhibition with CH6953755.

Data Presentation: A Comparative Look at Phosphoproteomic Changes

The following tables summarize quantitative data from phosphoproteomic studies of RAF and MEK inhibitors. This data provides a benchmark for understanding the potential breadth and nature of phosphoproteomic alterations that may occur following treatment with a selective YES1 inhibitor like CH6953755.

Table 1: Quantitative Phosphoproteomic Analysis of RAF Inhibitor Treatment

Study ReferenceCell LineRAF InhibitorNumber of Identified PhosphositesNumber of Quantified PhosphositesKey Findings
Unbiased Proteomic and Phosphoproteomic Analysis...[7]BRAF V600E Mutant Glioma XenograftsTrametinib (MEK inhibitor often used with RAF inhibitors)30,92817,444Combination with an mTOR inhibitor led to broad suppression of cyclin-dependent kinase activity.
Time-resolved Phosphoproteome Analysis...[8][9]Colo205, HCT116Vemurafenib (PLX4032)37,910660 (dynamically modulated)83% of dynamic phosphosites correlated with phospho-ERK levels, indicating high specificity.
A Phosphoproteomic Comparison of B-RAFV600E and MKK1/2 Inhibitors...[10]WM239A melanomaPLX4032 (Vemurafenib)23,98623,9861,317 phosphosites reproducibly decreased in response to the inhibitor.

Table 2: Quantitative Phosphoproteomic Analysis of MEK Inhibitor Treatment

Study ReferenceCell LineMEK InhibitorNumber of Identified PhosphositesNumber of Quantified PhosphositesKey Findings
Phosphoproteomics reveals MAPK inhibitors enhance MET- and EGFR-driven AKT signaling...[11]A427, A549Selumetinib (AZD6244)9,0759,075567 phosphosites were more abundant and 512 were less abundant after MEK inhibition.
A Phosphoproteomic Comparison of B-RAFV600E and MKK1/2 Inhibitors...[10]WM239A melanomaAZD6244 (Selumetinib)23,98623,986The majority of phosphosites were responsive to both RAF and MEK inhibitors.
Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo...[12]In vivo mouse tissuesGSK1120212, PD0325901Not specified5,325-7,839 proteins per tissueProvided a systems-level view of MEK inhibitor effects across different organs.

Experimental Protocols

Understanding the methodologies behind the data is critical for accurate interpretation and comparison. The following sections detail the typical experimental workflows used in the cited phosphoproteomic studies.

General Experimental Workflow for Phosphoproteomic Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_ms Mass Spectrometry cluster_data Data Analysis cell_culture Cell Culture & Treatment (e.g., with RAF/MEK inhibitor) lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion (e.g., with Trypsin) lysis->digestion enrichment IMAC or TiO2 Chromatography digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms database_search Database Searching (e.g., Mascot, Sequest) lc_ms->database_search quantification Quantitative Analysis (e.g., SILAC, Label-free) database_search->quantification bioinformatics Bioinformatic Analysis quantification->bioinformatics YES1_Signaling cluster_downstream Downstream Pathways CH6953755 CH6953755 YES1 YES1 CH6953755->YES1 Inhibits RAS RAS YES1->RAS PI3K PI3K YES1->PI3K YAP1_cyto YAP1 (Cytoplasm) YES1->YAP1_cyto Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->YAP1_cyto AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR YAP1_nuc YAP1 (Nucleus) YAP1_cyto->YAP1_nuc Translocation Comparative_Logic cluster_inhibition Inhibitor Treatment cluster_phosphoproteome Phosphoproteome Changes cluster_analysis Comparative Analysis CH6953755 CH6953755 (YES1 Inhibitor) Phospho_CH6953755 Downstream Phosphoproteome (Inferred for CH6953755) CH6953755->Phospho_CH6953755 RAF_MEK_Inhibitors RAF/MEK Inhibitors Phospho_RAF_MEK Observed Downstream Phosphoproteome (RAF/MEK Inhibitors) RAF_MEK_Inhibitors->Phospho_RAF_MEK Comparison Comparison of Phosphorylation Patterns Phospho_CH6953755->Comparison Phospho_RAF_MEK->Comparison Inference Inference of CH6953755's Broader Cellular Effects Comparison->Inference

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of CH6953755

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like CH6953755, a selective YES1 kinase inhibitor, is a critical component of laboratory safety and en...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like CH6953755, a selective YES1 kinase inhibitor, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols for hazardous waste management minimizes the risk of exposure and ensures regulatory compliance. This guide provides a procedural, step-by-step approach to the safe disposal of CH6953755 and associated contaminated materials.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and hazardous waste management guidelines. All personnel involved in the handling and disposal of CH6953755 must be trained on the potential hazards and the required safety protocols.[2]

Personal Protective Equipment (PPE):

A standard set of PPE should be worn at all times when handling CH6953755 to prevent accidental contact.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Protects against skin contact.
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and aerosols.

II. Waste Segregation and Collection

Proper segregation of waste streams is fundamental to safe and compliant disposal.[3] Do not mix different categories of waste. All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "CH6953755".[4]

Waste StreamCollection ContainerDisposal Procedure
Unused/Expired Solid Compound Original, sealed container or a new, clearly labeled, and sealed container.Collect and store in a designated hazardous waste accumulation area.
Contaminated Labware (e.g., vials, pipette tips, tubes) Puncture-resistant, sealed container labeled as "Hazardous Waste".Collect all disposable labware that has come into contact with CH6953755.
Contaminated PPE (e.g., gloves, weighing papers) Sealed plastic bag or container labeled as "Hazardous Waste".Carefully doff PPE to avoid self-contamination and place it in the designated container.
Liquid Waste (e.g., solutions in DMSO or other solvents) Compatible, leak-proof, and sealed container.Segregate based on solvent type (e.g., halogenated vs. non-halogenated).

III. Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the disposal of CH6953755.

  • Preparation: Ensure all necessary PPE is worn and the designated waste accumulation area is prepared.

  • Waste Collection:

    • Solid Waste: Carefully place all solid waste, including unused compound and contaminated disposables, into their designated, labeled containers.[5]

    • Liquid Waste: Collect all solutions containing CH6953755 in a compatible, labeled container. Do not fill containers beyond 90% capacity to prevent spills.[6]

  • Container Sealing and Labeling: Securely seal all waste containers. Ensure each container is clearly labeled with "Hazardous Waste," the chemical name "CH6953755," and the date of initial waste accumulation.[4]

  • Temporary Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic and drains.[4]

  • Decontamination of Work Area: Clean and decontaminate all surfaces and equipment that may have come into contact with CH6953755 using an appropriate deactivating solution or as per your institution's guidelines.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[7] Never dispose of CH6953755 down the drain or in the regular trash.[7]

IV. Experimental Workflow for Disposal

The logical flow of the disposal process is crucial for ensuring safety and compliance.

start Start: Identify CH6953755 Waste ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Unused Compound, Contaminated Labware, PPE) segregate->solid_waste  Identify Solid liquid_waste Liquid Waste (Solutions in Solvents) segregate->liquid_waste  Identify Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store decontaminate Decontaminate Work Area store->decontaminate disposal_request Request Pickup by Certified Hazardous Waste Vendor decontaminate->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Workflow for the proper disposal of CH6953755.

References

Handling

Personal protective equipment for handling CH6953755

For researchers, scientists, and drug development professionals, this guide provides crucial safety protocols and logistical information for handling the selective YES1 kinase inhibitor, CH6953755. Adherence to these pro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides crucial safety protocols and logistical information for handling the selective YES1 kinase inhibitor, CH6953755. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

CH6953755 is an orally active, potent small molecule inhibitor of YES1 kinase, utilized in cancer research for its antitumor properties.[1][2] As with any potent, research-grade compound, proper handling and personal protective equipment (PPE) are paramount to minimize exposure risk. The following guidelines are based on standard laboratory safety practices for hazardous chemicals and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling CH6953755, whether in solid or solution form, must use the following equipment.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or aerosols.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Given that CH6953755 is often dissolved in DMSO, which can facilitate skin absorption of other substances, glove integrity is critical.
Body Protection A lab coat or a disposable gown.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.Minimizes inhalation of airborne particles or aerosols.

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is essential for both safety and regulatory compliance.

Handling and Storage
  • Preparation : Before handling, ensure a designated workspace is clean and uncluttered. An emergency eyewash station and safety shower should be readily accessible.

  • Weighing (Solid Form) : If working with the powdered form of CH6953755, conduct weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Solution Preparation : CH6953755 is often supplied in a Dimethyl Sulfoxide (DMSO) solution.[1] Handle all solutions in a chemical fume hood.

  • Storage : Store CH6953755 in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For liquid spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean : Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose : Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

All waste containing CH6953755, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation : Collect all CH6953755 waste in a designated, labeled, and sealed container.

  • Compliance : Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Handling CH6953755

The following diagram outlines the procedural flow for safely incorporating CH6953755 into a laboratory experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid/Thaw Solution Weigh Solid/Thaw Solution Prepare Workspace->Weigh Solid/Thaw Solution Prepare Stock Solution Prepare Stock Solution Weigh Solid/Thaw Solution->Prepare Stock Solution Perform Experiment Perform Experiment Prepare Stock Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for safe handling of CH6953755 from preparation to disposal.

References

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